molecular formula C40H63N7O18 B608379 KRH-3955 CAS No. 1097732-62-1

KRH-3955

货号: B608379
CAS 编号: 1097732-62-1
分子量: 930.0 g/mol
InChI 键: PVKNAUJEVORNRR-NOKJQLKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

KRH-3955 is a novel CXCR4 antagonist. this compound is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection.

属性

CAS 编号

1097732-62-1

分子式

C40H63N7O18

分子量

930.0 g/mol

IUPAC 名称

tris((2R,3R)-2,3-dihydroxybutanedioic acid);N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine

InChI

InChI=1S/C28H45N7.3C4H6O6/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4;3*5-1(3(7)8)2(6)4(9)10/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30);3*1-2,5-6H,(H,7,8)(H,9,10)/t;3*1-,2-/m.111/s1

InChI 键

PVKNAUJEVORNRR-NOKJQLKVSA-N

手性 SMILES

CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

规范 SMILES

CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KRH-3955;  KRH 3955;  KRH3955;  KRH3955 Salt.

产品来源

United States

Foundational & Exploratory

KRH-3955: A Technical Guide to its Mechanism of Action as a CXCR4 Antagonist in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRH-3955 is a potent and orally bioavailable small molecule that acts as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] In the context of Human Immunodeficiency Virus Type 1 (HIV-1), this compound functions as an entry inhibitor, specifically targeting X4-tropic strains of the virus.[1][2][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: CXCR4 Antagonism

This compound exerts its anti-HIV-1 activity by preventing the virus from entering host cells. HIV-1 entry is a multi-step process that begins with the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This initial binding event induces a conformational change in gp120, exposing a binding site for a secondary co-receptor. HIV-1 strains are classified based on their co-receptor usage: R5-tropic viruses use CCR5, while X4-tropic viruses utilize CXCR4.

This compound specifically targets the CXCR4 co-receptor.[1][2] By binding to CXCR4, this compound allosterically inhibits the interaction between the viral gp120 and the co-receptor, thereby preventing the fusion of the viral and cellular membranes. This blockade of viral entry effectively halts the HIV-1 replication cycle at its earliest stage for X4-tropic viruses.

Signaling Pathway

The interaction of this compound with CXCR4 not only blocks viral entry but also interferes with the natural signaling cascade initiated by the binding of the endogenous ligand, stromal cell-derived factor-1α (SDF-1α). This compound has been shown to inhibit SDF-1α binding to CXCR4 and the subsequent calcium signaling.[1][2]

HIV_Entry_Inhibition_by_KRH_3955 cluster_host_cell Host Cell Membrane CD4 CD4 Receptor CXCR4 CXCR4 Co-receptor intracellular_signaling Intracellular Signaling (e.g., Ca2+ flux) CXCR4->intracellular_signaling SDF-1α binding gp120 gp120 gp120->CD4 1. Binding gp120->CXCR4 2. Co-receptor Binding KRH3955 This compound KRH3955->CXCR4 Antagonism

Caption: Mechanism of this compound as a CXCR4 antagonist in HIV-1 entry.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Parameter Value Assay Conditions Reference
IC50 (SDF-1α binding) 0.61 nMCHO cells expressing CXCR4[1]
EC50 (Anti-HIV-1 activity) 0.3 - 1.0 nMActivated human PBMCs (X4 and R5X4 HIV-1)[5]
EC50 (Anti-HIV-1 activity) 0.23 - 1.3 nMActivated human PBMCs from eight different donors (NL4-3)[5]
IC50 (Drug-resistant strains) 0.4 - 0.8 nMCD4/CXCR4 cells (PIs, NRTIs, NNRTIs, multidrug-resistant, T20-resistant)[5]

Table 1: In vitro efficacy of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

SDF-1α Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR4 receptor are cultured in appropriate media.

  • Compound Preparation: A serial dilution of this compound is prepared.

  • Binding Reaction:

    • CHO-CXCR4 cells are incubated with various concentrations of this compound.

    • Radiolabeled 125I-SDF-1α is added to the cell suspension.

    • The mixture is incubated to allow for competitive binding.

  • Separation: The cell-bound and free radioligand are separated by filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing bound 125I-SDF-1α, is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of 125I-SDF-1α (IC50) is calculated.

SDF1a_Binding_Assay_Workflow start Start cell_culture Culture CHO-CXCR4 Cells start->cell_culture compound_prep Prepare this compound Serial Dilutions cell_culture->compound_prep incubation Incubate Cells with this compound and 125I-SDF-1α compound_prep->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration quantification Measure Radioactivity (Gamma Counter) filtration->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for the SDF-1α binding assay.

Calcium Flux Assay

This assay measures the ability of this compound to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.

Methodology:

  • Cell Preparation: CXCR4-expressing cells (e.g., Molt-4 T cells) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM.

  • Baseline Measurement: The baseline fluorescence of the dye-loaded cells is measured using a flow cytometer or a fluorescence plate reader.

  • Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: SDF-1α is added to the cell suspension to stimulate calcium flux.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The inhibition of the SDF-1α-induced calcium flux by this compound is quantified.

Calcium_Flux_Assay_Workflow start Start cell_prep Load Cells with Calcium-Sensitive Dye (e.g., Indo-1 AM) start->cell_prep baseline Measure Baseline Fluorescence cell_prep->baseline compound_add Pre-incubate with this compound baseline->compound_add stimulation Stimulate with SDF-1α compound_add->stimulation measurement Monitor Fluorescence Change (Calcium Flux) stimulation->measurement analysis Quantify Inhibition measurement->analysis end End analysis->end

Caption: Workflow for the calcium flux assay.

Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the efficacy of this compound in inhibiting HIV-1 replication in primary human cells.

Methodology:

  • PBMC Isolation and Activation: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells and make them susceptible to HIV-1 infection.

  • Infection: Activated PBMCs are infected with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3).

  • Compound Treatment: The infected cells are cultured in the presence of serial dilutions of this compound.

  • Culture and Sampling: The cell cultures are maintained for several days, and supernatant samples are collected at regular intervals.

  • p24 Antigen Quantification: The concentration of the HIV-1 p24 capsid protein in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of p24 antigen is directly proportional to the extent of viral replication.

  • Data Analysis: The effective concentration of this compound that inhibits viral replication by 50% (EC50) is calculated.

Anti_HIV_Activity_Assay_Workflow start Start pbmc_isolation Isolate and Activate PBMCs start->pbmc_isolation infection Infect PBMCs with X4-tropic HIV-1 pbmc_isolation->infection treatment Culture with this compound Dilutions infection->treatment sampling Collect Supernatant Over Time treatment->sampling p24_elisa Quantify p24 Antigen (ELISA) sampling->p24_elisa analysis Calculate EC50 p24_elisa->analysis end End analysis->end

Caption: Workflow for assessing anti-HIV-1 activity in PBMCs.

Activity Against Drug-Resistant HIV-1 Strains

A significant advantage of this compound is its activity against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs.[1] this compound has demonstrated potent inhibitory activity against recombinant X4 HIV-1 containing resistance mutations in reverse transcriptase and protease.[1] This is because its mechanism of action, targeting a host cell factor (CXCR4) rather than a viral enzyme, is not affected by mutations that confer resistance to reverse transcriptase inhibitors or protease inhibitors.

Conclusion

This compound is a highly potent and selective CXCR4 antagonist that effectively inhibits the entry of X4-tropic HIV-1 into host cells. Its mechanism of action, distinct from that of currently approved antiretroviral drug classes, makes it a promising candidate for the treatment of HIV-1 infection, particularly in cases involving drug-resistant viral strains. The data and experimental protocols outlined in this guide provide a comprehensive technical understanding of the core mechanism of action of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of KRH-3955

Abstract

This compound is a potent, orally bioavailable, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed as a derivative of the earlier compound KRH-1636, it was designed to overcome the poor oral bioavailability of its predecessor while retaining high anti-HIV-1 activity. This compound selectively targets the CXCR4 co-receptor, which is utilized by X4-tropic strains of HIV-1 for entry into host cells. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and pharmacokinetics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Discovery and Rationale

The development of this compound was driven by the need for an orally active CXCR4 antagonist for the treatment of HIV-1 infection. CXCR4 is a critical co-receptor for T-cell tropic (X4) HIV-1 strains, which are often associated with a rapid progression to AIDS.[1][2][3] The initial lead compound, KRH-1636, was a potent and selective CXCR4 inhibitor but was unsuitable for clinical development due to poor oral bioavailability.[4][5]

Through a process of chemical modification of KRH-1636 and subsequent biological screening, this compound was identified.[4] The full chemical name for this compound is N,N-dipropyl-N′-[4-({[(1H-imidazol-2-yl)methyl][(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)benzyl] -N′-methylbutane-1,4-diamine tri-(2R,3R)-tartrate.[4] This new derivative demonstrated significantly improved oral bioavailability while exhibiting even more potent anti-HIV-1 activity than both KRH-1636 and the well-known CXCR4 antagonist, AMD3100.[4][5]

Mechanism of Action

This compound functions as a non-peptide, competitive antagonist of the CXCR4 receptor.[2][6] Its mechanism involves several key interactions:

  • Inhibition of Ligand Binding: this compound potently blocks the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), to the receptor.[4][5][7][8] This prevents the natural signaling cascade initiated by SDF-1α.

  • Inhibition of HIV-1 Entry: By occupying the receptor, this compound prevents the viral envelope glycoprotein gp120 of X4-tropic HIV-1 strains from engaging with CXCR4, a necessary step for the fusion of the viral and host cell membranes.[2]

  • Blockade of Downstream Signaling: The binding of this compound to CXCR4 inhibits downstream signaling pathways, most notably the mobilization of intracellular calcium (Ca²⁺) that typically occurs upon receptor activation by SDF-1α.[4][5][8][9]

  • Receptor Binding Site: this compound appears to interact with a broad region of the receptor, involving the first, second, and third extracellular loops (ECLs).[1][4][5][6][8] This binding is distinct from other CXCR4 antagonists like AMD3100.[6]

cluster_0 HIV-1 Viral Entry Pathway cluster_1 SDF-1α Signaling Pathway gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CXCR4 CXCR4 Co-Receptor CD4->CXCR4 2. Conformational Change   & Co-Receptor Binding ViralEntry Membrane Fusion & Viral Entry CXCR4->ViralEntry 3. Triggers SDF1a SDF-1α (Ligand) CXCR4_2 CXCR4 Receptor SDF1a->CXCR4_2 Binds CaSignal Ca²⁺ Mobilization CXCR4_2->CaSignal KRH3955 This compound KRH3955->CXCR4 Blocks KRH3955->CXCR4_2 Blocks

Caption: Mechanism of this compound as a CXCR4 antagonist.

Preclinical Data: In Vitro Studies

This compound has demonstrated potent and selective activity against X4 and dual-tropic (R5X4) HIV-1 strains in a variety of in vitro assays.

Data Presentation

Table 1: Anti-HIV-1 Activity of this compound in Activated PBMCs [4]

HIV-1 Strain Co-receptor Tropism Donor A EC₅₀ (nM) Donor B EC₅₀ (nM)
NL4-3 X4 0.3 1.0
89.6 R5X4 0.4 N/A*
JR-CSF R5 >200 >200

Virus did not replicate sufficiently for calculation.

Table 2: Anti-HIV-1 Activity (NL4-3 Strain) in PBMCs from Multiple Donors [4]

Donor p24 Antigen (ng/ml) EC₅₀ (nM) EC₉₀ (nM)
A 120 0.23 2.8
B 17 1.0 3.5
C 60 0.4 2.7
D 45 1.3 3.2
E 98 0.6 3.1
F 55 0.5 2.9
G 78 0.7 3.0
H 82 0.9 3.3

| Mean ± SD | 69.4 ± 33.5 | 0.7 ± 0.3 | 3.1 ± 0.3 |

Table 3: Activity of this compound Against Drug-Resistant HIV-1 Strains [4]

Virus Type Resistance Profile IC₅₀ (nM)
Recombinant NL4-3 Resistant to PIs, NRTIs, or NNRTIs 0.4 - 0.8
Recombinant NL4-3 Multidrug-Resistant 0.6
Recombinant NL4-3 T20 (Enfuvirtide) Resistant 0.5

| A018G Strain | Highly AZT-Resistant | 1.3 |

Table 4: Inhibitory Activity on SDF-1α Binding and Ca²⁺ Signaling [4][7][8]

Assay Cell Type Measurement Value (nM)
SDF-1α Binding Inhibition CXCR4-expressing CHO cells IC₅₀ 0.61

| Ca²⁺ Mobilization Inhibition | CXCR4-expressing CHO cells | Dose-dependent inhibition | 10 - 100 |

Experimental Protocols
  • Anti-HIV-1 Activity in PBMCs:

    • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days.

    • Infection: Activated PBMCs were infected with various HIV-1 strains (e.g., NL4-3, JR-CSF).

    • Drug Treatment: Infected cells were cultured in the presence of serial dilutions of this compound.

    • Analysis: After 7 days, culture supernatants were collected and the level of viral replication was quantified by measuring the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).

    • Calculation: The 50% and 90% effective concentrations (EC₅₀ and EC₉₀) were calculated based on the dose-response curve.[4]

  • SDF-1α Binding Assay:

    • Cell Line: Chinese hamster ovary (CHO) cells stably expressing human CXCR4 were used.

    • Inhibition: Cells were incubated with varying concentrations of this compound.

    • Ligand Binding: Radiolabeled ¹²⁵I-SDF-1α was added to the cell suspension.

    • Measurement: The amount of bound radioactivity was measured to determine the extent of inhibition.

    • Calculation: The 50% inhibitory concentration (IC₅₀) was determined.[4]

  • Calcium Mobilization Assay:

    • Cell Preparation: CXCR4-expressing CHO cells were loaded with a calcium-sensitive fluorescent dye.

    • Drug Incubation: Cells were pre-incubated with this compound or a control.

    • Stimulation: SDF-1α was added to stimulate the cells.

    • Analysis: The change in intracellular Ca²⁺ concentration was measured by monitoring the fluorescence intensity over time.[4]

cluster_workflow In Vitro Anti-HIV-1 Assay Workflow A Isolate PBMCs from Healthy Donors B Activate PBMCs with PHA and IL-2 A->B C Infect Cells with HIV-1 Strain B->C D Culture Cells with Serial Dilutions of this compound C->D E Incubate for 7 Days D->E F Collect Supernatants E->F G Quantify Viral Replication (p24 Antigen ELISA) F->G H Calculate EC₅₀ and EC₉₀ Values G->H

Caption: Workflow for in vitro anti-HIV-1 activity assay.

Preclinical Data: In Vivo Studies

The in vivo efficacy and pharmacokinetic profile of this compound have been evaluated in rodent and non-human primate models.

Data Presentation

Table 5: Pharmacokinetic Parameters of this compound in Rats [4][7][8]

Parameter Route Dose (mg/kg) Value
Oral Bioavailability (F) Oral 10 25.6%
Maximum Concentration (Cₘₐₓ) Oral 10 86.3 ng/mL
Terminal Half-life (t₁/₂) Intravenous 10 99 hours
Plasma Clearance (CL) Intravenous 10 3.9 L/h/kg

| Volume of Distribution (Vd) | Intravenous | 10 | 374 L/kg |

Efficacy and Safety Findings
  • hu-PBL-SCID Mouse Model: A single oral administration of this compound at 10 mg/kg strongly protected human peripheral blood lymphocyte-reconstituted severe combined immunodeficiency (hu-PBL-SCID) mice from X4 HIV-1 infection.[1][4][8] In one study, only one of five treated mice became infected, compared to four of five mock-treated mice.[8]

  • Cynomolgus Monkey Model:

    • A single oral dose of this compound (ranging from 2 to 200 mg/kg) caused a dose-dependent and long-lasting increase in white blood cell, neutrophil, and lymphocyte counts, which remained elevated for up to 15 days.[10]

    • In monkeys infected with SHIV (simian-human immunodeficiency virus), a single oral dose of 100 mg/kg administered 24 hours before viral exposure did not prevent infection but did prevent the depletion of CD4+ T-cells in all three treated animals.[10]

Experimental Protocols
  • hu-PBL-SCID Mouse Efficacy Study:

    • Model: C.B-17 SCID mice were reconstituted with human PBMCs.

    • Treatment: A single oral dose of this compound (10 mg/kg) was administered.

    • Challenge: Mice were challenged intraperitoneally with the X4-tropic HIV-1 NL4-3 strain one day after PBMC reconstitution.

    • Analysis: After 7 days, cells were collected from a peritoneal lavage and cultured. HIV-1 infection was determined by measuring p24 antigen levels via ELISA.[1]

  • Pharmacokinetic Study in Rats:

    • Animals: Male Sprague-Dawley rats were used.

    • Administration: this compound was administered either as a single oral dose (10 mg/kg) or a single intravenous dose (10 mg/kg).

    • Sample Collection: Blood samples were collected at various time points post-administration.

    • Analysis: The concentration of the free form of this compound in plasma was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculation: Pharmacokinetic parameters were calculated using appropriate software (e.g., WinNonlin).[4]

cluster_workflow In Vivo hu-PBL-SCID Mouse Study Workflow A Reconstitute SCID Mice with Human PBMCs B Administer Single Oral Dose of this compound (10 mg/kg) A->B C Challenge with X4 HIV-1 (Intraperitoneal) B->C D Wait for 7 Days C->D E Collect Peritoneal Lavage Cells D->E F Culture Cells and Measure p24 Antigen via ELISA E->F G Compare Infection Rates vs. Control Group F->G

Caption: Workflow for in vivo efficacy study in mice.

Conclusion

This compound is a highly potent and selective CXCR4 antagonist that successfully addresses the primary limitation of its parent compound, KRH-1636, by demonstrating good oral bioavailability.[4][5][9] Its robust in vitro activity against a wide range of X4-tropic HIV-1 strains, including those resistant to other antiretroviral classes, highlights its potential utility in combination therapy.[4][5] Preclinical in vivo studies have confirmed its ability to inhibit viral replication and modulate immune cell counts, further supporting its development.[4][10] The favorable pharmacokinetic profile, particularly its long half-life, suggests the potential for less frequent dosing.[7] Collectively, the data indicate that this compound is a promising therapeutic agent for the treatment of HIV-1 infection and AIDS.[4][5][6]

References

KRH-3955: A Technical Guide to its Inhibition of SDF-1α Binding and CXCR4-Mediated Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] CXCR4, a G-protein coupled receptor, plays a pivotal role in a variety of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[5][6] Its endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), activates downstream signaling pathways crucial for cell migration and survival.[7][8] The SDF-1α/CXCR4 axis is also a key player in the entry of X4-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[5][9][10] this compound has demonstrated significant promise as a therapeutic agent by potently inhibiting the binding of SDF-1α to CXCR4, thereby blocking its downstream effects, including HIV-1 infection.[1][2][11] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of SDF-1α binding, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high-affinity binding to CXCR4 and potent functional antagonism. The following tables summarize the key quantitative data for this compound.

Parameter Value Cell Line/System Assay Type
IC50 (SDF-1α binding)0.61 nMCXCR4-expressing CHO cellsRadioligand Binding Assay
EC50 (Anti-HIV-1 NL4-3)0.23 - 1.3 nMActivated human PBMCsHIV-1 Replication Assay
EC50 (Anti-HIV-1)0.3 - 1.0 nMVariousHIV-1 Replication Assay
EC50 (Anti-drug resistant HIV-1)0.4 - 0.8 nMCD4/CXCR4 cellsHIV-1 Entry Assay
Oral Bioavailability25.6%RatsPharmacokinetic Study

Table 1: Summary of in vitro and in vivo activity of this compound. Data compiled from multiple sources.[1][3][5][11]

Mechanism of Action: Inhibition of SDF-1α/CXCR4 Signaling

This compound exerts its effects by directly competing with SDF-1α for binding to the CXCR4 receptor. The binding of this compound is thought to occur within the transmembrane pocket of CXCR4, involving interactions with the first, second, and third extracellular loops of the receptor.[1][2] This steric hindrance prevents the conformational changes in CXCR4 that are necessary for G-protein coupling and the initiation of downstream signaling cascades.

Upon binding of its ligand SDF-1α, CXCR4 typically activates Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[12] Furthermore, the Gβγ subunits activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i), a key event in cell migration.[5] this compound effectively blocks this SDF-1α-induced calcium mobilization in a dose-dependent manner.[1][3]

The SDF-1α/CXCR4 axis also activates other important signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and migration.[1][7] By preventing the initial ligand-receptor interaction, this compound abrogates the activation of these critical downstream pathways.

SDF1a_CXCR4_Signaling cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes SDF1a SDF-1α (CXCL12) CXCR4 CXCR4 Receptor SDF1a->CXCR4 Binds KRH3955 This compound KRH3955->CXCR4 Inhibits G_protein Gαi/Gβγ CXCR4->G_protein Activates HIV_Entry HIV-1 Entry CXCR4->HIV_Entry Co-receptor for PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK1/2) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cell_Migration Cell Migration Ca_release->Cell_Migration Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival MAPK->Cell_Migration

Caption: SDF-1α/CXCR4 signaling and this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

SDF-1α Binding Inhibition Assay (Radioligand Competition)

This assay quantifies the ability of this compound to compete with radiolabeled SDF-1α for binding to CXCR4.

Materials:

  • CXCR4-expressing cells (e.g., CHO-CXCR4 or Molt-4 cells)

  • ¹²⁵I-labeled SDF-1α

  • This compound

  • Binding buffer (e.g., Tris-HCl with BSA, MgCl₂, CaCl₂)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Harvest and wash CXCR4-expressing cells, then resuspend in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

  • Competition Reaction: In a 96-well plate, add 50 µL of cell suspension to each well. Add 25 µL of varying concentrations of this compound (or unlabeled SDF-1α for positive control) and 25 µL of ¹²⁵I-SDF-1α (final concentration ~0.1 nM). Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing: Terminate the binding reaction by adding 200 µL of ice-cold wash buffer and rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with additional ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-SDF-1α (IC50 value) using non-linear regression analysis.

Binding_Assay_Workflow start Start prep_cells Prepare CXCR4-expressing cell suspension start->prep_cells add_reagents Add cells, ¹²⁵I-SDF-1α, and varying [this compound] to plate prep_cells->add_reagents incubate Incubate at RT (1-2 hours) add_reagents->incubate filter_wash Filter and wash cells to remove unbound ligand incubate->filter_wash count Quantify bound radioactivity (Scintillation Counting) filter_wash->count analyze Analyze data and calculate IC50 count->analyze end End analyze->end

Caption: Workflow for a radioligand binding inhibition assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the SDF-1α-induced increase in intracellular calcium.

Materials:

  • U87.CD4.CXCR4 cells or other suitable CXCR4-expressing cell line

  • Fluorescent calcium indicator dye (e.g., Fluo-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • SDF-1α

  • This compound

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-2 AM dye (typically 4 µM) and Pluronic F-127 (0.02%) in assay buffer and incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.

  • Stimulation and Measurement: Place the plate in a FLIPR instrument. Record a baseline fluorescence reading, then add a pre-determined concentration of SDF-1α (e.g., EC80 concentration) to stimulate the cells. Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.

Chemotaxis Assay (Transwell Migration)

This assay assesses the ability of this compound to inhibit the directed migration of cells towards an SDF-1α gradient.

Materials:

  • Chemotactic cells (e.g., Jurkat cells, activated T cells)

  • Transwell inserts (with appropriate pore size, e.g., 5 µm)

  • Assay medium (e.g., RPMI with 0.5% BSA)

  • SDF-1α

  • This compound

  • Cell counting solution or flow cytometer

Procedure:

  • Setup: Place Transwell inserts into a 24-well plate. Add assay medium containing SDF-1α to the lower chamber.

  • Cell Preparation: Resuspend cells in assay medium. In a separate tube, pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Migration: Add the cell suspension (containing this compound) to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: Collect the cells that have migrated to the lower chamber. Count the migrated cells using a hemocytometer, an automated cell counter, or a flow cytometer.

  • Data Analysis: Determine the percentage of inhibition of migration for each this compound concentration and calculate the IC50 value.

Logical_Relationship cluster_cellular Cellular Level KRH3955 This compound Binding_Inhibition Inhibition of SDF-1α Binding to CXCR4 KRH3955->Binding_Inhibition Signaling_Block Blockade of Downstream Signaling (e.g., Ca²⁺ flux) Binding_Inhibition->Signaling_Block Functional_Inhibition Inhibition of Cellular Functions Signaling_Block->Functional_Inhibition Chemotaxis_Inhibition Inhibition of Chemotaxis Functional_Inhibition->Chemotaxis_Inhibition HIV_Inhibition Inhibition of HIV-1 Entry Functional_Inhibition->HIV_Inhibition Therapeutic_Effect Therapeutic Effect Chemotaxis_Inhibition->Therapeutic_Effect e.g., Anti-metastatic HIV_Inhibition->Therapeutic_Effect e.g., Anti-viral

Caption: Logical flow from this compound binding to therapeutic effect.

Anti-HIV-1 Entry Assay

This assay determines the efficacy of this compound in preventing the entry of X4-tropic HIV-1 into target cells.

Materials:

  • Target cells (e.g., activated human peripheral blood mononuclear cells (PBMCs), TZM-bl cells)

  • X4-tropic HIV-1 virus stock (e.g., NL4-3)

  • This compound

  • Culture medium

  • p24 ELISA kit or luciferase assay reagents (for TZM-bl cells)

Procedure:

  • Cell Preparation: Prepare target cells and plate them in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.

  • Infection: Add a known amount of X4-tropic HIV-1 to each well.

  • Incubation: Culture the infected cells for a period of 3-7 days.

  • Quantification of Infection: Measure the level of viral replication. This can be done by quantifying the amount of p24 antigen in the culture supernatant using an ELISA, or by measuring luciferase activity in TZM-bl cell lysates.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the 50% effective concentration (EC50).

Conclusion

This compound is a highly potent and specific antagonist of the CXCR4 receptor. Its mechanism of action is centered on the direct inhibition of SDF-1α binding, which effectively blocks the initiation of multiple downstream signaling pathways responsible for cell migration, survival, and HIV-1 entry. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on CXCR4 antagonism. The robust in vitro and in vivo activity of this compound underscores its potential as a therapeutic agent for HIV-1 infection and other diseases where the SDF-1α/CXCR4 axis is implicated, such as cancer metastasis.

References

A Technical Guide to KRH-3955: Mechanism of Action in the Blockade of Ca2+ Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KRH-3955, a potent and orally bioavailable antagonist of the CXCR4 chemokine receptor. Its primary focus is on the compound's role in blocking intracellular calcium (Ca2+) signaling, a critical aspect of its mechanism of action. This compound has been identified as a promising therapeutic agent, particularly for its potent inhibitory effects on X4-tropic Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3]

Core Mechanism of Action: CXCR4 Antagonism

This compound functions as a selective and potent antagonist of the CXCR4 receptor.[2][4] CXCR4 is a G-protein-coupled receptor (GPCR) whose natural ligand is the chemokine Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12).[2] The interaction between SDF-1α and CXCR4 is crucial for various physiological processes, but it is also exploited by X4-tropic HIV-1 strains to gain entry into host cells.[2][5]

This compound exerts its effects by directly competing with SDF-1α for binding to CXCR4.[3] It has been shown to inhibit the binding of SDF-1α in a dose-dependent manner.[1] By occupying the receptor, this compound prevents the conformational changes necessary for receptor activation, thereby blocking all subsequent downstream signaling cascades, including the mobilization of intracellular calcium.[3][6]

The SDF-1α/CXCR4 Signaling Cascade and this compound Inhibition

The binding of the ligand SDF-1α to the CXCR4 receptor initiates a well-defined signaling pathway that leads to a transient increase in the concentration of free cytosolic calcium ([Ca2+]i). This process can be summarized as follows:

  • Ligand Binding & Receptor Activation: SDF-1α binds to CXCR4, inducing a conformational change in the receptor.

  • G-Protein Coupling: The activated receptor couples with and activates an intracellular heterotrimeric G-protein (specifically Gαq).

  • PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).

  • IP3 Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Ca2+ Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which acts as an intracellular calcium store.

  • Ca2+ Mobilization: The binding of IP3 opens these channels, causing a rapid efflux of Ca2+ from the ER into the cytoplasm, significantly increasing the intracellular Ca2+ concentration.

This compound disrupts this entire cascade at the very first step. By binding to CXCR4, it physically obstructs the interaction with SDF-1α, preventing receptor activation and the subsequent release of intracellular calcium.[1][3] Studies have confirmed that this compound itself does not trigger Ca2+ mobilization, indicating it is a true antagonist and not an agonist.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum SDF1a SDF-1α (Ligand) CXCR4 CXCR4 Receptor SDF1a->CXCR4 Binds GProtein G-Protein (Gq) CXCR4->GProtein PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates GProtein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_increase ↑ Intracellular [Ca2+] ER Ca2+ Store ER->Ca_increase Releases Ca2+ KRH3955 This compound KRH3955->CXCR4 Blocks Binding

Caption: this compound blocks the SDF-1α/CXCR4 signaling pathway, preventing Ca2+ release.

Quantitative Data on this compound Activity

The potency of this compound has been quantified across several key assays, demonstrating its high affinity for CXCR4 and its efficacy in functional assays.

Table 1: In Vitro Potency and Efficacy of this compound

Parameter Description Value Reference
IC50 Inhibition of SDF-1α binding to CXCR4. 0.61 nM [1][6]
EC50 Inhibition of X4 HIV-1 (NL4-3) replication in activated Peripheral Blood Mononuclear Cells (PBMCs). 0.23 to 1.3 nM [1][2]
EC50 Inhibition of R5X4 HIV-1 (89.6) replication in activated PBMCs. 0.3 to 1.0 nM [1][2]
IC50 Inhibition of infection by recombinant drug-resistant X4 HIV-1 viruses. 0.4 to 0.8 nM [6]

| Inhibition | SDF-1α-induced Ca2+ mobilization. | Dose-dependent |[1][6] |

Table 2: Pharmacokinetic Properties of this compound in Rats

Parameter Description Value Reference
Oral Bioavailability The fraction of the administered dose that reaches systemic circulation. 25.6% [1][2][3]
Intravenous Half-life Time required for the plasma concentration to reduce by half. 99.0 ± 13.1 h [1][2]
Plasma Clearance (i.v.) Volume of plasma cleared of the drug per unit time. 3.9 ± 0.07 L/h/kg [1][2]

| Volume of Distribution (Vss) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 374.0 L/kg |[1][2] |

Key Experimental Protocols

The role of this compound in blocking Ca2+ signaling was primarily elucidated through calcium mobilization assays. The foundational chemokine binding assays confirmed its direct interaction with the CXCR4 receptor.

Calcium Mobilization Assay

This assay directly measures changes in intracellular calcium concentration following receptor stimulation.

Objective: To determine if this compound acts as an agonist or antagonist of CXCR4 by measuring its effect on SDF-1α-induced Ca2+ mobilization.

Methodology:

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR4 receptor are used.[1]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, Fura-2-acetoxymethyl ester (Fura-2 AM).[1][7] This dye can cross the cell membrane, and once inside, it is cleaved by esterases into its active, membrane-impermeable form (Fura-2), which fluoresces upon binding to Ca2+.

  • Compound Incubation: The Fura-2-loaded cells are incubated in the presence of various concentrations of this compound or a control compound (e.g., AMD3100) for a specified period.[1][7] A vehicle-only control is also included.

  • Stimulation: The natural ligand, SDF-1α (e.g., at 1 µg/ml), is added to the cells to induce CXCR4-mediated Ca2+ mobilization.[1][7]

  • Data Acquisition: Changes in intracellular Ca2+ levels are measured in real-time using a fluorescence spectrophotometer or a similar fluorescence plate reader.[1][7] The ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the concentration of free intracellular Ca2+.

  • Analysis: The peak fluorescence signal in the presence of this compound is compared to the signal from the vehicle-only control to determine the extent of inhibition.[1]

start Start: CXCR4-expressing CHO Cells load_dye 1. Load cells with Fura-2 AM dye start->load_dye incubate 2. Incubate with varying concentrations of this compound load_dye->incubate stimulate 3. Stimulate with SDF-1α ligand incubate->stimulate measure 4. Measure fluorescence change with a spectrophotometer stimulate->measure analyze 5. Analyze inhibition of Ca2+ signal measure->analyze end End: Determine Dose-Response analyze->end

Caption: Experimental workflow for the Calcium Mobilization Assay.
Chemokine Binding Assay

This assay is used to determine the ability of a compound to inhibit the binding of a radiolabeled chemokine to its receptor.

Objective: To quantify the potency of this compound in inhibiting the binding of SDF-1α to CXCR4.

Methodology:

  • Cell Preparation: CHO cells expressing CXCR4 (or other chemokine receptors for specificity testing) are prepared.[1]

  • Reaction Mixture: The cells are incubated in a binding buffer containing a fixed concentration of 125I-labeled SDF-1α and varying concentrations of the inhibitor, this compound.[1]

  • Incubation: The binding reaction is typically performed on ice to prevent receptor internalization.[1]

  • Separation: The reaction is terminated by washing the cells to remove the unbound radiolabeled ligand.[1]

  • Quantification: The amount of cell-associated radioactivity, representing the bound ligand, is measured using a scintillation counter.[1]

  • Analysis: The percentage of binding inhibition is calculated for each concentration of this compound, and the data are used to determine the 50% inhibitory concentration (IC50) value.[1]

Conclusion

This compound is a highly potent CXCR4 antagonist that effectively blocks the physiological signaling cascade initiated by the receptor's natural ligand, SDF-1α. A primary and critical consequence of this antagonism is the dose-dependent inhibition of intracellular Ca2+ mobilization.[1][6] By preventing the initial SDF-1α binding event, this compound abrogates the G-protein-mediated activation of Phospholipase C and the subsequent release of Ca2+ from intracellular stores. This mechanism is central to its potent anti-HIV-1 activity, as it prevents the CXCR4 co-receptor function required for viral entry. The comprehensive data from binding and functional assays, including calcium mobilization studies, firmly establish the role of this compound as a powerful blocker of CXCR4-mediated Ca2+ signaling, highlighting its therapeutic potential for professionals in drug development.

References

KRH-3955: A Technical Whitepaper on a Potent CXCR4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides an in-depth technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for key assays and a summary of its inhibitory effects on the SDF-1α/CXCR4 signaling pathway are presented. This guide is intended to serve as a comprehensive resource for researchers investigating CXCR4 antagonism and its therapeutic potential, particularly in the context of HIV-1 infection.

Chemical Structure and Properties

This compound, with the full chemical name N,N-dipropyl-N′-[4-({[(1H-imidazol-2-yl)methyl][(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)benzyl] -N′-methylbutane-1,4-diamine, is a derivative of the earlier CXCR4 antagonist, KRH-1636. Its development was aimed at improving oral bioavailability while maintaining high potency.

Chemical Structure:

this compound Chemical Structure

(Image Credit: MedChemExpress)

Physicochemical and Biological Properties:

PropertyValueReference
Molecular Formula C₂₈H₄₅N₇ (free base)[1]
C₂₈H₄₅N₇ · 3HCl (hydrochloride)[1]
Molecular Weight 589.09 g/mol (hydrochloride)[1]
CAS Number 1097732-62-1 (free base)[2]
2253744-59-9 (hydrochloride)[1]
Appearance Not specified in literature
Solubility Soluble in DMSO[1]
IC₅₀ (SDF-1α binding) 0.61 nM[3]
EC₅₀ (anti-HIV-1) 0.3 - 1.0 nM[3]
Oral Bioavailability (rats) 25.6%[4][5]

Mechanism of Action: Antagonism of the SDF-1α/CXCR4 Signaling Pathway

This compound exerts its biological effects by acting as a competitive antagonist at the CXCR4 receptor. The binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to CXCR4 initiates a signaling cascade that is crucial for various physiological processes, including immune cell trafficking. In the context of pathology, this axis is exploited by X4-tropic strains of HIV-1 for viral entry into host cells.

This compound physically blocks the binding of SDF-1α to CXCR4, thereby inhibiting the downstream signaling events. A key event in this pathway is the mobilization of intracellular calcium ([Ca²⁺]i), which serves as a second messenger. By preventing the initial ligand-receptor interaction, this compound abrogates the SDF-1α-induced increase in [Ca²⁺]i.

Below is a diagram illustrating the SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.

SDF1a_CXCR4_pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein activation CXCR4->G_protein Activates SDF1a SDF-1α (CXCL12) SDF1a->CXCR4 Binds KRH3955 This compound KRH3955->CXCR4 Blocks PLC Phospholipase C (PLC) activation G_protein->PLC IP3 IP₃ production PLC->IP3 Ca_release Ca²⁺ release from ER IP3->Ca_release Viral_entry Viral Entry Ca_release->Viral_entry Facilitates HIV HIV-1 (X4-tropic) HIV->CXCR4 Binds for entry

Caption: SDF-1α/CXCR4 signaling and this compound inhibition.

Synthesis

Detailed synthesis protocols for this compound are not publicly available and are considered proprietary information of the Kureha Corporation, the entity credited with its synthesis and purification.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

CXCR4-Mediated Calcium Mobilization Assay

This assay is designed to measure the ability of this compound to inhibit the SDF-1α-induced increase in intracellular calcium concentration.

Experimental Workflow:

Calcium_Flux_Workflow start Start: CXCR4-expressing cells (e.g., CHO-K1, Molt-4) load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-3 AM or Indo-1 AM) start->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells preincubate Pre-incubate cells with varying concentrations of this compound wash_cells->preincubate stimulate Stimulate cells with SDF-1α preincubate->stimulate measure_fluorescence Measure fluorescence intensity over time (Flow Cytometry or Plate Reader) stimulate->measure_fluorescence analyze Analyze data to determine IC₅₀ measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the calcium mobilization assay.

Detailed Methodology:

  • Cell Preparation: CXCR4-expressing cells (e.g., Chinese Hamster Ovary (CHO) cells stably expressing human CXCR4, or a T-cell line such as Molt-4) are cultured to an appropriate density.

  • Dye Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Indo-1 AM, in a suitable buffer. This incubation is typically carried out at 37°C in the dark.

  • Washing: After incubation, the cells are washed to remove any extracellular dye.

  • Compound Incubation: The washed cells are then pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

  • Stimulation and Measurement: The cells are subsequently stimulated with a fixed concentration of SDF-1α. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored in real-time using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the SDF-1α-induced fluorescence signal. The concentration of this compound that causes a 50% reduction in the signal is determined as the IC₅₀ value.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the ability of this compound to inhibit the replication of X4-tropic HIV-1 in susceptible cells. The production of the viral p24 capsid protein is used as a marker for viral replication.

Experimental Workflow:

p24_Assay_Workflow start Start: Target cells (e.g., activated PBMCs, Molt-4) pre_treat Pre-treat cells with varying concentrations of this compound start->pre_treat infect Infect cells with X4-tropic HIV-1 pre_treat->infect culture Culture cells for several days infect->culture collect_supernatant Collect cell culture supernatant culture->collect_supernatant p24_elisa Quantify p24 antigen in supernatant using ELISA collect_supernatant->p24_elisa analyze Analyze data to determine EC₅₀ p24_elisa->analyze end End analyze->end

Caption: Workflow for the anti-HIV-1 p24 antigen assay.

Detailed Methodology:

  • Cell Preparation: Target cells, such as phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs) from healthy donors or a susceptible T-cell line, are prepared.

  • Compound Treatment: The cells are treated with serial dilutions of this compound.

  • Viral Infection: Following a short incubation with the compound, the cells are infected with a known amount of an X4-tropic HIV-1 strain (e.g., NL4-3).

  • Culture: The infected cells are cultured for several days to allow for viral replication.

  • Supernatant Collection: At the end of the culture period, the cell culture supernatant is harvested.

  • p24 ELISA: The concentration of the HIV-1 p24 antigen in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The extent of viral replication is determined by the amount of p24 antigen produced. The effective concentration of this compound that inhibits viral replication by 50% (EC₅₀) is calculated by comparing the p24 levels in treated cultures to those in untreated control cultures.

Conclusion

This compound is a highly potent and orally bioavailable CXCR4 antagonist with significant anti-HIV-1 activity. Its mechanism of action involves the direct inhibition of the SDF-1α/CXCR4 signaling axis, a pathway critical for both normal physiological processes and pathological conditions, including HIV-1 infection. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research into the therapeutic applications of this compound and other CXCR4 antagonists.

References

KRH-3955: An Orally Bioavailable CXCR4 Antagonist Derived from KRH-1636 for Anti-HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KRH-3955, a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 4 (CXCR4). Developed as a derivative of the earlier compound KRH-1636, this compound exhibits significantly improved pharmacokinetic properties, making it a promising candidate for anti-HIV-1 therapy. This document details the pharmacological profile of this compound, its mechanism of action, and relevant experimental methodologies, presenting quantitative data in a structured format for effective comparison and analysis.

Introduction: The Evolution from KRH-1636 to this compound

The chemokine receptor CXCR4 plays a crucial role as a coreceptor for T-cell line-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells.[1][2][3] Antagonizing this receptor is a key therapeutic strategy to inhibit viral entry and replication. KRH-1636, a nonpeptide compound, was identified as a potent and selective CXCR4 antagonist with significant anti-HIV-1 activity.[3][4][5] However, its clinical development was hampered by poor oral bioavailability.[1][6]

To overcome this limitation, this compound was developed through chemical modification of KRH-1636.[1] This derivative retains the potent CXCR4 antagonistic properties of its parent compound but demonstrates significantly enhanced oral bioavailability, positioning it as a more viable drug candidate.[1][6] This guide will explore the key characteristics of this compound, drawing comparisons with KRH-1636 and the well-characterized CXCR4 antagonist, AMD3100.

Pharmacological Profile and Mechanism of Action

This compound is a highly potent and selective antagonist of CXCR4.[7][8] Its primary mechanism of action involves binding to the CXCR4 receptor and inhibiting the interaction of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[1][6][9] This blockade prevents the conformational changes in the gp120 envelope glycoprotein of X4 HIV-1 necessary for viral fusion and entry into the host cell.

In Vitro Anti-HIV-1 Activity

This compound demonstrates potent inhibitory activity against a range of X4 HIV-1 strains, including clinical isolates and those with resistance mutations to other antiretroviral drugs.[1][6] Its efficacy is significantly greater than that of its parent compound, KRH-1636, and another CXCR4 antagonist, AMD3100.[1]

Compound Target HIV-1 Strain(s) Cell Type EC50 (nM) EC90 (nM)
This compound X4 HIV-1 (NL4-3), R5X4 HIV-1 (89.6)Activated PBMCs0.23 - 1.32.7 - 3.5
KRH-1636 X4 HIV-1Activated PBMCs~40-fold less potent than this compoundNot Reported
AMD3100 X4 HIV-1Activated PBMCsNot ReportedNot Reported
SCH-D (Vicriviroc) R5 HIV-1Activated PBMCsNot ReportedNot Reported

Table 1: Comparative in vitro anti-HIV-1 activities of this compound and other chemokine receptor antagonists. Data compiled from multiple studies.[1]

CXCR4 Binding and Signaling Inhibition

This compound effectively inhibits the binding of SDF-1α to CXCR4, with a reported IC50 of 0.61 nM.[2][8][9][10] This binding inhibition directly translates to the blockade of downstream signaling pathways. Specifically, this compound has been shown to inhibit SDF-1α-induced intracellular calcium mobilization, a key signaling event mediated by CXCR4 activation.[1][6] The binding site of this compound on CXCR4 is thought to involve the first, second, and third extracellular loops of the receptor.[1][6][11]

Compound Assay Cell Type IC50 (nM)
This compound SDF-1α Binding InhibitionCHO-CXCR4 cells0.61
This compound MAb 12G5 Binding InhibitionCXCR4 Mutants0.5 - 14.1

Table 2: this compound binding affinity to CXCR4.[9][10]

Pharmacokinetics

A key advantage of this compound is its improved pharmacokinetic profile, particularly its oral bioavailability. In rat models, this compound demonstrated an oral bioavailability of 25.6%.[1][6][7]

Parameter Value Species Dose and Route
Oral Bioavailability25.6%Rat10 mg/kg, p.o.
Cmax86.3 ng/mLRat10 mg/kg, p.o.
Terminal Elimination Half-life (t1/2)99 hRat10 mg/kg, i.v.
Plasma Clearance3.9 L/h/kgRat10 mg/kg, i.v.
Volume of Distribution374 L/kgRat10 mg/kg, i.v.

Table 3: Pharmacokinetic parameters of this compound in rats.[2][10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Anti-HIV-1 Activity Assay in Activated PBMCs
  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells.

  • Infection: Activated PBMCs are infected with X4 or R5X4 HIV-1 strains in the presence of varying concentrations of this compound, KRH-1636, or other control compounds.

  • Culture: The infected cells are cultured for several days.

  • Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the concentration of the p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition of p24 production against the drug concentration.

SDF-1α Binding Inhibition Assay
  • Cell Lines: Chinese hamster ovary (CHO) cells or Molt-4 T cells stably expressing human CXCR4 are used.

  • Ligand Binding: Cells are incubated with a fixed concentration of radiolabeled or fluorescently labeled SDF-1α and varying concentrations of this compound.

  • Washing and Detection: Unbound ligand is removed by washing, and the amount of bound ligand is quantified using a scintillation counter or flow cytometry.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of SDF-1α binding against the this compound concentration.

Calcium Mobilization Assay
  • Cell Loading: CXCR4-expressing cells (e.g., CHO-CXCR4) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • SDF-1α Stimulation: The cells are then stimulated with a fixed concentration of SDF-1α.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometer or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of this compound on SDF-1α-induced calcium flux is quantified.

In Vivo Efficacy in hu-PBL-SCID Mice
  • Animal Model: Severe combined immunodeficient (SCID) mice are reconstituted with human PBMCs (hu-PBL-SCID mice) to create a model with a functional human immune system.

  • Drug Administration: A single oral dose of this compound (e.g., 10 mg/kg) is administered to the mice.

  • Viral Challenge: The treated mice are subsequently challenged with an infectious dose of an X4 HIV-1 strain.

  • Monitoring: The viral load in the plasma and peritoneal lavage fluid is monitored over time by measuring HIV-1 p24 antigen levels.

  • Outcome Assessment: The efficacy of this compound in suppressing HIV-1 replication in vivo is evaluated by comparing the viral loads in treated and untreated control mice.[11]

Visualizations

Signaling Pathway of CXCR4 and Inhibition by this compound

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SDF1a SDF-1α CXCR4 CXCR4 SDF1a->CXCR4 Binds HIV1 X4 HIV-1 gp120 HIV1->CXCR4 Binds KRH3955 This compound KRH3955->CXCR4 Antagonizes G_protein G-protein Activation CXCR4->G_protein Activates Viral_Entry Viral Fusion & Entry CXCR4->Viral_Entry Mediates Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Leads to

Caption: CXCR4 signaling and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Assessment

In_Vivo_Workflow cluster_setup Model Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis SCID_mice SCID Mice PBMC_reconstitution Human PBMC Reconstitution SCID_mice->PBMC_reconstitution hu_PBL_SCID hu-PBL-SCID Mice PBMC_reconstitution->hu_PBL_SCID Drug_admin Oral Administration of this compound hu_PBL_SCID->Drug_admin HIV1_challenge X4 HIV-1 Challenge Drug_admin->HIV1_challenge Monitoring Monitor Viral Load (p24 ELISA) HIV1_challenge->Monitoring Evaluation Evaluate Efficacy vs. Control Monitoring->Evaluation

Caption: Workflow for assessing in vivo anti-HIV-1 efficacy.

Conclusion

This compound represents a significant advancement in the development of CXCR4 antagonists for HIV-1 therapy. As a derivative of KRH-1636, it successfully addresses the critical issue of poor oral bioavailability while maintaining and even enhancing the potent anti-HIV-1 activity of its predecessor. The comprehensive preclinical data, including its robust in vitro and in vivo efficacy, favorable pharmacokinetic profile, and well-defined mechanism of action, underscore its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in the treatment of HIV-1 infection. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the pursuit of novel antiretroviral therapies.

References

KRH-3955: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-3955 is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Developed as a derivative of KRH-1636, this compound exhibits significantly improved oral bioavailability and more potent anti-HIV-1 activity compared to its predecessor and other CXCR4 antagonists like AMD3100.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is presented to support further research and development of this promising compound.

Mechanism of Action

This compound functions as a selective antagonist of the CXCR4 receptor.[2] CXCR4 is a G-protein coupled receptor that plays a crucial role in various physiological processes, including lymphocyte trafficking.[4] It is also a major co-receptor for T-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells.[5][6]

This compound exerts its therapeutic effects by binding to CXCR4 and inhibiting the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[2][3][5] This blockade prevents the conformational changes in the receptor necessary for viral entry and downstream signaling pathways.[4][7] Specifically, this compound has been shown to inhibit SDF-1α-induced calcium mobilization, a key event in CXCR4-mediated signaling.[3][5] The binding site of this compound on CXCR4 has been localized to the first, second, and/or third extracellular loops of the receptor.[6]

CXCR4 Signaling Pathway

The binding of SDF-1α to CXCR4 activates several downstream signaling cascades that are crucial for cell migration, proliferation, and survival. This compound, by blocking this initial interaction, effectively inhibits these pathways.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent SDF1a SDF-1α SDF1a->CXCR4 Binds KRH3955 This compound KRH3955->CXCR4 Blocks PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Gene_Transcription Gene Transcription Akt->Gene_Transcription MAPK->Gene_Transcription JAK_STAT->Gene_Transcription

CXCR4 Signaling Pathway and Inhibition by this compound.

In Vitro Pharmacological Profile

CXCR4 Binding Affinity

This compound demonstrates high affinity for the CXCR4 receptor. In competitive binding assays using CHO cells expressing CXCR4, this compound inhibited the binding of ¹²⁵I-labeled SDF-1α with a 50% inhibitory concentration (IC₅₀) of 0.61 nM.[5]

Functional Antagonism

This compound effectively antagonizes CXCR4 function by inhibiting SDF-1α-induced intracellular calcium mobilization. In CXCR4-expressing CHO cells, this compound dose-dependently inhibited the calcium influx triggered by SDF-1α.[5]

Anti-HIV-1 Activity

This compound exhibits potent and selective inhibitory activity against X4-tropic HIV-1 strains. In activated peripheral blood mononuclear cells (PBMCs), this compound inhibited the replication of the X4 HIV-1 strain NL4-3 with 50% effective concentrations (EC₅₀) ranging from 0.23 to 1.3 nM, depending on the donor.[5] The compound was also effective against clinical isolates and recombinant X4 HIV-1 strains with resistance mutations to reverse transcriptase and protease inhibitors.[3]

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemTargetParameterValueReference
SDF-1α Binding InhibitionCXCR4-expressing CHO cellsCXCR4IC₅₀0.61 nM[5]
Anti-HIV-1 Activity (NL4-3)Activated PBMCsX4 HIV-1EC₅₀0.23 - 1.3 nM[5]
Anti-HIV-1 Activity (Clinical Isolates)Activated PBMCsX4 HIV-1EC₅₀Potent Inhibition[3]

In Vivo Pharmacological Profile

Anti-HIV-1 Efficacy in a Humanized Mouse Model

The in vivo efficacy of this compound against X4 HIV-1 was evaluated in a human peripheral blood lymphocyte-reconstituted severe combined immunodeficient (hu-PBL-SCID) mouse model. A single oral administration of this compound at a dose of 10 mg/kg was sufficient to protect the mice from challenge with the X4-tropic HIV-1 NL4-3 strain.[6] This demonstrates the potent in vivo anti-HIV-1 activity of orally administered this compound.

Pharmacokinetics in Rats

Pharmacokinetic studies in male Sprague-Dawley rats revealed that this compound has good oral bioavailability.[5] After a single oral administration of 10 mg/kg, the bioavailability was determined to be 25.6%.[2][3][5] The compound exhibited a long terminal elimination half-life.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg single dose)

Route of AdministrationBioavailability (%)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋∞ (ng·h/mL)T₁/₂ (h)Reference
Oral25.686.38.0250099.0[5]
Intravenous---978099.0[5]

Experimental Protocols

SDF-1α Competitive Binding Assay

This assay measures the ability of a compound to compete with radiolabeled SDF-1α for binding to the CXCR4 receptor.

SDF1a_Binding_Assay cluster_workflow SDF-1α Binding Assay Workflow A 1. Incubate CXCR4-expressing CHO cells B 2. Add ¹²⁵I-labeled SDF-1α (constant concentration) A->B C 3. Add varying concentrations of this compound B->C D 4. Incubate on ice C->D E 5. Wash to remove unbound ligand D->E F 6. Measure cell-associated radioactivity E->F G 7. Calculate % inhibition and IC₅₀ F->G

Workflow for the SDF-1α Competitive Binding Assay.

Methodology:

  • Cell Preparation: CXCR4-expressing Chinese Hamster Ovary (CHO) cells are harvested and suspended in a binding buffer.

  • Assay Setup: The cell suspension is incubated with a constant concentration of ¹²⁵I-labeled SDF-1α and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated on ice to allow binding to reach equilibrium.

  • Washing: Unbound radioligand is removed by washing the cells.

  • Detection: Cell-associated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of ¹²⁵I-labeled SDF-1α binding is calculated for each concentration of this compound, and the IC₅₀ value is determined.[5]

Calcium Mobilization Assay

This functional assay assesses the antagonist activity of this compound by measuring its ability to block SDF-1α-induced intracellular calcium release.

Methodology:

  • Cell Loading: CXCR4-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline fluorescence of the loaded cells is measured.

  • Compound Addition: Varying concentrations of this compound are added to the cells and incubated.

  • Agonist Stimulation: SDF-1α is added to stimulate the CXCR4 receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader.

  • Data Analysis: The inhibition of the SDF-1α-induced calcium signal by this compound is quantified to determine its antagonistic potency.[5]

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the ability of this compound to inhibit HIV-1 replication in a cell-based system.

p24_ELISA_Workflow cluster_workflow p24 Antigen ELISA Workflow A 1. Culture activated PBMCs B 2. Infect cells with X4 HIV-1 (NL4-3) A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for several days C->D E 5. Collect culture supernatants D->E F 6. Quantify p24 antigen using ELISA E->F G 7. Calculate % inhibition and EC₅₀ F->G

Workflow for the In Vitro Anti-HIV-1 Activity Assay.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and activated.

  • Infection and Treatment: The activated PBMCs are infected with an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of varying concentrations of this compound.

  • Incubation: The cultures are incubated for a period of time (e.g., 7 days) to allow for viral replication.

  • Sample Collection: Culture supernatants are collected at the end of the incubation period.

  • p24 Quantification: The amount of HIV-1 p24 core antigen in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[8][9][10][11]

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC₅₀ value is determined.

hu-PBL-SCID Mouse Model for In Vivo Efficacy

This animal model is used to evaluate the in vivo anti-HIV-1 efficacy of drug candidates.[12][13][14][15]

Methodology:

  • Mouse Strain: Severe combined immunodeficient (SCID) mice (e.g., C.B-17 SCID) are used as they can accept human cells without rejection.[6][14]

  • Humanization: The mice are reconstituted with human peripheral blood mononuclear cells (PBMCs) via intraperitoneal injection.[6][13]

  • Drug Administration: this compound is administered orally to the mice.[6]

  • Viral Challenge: The humanized mice are challenged with an X4-tropic HIV-1 strain (e.g., NL4-3) via intraperitoneal injection.[6]

  • Monitoring: The infection is monitored over time by measuring viral load (e.g., p24 antigen levels in plasma or peritoneal lavage) and CD4+ T cell counts.[6][14]

  • Endpoint Analysis: The efficacy of this compound is determined by comparing the viral load and CD4+ T cell counts in treated mice to those in untreated control mice.

Conclusion

This compound is a highly potent and orally bioavailable CXCR4 antagonist with significant promise as an anti-HIV-1 therapeutic agent. Its strong in vitro and in vivo activity against X4-tropic HIV-1, coupled with favorable pharmacokinetic properties, makes it a compelling candidate for further clinical development. The detailed pharmacological profile and experimental methodologies provided in this guide are intended to facilitate continued research into the therapeutic potential of this compound and other CXCR4 antagonists.

References

KRH-3955: A Technical Guide to a Potent CXCR4 Antagonist for X4-Tropic HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRH-3955 is a novel, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Developed as a derivative of KRH-1636, this compound exhibits significantly improved pharmacokinetic properties and demonstrates potent and selective inhibitory activity against X4-tropic human immunodeficiency virus type 1 (HIV-1) strains. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, which is typically one of two chemokine receptors: CCR5 or CXCR4. Viruses that utilize CXCR4 are known as X4-tropic strains and are often associated with a more rapid progression to AIDS. This compound is a promising therapeutic candidate that specifically targets the CXCR4 coreceptor, thereby inhibiting the entry of X4-tropic HIV-1 into host cells.[1][2][3][4]

Mechanism of Action

This compound functions as a non-competitive antagonist of the CXCR4 receptor. Its primary mechanism of action involves binding to the extracellular loops of CXCR4, specifically engaging the first, second, and/or third extracellular loops.[1][3][5] This binding sterically hinders the interaction of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), as well as the gp120 of X4-tropic HIV-1, with the receptor. By blocking this interaction, this compound prevents the conformational changes in the viral envelope necessary for membrane fusion and subsequent viral entry into the host cell. Furthermore, this compound has been shown to inhibit SDF-1α-induced intracellular calcium signaling, a downstream effect of CXCR4 activation.[1][3]

Signaling Pathway Diagram

HIV_Entry_Inhibition cluster_0 Host Cell Membrane cluster_1 HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CXCR4 CXCR4 Coreceptor GPCR_Signaling G-Protein Signaling (e.g., Ca2+ Flux) CXCR4->GPCR_Signaling Activation Fusion Membrane Fusion CXCR4->Fusion 3. Conformational   Change gp120->CD4 1. Binding gp120->CXCR4 2. Coreceptor   Binding SDF1a SDF-1α SDF1a->CXCR4 Natural Ligand Binding KRH3955 This compound KRH3955->CXCR4 Antagonistic Binding Infection Viral Entry & Infection Fusion->Infection

Caption: Mechanism of this compound Action.

Quantitative Data

The anti-HIV-1 activity and receptor binding affinity of this compound have been quantified in various in vitro assays.

Table 1: Anti-HIV-1 Activity of this compound against X4 and R5X4 Tropic Strains in Activated PBMCs
HIV-1 StrainCoreceptor TropismDonorEC50 (nM)
NL4-3X410.3
NL4-3X421.0
89.6R5X410.3
89.6R5X420.8
JR-CSFR51 & 2>200

Data synthesized from Murakami et al., 2009.[1]

Table 2: Anti-HIV-1 Activity of this compound against NL4-3 in PBMCs from Multiple Donors
Donorp24 Antigen (ng/ml) in controlEC50 (nM)EC90 (nM)
1171.03.2
2221.23.3
3170.93.1
4400.72.9
51200.82.9
6581.53.5
7490.22.7
8531.03.0
Mean ± SD 49 ± 32 1.0 ± 0.4 3.1 ± 0.3

Data from Murakami et al., 2009.[1]

Table 3: Inhibitory Activity of this compound against Drug-Resistant HIV-1 Strains
VirusResistance ProfileIC50 (nM)
HXB2 (Wild Type)-0.8
PI-resistantMultiple PR mutations0.4
NRTI-resistantMultiple RT mutations0.6
NNRTI-resistantMultiple RT mutations0.5
Multi-drug resistantPI and RT mutations0.7
T20-resistantEnv (Q40H)0.6

Data from a single-cycle infectivity assay using recombinant viruses. Data synthesized from Murakami et al., 2009.[1]

Table 4: this compound Binding Affinity and Pharmacokinetics
ParameterValue
IC50 for SDF-1α binding to CXCR40.61 nM
Oral Bioavailability (in rats)25.6%

Data from Murakami et al., 2009 and other sources.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the ability of this compound to inhibit HIV-1 replication in primary human immune cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, streptomycin, and IL-2.

  • Phytohemagglutinin (PHA).

  • X4-tropic HIV-1 strains (e.g., NL4-3).

  • This compound.

  • 96-well culture plates.

  • p24 antigen ELISA kit.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Activate the PBMCs by culturing in RPMI 1640 medium containing PHA (5 µg/ml) and IL-2 (20 U/ml) for 2-3 days.

  • Wash the activated PBMCs and resuspend in fresh medium without PHA.

  • Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare serial dilutions of this compound in culture medium and add to the cells.

  • Infect the cells with a standardized amount of X4-tropic HIV-1.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • On day 4 post-infection, perform a half-medium change, replacing with fresh medium containing the appropriate concentration of this compound.

  • On day 7 post-infection, collect the culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log concentration of this compound.

SDF-1α Binding Assay

This competitive binding assay measures the ability of this compound to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.

Materials:

  • CXCR4-expressing cells (e.g., Molt-4 cells or CHO cells stably expressing human CXCR4).

  • Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • 125I-labeled SDF-1α.

  • This compound.

  • Non-labeled SDF-1α (for determining non-specific binding).

  • Microcentrifuge tubes or 96-well filter plates.

  • Gamma counter.

Procedure:

  • Harvest and wash the CXCR4-expressing cells.

  • Resuspend the cells in binding buffer to a concentration of 1-2 x 10^6 cells/ml.

  • In microcentrifuge tubes or a 96-well plate, combine the cell suspension, a fixed concentration of 125I-labeled SDF-1α, and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled SDF-1α.

  • Incubate the mixture on ice for 2-3 hours with gentle agitation.

  • Separate the cells from the unbound ligand by centrifugation through an oil cushion or by washing on a filter plate.

  • Measure the cell-associated radioactivity in a gamma counter.

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Calcium Flux Assay

This functional assay assesses the ability of this compound to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.

Materials:

  • CXCR4-expressing cells.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • SDF-1α.

  • This compound.

  • A fluorometric imaging plate reader (FLIPR) or a flow cytometer capable of kinetic measurements.

Procedure:

  • Load the CXCR4-expressing cells with a calcium-sensitive dye according to the dye manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye and resuspend in assay buffer.

  • Aliquot the cells into a 96-well plate.

  • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Measure the baseline fluorescence.

  • Add a fixed concentration of SDF-1α to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Analyze the data by measuring the peak fluorescence intensity or the area under the curve.

  • Calculate the percentage of inhibition of the calcium response by this compound and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation PBMC_Assay Anti-HIV-1 Activity Assay (PBMCs) Resistance_Assay Drug Resistance Profiling PBMC_Assay->Resistance_Assay Spectrum of Activity Binding_Assay SDF-1α Competitive Binding Assay Calcium_Assay Calcium Flux Assay Binding_Assay->Calcium_Assay Functional Validation Calcium_Assay->PBMC_Assay Cellular Efficacy PK_Studies Pharmacokinetic Studies (e.g., in rats) Resistance_Assay->PK_Studies Lead Candidate Progression Efficacy_Model In Vivo Efficacy Model (hu-PBL-SCID mice) PK_Studies->Efficacy_Model Preclinical Validation

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a highly potent and selective CXCR4 antagonist with excellent in vitro activity against a broad range of X4-tropic HIV-1 strains, including those resistant to other classes of antiretroviral drugs. Its favorable oral bioavailability further enhances its potential as a therapeutic agent for the treatment of HIV-1 infection, particularly in patients harboring X4-tropic virus. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CXCR4 antagonists and novel anti-HIV-1 therapies.

References

Methodological & Application

Application Notes and Protocols for KRH-3955

Author: BenchChem Technical Support Team. Date: November 2025

Topic: KRH-3955 in vitro Anti-HIV-1 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and orally bioavailable small molecule antagonist of the CXCR4 chemokine receptor.[1][2][3] CXCR4 is a critical co-receptor for the entry of X4-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[4][5][6] By binding to CXCR4, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and subsequent replication.[1][4] These notes provide a summary of the in vitro anti-HIV-1 activity of this compound, along with detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-HIV-1 activity by selectively targeting the CXCR4 co-receptor. The entry of X4-tropic HIV-1 into a target T-cell is a sequential process initiated by the binding of the viral gp120 protein to the primary CD4 receptor. This binding induces a conformational change in gp120, exposing a binding site for the CXCR4 co-receptor. The subsequent interaction with CXCR4 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. This compound acts as a non-competitive inhibitor by binding to the extracellular loops of CXCR4, which prevents the gp120-CXCR4 interaction and blocks membrane fusion.[1][4]

cluster_hiv HIV-1 Virion cluster_inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CXCR4 CXCR4 Co-receptor CD4->CXCR4 Viral Entry Viral Entry CXCR4->Viral Entry 3. Membrane Fusion KRH3955 This compound KRH3955->CXCR4 Inhibition

Mechanism of this compound Action in Blocking HIV-1 Entry.

Quantitative Data Summary

The in vitro anti-HIV-1 activity of this compound has been evaluated in various cell types against different HIV-1 strains. The following tables summarize the key quantitative data.

Table 1: Anti-HIV-1 Activity of this compound in Activated Peripheral Blood Mononuclear Cells (PBMCs) [4]

HIV-1 StrainCo-receptor TropismDonor 1 EC₅₀ (nM)Donor 2 EC₅₀ (nM)
NL4-3X40.31.0
89.6R5X40.30.8
JR-CSFR5>200>200

Table 2: Anti-HIV-1 Activity of this compound against NL4-3 (X4-tropic) in PBMCs from Multiple Donors [4]

DonorEC₅₀ (nM)EC₉₀ (nM)
10.232.7
21.33.5
30.83.2
40.52.9
50.63.1
60.73.0
70.93.3
81.13.4

Table 3: Inhibitory Activity of this compound on SDF-1α Binding and HIV-1 Infection [4][5]

AssayCell LineIC₅₀ (nM)
SDF-1α Binding InhibitionCHO-CXCR40.61
SDF-1α Binding InhibitionMolt-4~0.6
Anti-HIV-1 Activity (Recombinant Drug-Resistant Virus)CD4/CXCR4 cells0.4 - 0.8

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Anti-HIV-1 Activity Assay in Activated PBMCs

This protocol determines the 50% effective concentration (EC₅₀) of this compound required to inhibit HIV-1 replication in human PBMCs.

cluster_prep Cell & Virus Preparation cluster_assay Assay Execution cluster_analysis Data Analysis pbmc_iso Isolate PBMCs pbmc_act Activate PBMCs (PHA, IL-2) pbmc_iso->pbmc_act pbmc_iso->pbmc_act plate_cells Plate Activated PBMCs pbmc_act->plate_cells pbmc_act->plate_cells virus_prep Prepare HIV-1 Stock add_virus Infect with HIV-1 virus_prep->add_virus add_krh Add this compound Dilutions plate_cells->add_krh plate_cells->add_krh add_krh->add_virus add_krh->add_virus incubate Incubate (7 days) add_virus->incubate add_virus->incubate collect_sup Collect Supernatant incubate->collect_sup incubate->collect_sup p24_elisa Measure p24 Antigen (ELISA) collect_sup->p24_elisa collect_sup->p24_elisa calc_ec50 Calculate EC₅₀ p24_elisa->calc_ec50 p24_elisa->calc_ec50

Workflow for Anti-HIV-1 Activity Assay in PBMCs.

Materials:

  • Ficoll-Paque

  • Healthy donor peripheral blood

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • This compound

  • HIV-1 viral stock (e.g., NL4-3)

  • 96-well plates

  • p24 Antigen ELISA kit

Procedure:

  • PBMC Isolation and Activation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Activate the PBMCs by culturing for 2-3 days in RPMI 1640 medium supplemented with 10% FBS, PHA, and IL-2.

  • Assay Setup:

    • Wash the activated PBMCs and resuspend in RPMI 1640 medium with 10% FBS and IL-2.

    • Plate the cells in a 96-well plate.

    • Prepare serial dilutions of this compound and add them to the appropriate wells. Include a no-drug control.

  • Infection:

    • Add a pre-titered amount of HIV-1 stock to each well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.

  • Readout and Analysis:

    • After incubation, collect the culture supernatant from each well.

    • Determine the concentration of p24 antigen in the supernatant using a p24 ELISA kit.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: SDF-1α Binding Inhibition Assay

This protocol measures the ability of this compound to inhibit the binding of the natural CXCR4 ligand, SDF-1α, to CXCR4-expressing cells.

cluster_prep Preparation cluster_assay Binding Reaction cluster_analysis Measurement & Analysis prep_cells Prepare CXCR4-expressing Cells (e.g., Molt-4) incubate_krh Incubate Cells with This compound Dilutions prep_cells->incubate_krh prep_cells->incubate_krh prep_ligand Prepare ¹²⁵I-labeled SDF-1α add_ligand Add ¹²⁵I-SDF-1α prep_ligand->add_ligand incubate_krh->add_ligand incubate_krh->add_ligand incubate_bind Incubate for Binding add_ligand->incubate_bind add_ligand->incubate_bind separate Separate Bound/Free Ligand (Filtration) incubate_bind->separate incubate_bind->separate measure_rad Measure Radioactivity (Gamma Counter) separate->measure_rad separate->measure_rad calc_ic50 Calculate IC₅₀ measure_rad->calc_ic50 measure_rad->calc_ic50

Workflow for SDF-1α Binding Inhibition Assay.

Materials:

  • CXCR4-expressing cells (e.g., Molt-4 or CHO-CXCR4)

  • Binding buffer

  • ¹²⁵I-labeled SDF-1α

  • This compound

  • Unlabeled SDF-1α (for non-specific binding control)

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Cell Preparation:

    • Harvest and wash the CXCR4-expressing cells.

    • Resuspend the cells in binding buffer to the desired concentration.

  • Binding Reaction:

    • In a reaction tube, mix the cell suspension with various concentrations of this compound or unlabeled SDF-1α (for determining non-specific binding).

    • Add a constant amount of ¹²⁵I-labeled SDF-1α to initiate the binding reaction.

    • Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation and Measurement:

    • Rapidly filter the reaction mixture through glass fiber filters to separate the cells with bound ligand from the unbound ligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each this compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.

Protocol 3: Calcium Signaling Inhibition Assay

This protocol assesses the ability of this compound to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.

cluster_prep Cell Preparation cluster_assay Measurement cluster_analysis Analysis load_cells Load Cells with Ca²⁺ Indicator Dye (e.g., Fura-2) measure_baseline Measure Baseline Fluorescence load_cells->measure_baseline load_cells->measure_baseline add_krh Add this compound measure_baseline->add_krh measure_baseline->add_krh add_sdf1a Add SDF-1α (Stimulation) add_krh->add_sdf1a add_krh->add_sdf1a measure_response Measure Fluorescence Change add_sdf1a->measure_response add_sdf1a->measure_response calc_inhibition Calculate % Inhibition of Ca²⁺ Flux measure_response->calc_inhibition measure_response->calc_inhibition

Workflow for Calcium Signaling Inhibition Assay.

Materials:

  • CXCR4-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • SDF-1α

  • Fluorometric imaging plate reader or spectrofluorometer

Procedure:

  • Cell Loading:

    • Incubate the CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in HBSS.

    • Wash the cells to remove excess dye.

  • Measurement:

    • Place the loaded cells in the fluorometer.

    • Measure the baseline fluorescence.

    • Add the desired concentration of this compound and incubate for a short period.

    • Stimulate the cells by adding a specific concentration of SDF-1α.

    • Continuously record the change in intracellular calcium concentration by monitoring the fluorescence signal.

  • Data Analysis:

    • The increase in fluorescence upon SDF-1α stimulation corresponds to the calcium flux.

    • Calculate the percentage of inhibition of the calcium flux for each concentration of this compound compared to the control (SDF-1α alone).

    • Determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of X4-tropic HIV-1, demonstrating efficacy in the low nanomolar range across PBMCs from various donors.[4] Its mechanism of action is the specific antagonism of the CXCR4 co-receptor, which has been confirmed through binding and signaling inhibition assays.[1][2][4] The provided protocols offer a framework for the in vitro characterization of this compound and other CXCR4 antagonists.

References

Application Notes and Protocols for KRH-3955 in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-3955 is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4, along with its ligand SDF-1α (stromal cell-derived factor-1α), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and as a coreceptor for T-tropic (X4) human immunodeficiency virus type 1 (HIV-1) entry into host cells.[4] These application notes provide detailed protocols for the use of this compound in peripheral blood mononuclear cells (PBMCs) for studying its effects on HIV-1 replication and for investigating its potential immunomodulatory activities.

Mechanism of Action

This compound exerts its biological effects by selectively binding to CXCR4, thereby blocking the interaction of the receptor with its natural ligand, SDF-1α.[1][2] This inhibition prevents downstream signaling events, such as intracellular calcium mobilization.[1] In the context of HIV-1, by blocking CXCR4, this compound effectively inhibits the entry of X4-tropic HIV-1 strains into PBMCs.[5]

Data Presentation

Table 1: Anti-HIV-1 Activity of this compound in Activated PBMCs
HIV-1 StrainDonorEC₅₀ (nM)EC₉₀ (nM)
NL4-3 (X4)10.32.8
NL4-3 (X4)21.03.5
89.6 (R5X4)10.83.2
89.6 (R5X4)20.93.9
JR-CSF (R5)1>200>200
JR-CSF (R5)2>200>200

EC₅₀ and EC₉₀ values represent the concentrations of this compound required to inhibit HIV-1 replication by 50% and 90%, respectively, in activated PBMCs from two different donors. Data has been compiled from published studies.[5]

Table 2: Inhibitory Activity of this compound on SDF-1α Binding
Cell TypeIC₅₀ (nM)
CXCR4-expressing CHO cells0.61

IC₅₀ value represents the concentration of this compound required to inhibit 50% of SDF-1α binding to its receptor.[3][4]

Experimental Protocols

Protocol 1: Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™ density gradient centrifugation.

Materials:

  • Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin)

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • 50 mL conical tubes, sterile

  • Serological pipettes, sterile

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood with an equal volume of sterile PBS at room temperature.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the two layers.

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

cluster_0 PBMC Isolation Workflow Whole Blood Whole Blood Dilute with PBS Dilute with PBS Whole Blood->Dilute with PBS Layer on Ficoll-Paque Layer on Ficoll-Paque Dilute with PBS->Layer on Ficoll-Paque Centrifuge Centrifuge Layer on Ficoll-Paque->Centrifuge Collect PBMC Layer Collect PBMC Layer Centrifuge->Collect PBMC Layer Wash with PBS Wash with PBS Collect PBMC Layer->Wash with PBS Isolated PBMCs Isolated PBMCs Wash with PBS->Isolated PBMCs

Workflow for the isolation of PBMCs from whole blood.

Protocol 2: Anti-HIV-1 Activity Assay in Activated PBMCs

This protocol details the methodology to assess the inhibitory effect of this compound on HIV-1 replication in activated PBMCs.

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 viral stocks (e.g., NL4-3 for X4-tropic)

  • This compound

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

Procedure:

  • Activate PBMCs by culturing them in medium containing PHA (5 µg/mL) for 3 days.

  • Wash the cells to remove PHA and resuspend them in fresh medium containing IL-2 (10 ng/mL).

  • Seed the activated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a no-drug control.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

  • On day 7 post-infection, collect the culture supernatants.

  • Measure the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Calculate the EC₅₀ and EC₉₀ values by plotting the percentage of inhibition of p24 production against the log concentration of this compound.

Protocol 3: Cytokine Production Assay in Stimulated PBMCs

This protocol is designed to evaluate the effect of this compound on the production of pro-inflammatory cytokines by PBMCs upon stimulation.

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)

  • This compound

  • 96-well cell culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Seed isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in culture medium.

  • Pre-incubate the cells with various concentrations of this compound for 1-2 hours at 37°C.

  • Stimulate the cells by adding LPS (e.g., 100 ng/mL) or PHA (e.g., 5 µg/mL) to the wells. Include unstimulated and vehicle-treated controls.

  • Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Collect the culture supernatants by centrifugation.

  • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits following the manufacturer's protocols.

  • Analyze the data to determine the effect of this compound on cytokine production.

cluster_1 Cytokine Production Assay Workflow Isolated PBMCs Isolated PBMCs Pre-incubate with this compound Pre-incubate with this compound Isolated PBMCs->Pre-incubate with this compound Stimulate (LPS/PHA) Stimulate (LPS/PHA) Pre-incubate with this compound->Stimulate (LPS/PHA) Incubate Incubate Stimulate (LPS/PHA)->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Collect Supernatant->Cytokine Measurement (ELISA)

Workflow for assessing the effect of this compound on cytokine production.

Protocol 4: Cell Viability Assay

This protocol outlines the use of a colorimetric assay (e.g., XTT or MTT) to assess the cytotoxicity of this compound on PBMCs.

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound

  • 96-well cell culture plates

  • XTT or MTT cell viability assay kit

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Add the XTT or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathway

cluster_pathway CXCR4 Signaling Pathway and Inhibition by this compound SDF-1a SDF-1a CXCR4 CXCR4 SDF-1a->CXCR4 Binds G-protein activation G-protein activation CXCR4->G-protein activation Activates Viral Entry Viral Entry CXCR4->Viral Entry Mediates This compound This compound This compound->CXCR4 Blocks Downstream Signaling Downstream Signaling (e.g., Ca2+ mobilization) G-protein activation->Downstream Signaling HIV-1 (X4) HIV-1 (X4) HIV-1 (X4)->CXCR4 Binds

This compound blocks SDF-1α and HIV-1 binding to CXCR4.

References

Application Notes and Protocols: KRH-3955 in hu-PBL-SCID Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KRH-3955, a potent and orally bioavailable CXCR4 antagonist, in the context of humanized peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse models for preclinical evaluation of anti-HIV-1 activity.[1][2]

Introduction

This compound is a novel, small-molecule CXCR4 antagonist that has demonstrated significant potential as an anti-HIV-1 agent.[1][2] It effectively inhibits the replication of X4-tropic HIV-1 strains, including multi-drug resistant variants, by blocking the binding of the viral glycoprotein gp120 to the CXCR4 co-receptor, a critical step in viral entry into host cells.[1][3] The hu-PBL-SCID mouse model, which involves the engraftment of human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice, provides a valuable in vivo system to evaluate the efficacy of anti-HIV-1 therapeutics in a humanized immune environment.[1][4]

Mechanism of Action

This compound functions as a selective antagonist of the CXCR4 chemokine receptor.[5][6] HIV-1 utilizes two major co-receptors for entry into CD4+ T cells: CCR5 and CXCR4.[3][7] X4-tropic HIV-1 strains specifically use the CXCR4 co-receptor.[3] this compound competitively inhibits the binding of the natural CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α), as well as the HIV-1 gp120 envelope protein to CXCR4.[1][2][3] This blockade prevents the conformational changes required for the fusion of the viral and cellular membranes, thereby inhibiting viral entry and subsequent replication.[3]

Signaling Pathway of HIV-1 Entry via CXCR4 and Inhibition by this compound

HIV_Entry_Inhibition cluster_0 Host Cell Membrane cluster_1 HIV-1 Virion cluster_2 Inhibition CD4 CD4 CXCR4 CXCR4 CD4->CXCR4 2. Conformational Change gp120 gp120 gp120->CD4 1. Binding gp120->CXCR4 3. Co-receptor Binding gp41 gp41 Host Cell Membrane Host Cell Membrane gp41->Host Cell Membrane 4. Membrane Fusion Viral Entry Viral Entry This compound This compound This compound->CXCR4 Blocks Binding

Caption: HIV-1 entry and this compound inhibition.

Data Presentation

In Vitro Activity of this compound
ParameterVirus StrainCell TypeValueReference
EC50 X4 HIV-1 (NL4-3)Activated PBMCs0.3 - 1.0 nM[1]
R5X4 HIV-1 (89.6)Activated PBMCs0.3 - 1.0 nM[1]
R5 HIV-1 (JR-CSF)Activated PBMCs>200 nM[1]
AZT-resistant X4 HIV-1 (A018G)Activated PBMCs1.3 nM[1]
IC50 SDF-1α binding to CXCR4CHO cells0.61 nM[1][5]
Pharmacokinetic Properties of this compound in Rats
ParameterValueReference
Oral Bioavailability 25.6%[1][2][5]
Cmax 86.3 ng/mL[5]
Plasma Clearance 3.9 L/h/kg[5]
Volume of Distribution 374 L/kg[5]
Terminal Elimination Half-life 99 h[5]

Experimental Protocols

Experimental Workflow for this compound Evaluation in hu-PBL-SCID Mice

experimental_workflow start Start pbmc_isolation Isolate Human PBMCs start->pbmc_isolation mouse_prep Prepare C.B-17 SCID Mice start->mouse_prep engraftment Engraft Mice with Human PBMCs (i.p.) pbmc_isolation->engraftment drug_admin Oral Administration of This compound or Vehicle mouse_prep->drug_admin drug_admin->engraftment 2 weeks post-treatment infection Infect Mice with X4 HIV-1 (i.p.) engraftment->infection 1 day post-engraftment il4_admin Administer IL-4 (i.p.) engraftment->il4_admin Days 0 and 1 post-engraftment monitoring Monitor Mice for 2 Weeks infection->monitoring analysis Analyze Peritoneal Lavage for HIV-1 p24 monitoring->analysis 2 weeks post-infection end End analysis->end

Caption: this compound evaluation workflow.

Detailed Methodology

1. Preparation of hu-PBL-SCID Mice

  • Animals: C.B-17 SCID mice are used as the recipients for human cell engraftment.[1]

  • Human Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.[1]

  • Engraftment: Mice are intraperitoneally (i.p.) injected with 1 x 10^7 human PBMCs per animal.[1] The successful engraftment of the human immune system typically occurs within a few weeks.[8]

2. This compound Administration

  • Formulation: this compound is dissolved in a suitable vehicle, such as a 2% glucose solution, for oral administration.[1]

  • Dosing: A single oral dose of this compound is administered to one group of mice, while a control group receives the vehicle only.[1] In some studies, a dose of 10 mg/kg has been used.[9]

  • Timing: The drug is administered two weeks prior to the engraftment of human PBMCs.[1]

3. HIV-1 Infection

  • Virus Strain: An X4-tropic HIV-1 strain, such as HIV-1NL4-3, is used for infection.[1]

  • Infection Protocol: One day after PBMC engraftment, mice are infected i.p. with 1,000 infective units of the virus.[1]

  • Enhancement of Infection: To enhance X4 HIV-1 infection, interleukin-4 (IL-4) is administered i.p. at a dose of 2 µg per animal on days 0 and 1 after PBMC engraftment.[1]

4. Assessment of Antiviral Efficacy

  • Sample Collection: Two weeks after infection, cells are collected from the peritoneal lavage.[1]

  • Ex Vivo Culture: The collected cells are cultured in vitro in an IL-2-containing medium.[9]

  • Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the concentration of the HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[9]

Conclusion

The preclinical evaluation of this compound in the hu-PBL-SCID mouse model demonstrates its potent and selective in vivo efficacy against X4-tropic HIV-1.[1][9] Its oral bioavailability and long half-life suggest its potential as a promising therapeutic agent for the treatment of HIV-1 infection, particularly in the context of combination antiretroviral therapy to suppress X4-tropic virus strains that can emerge during disease progression.[1][5][9] The detailed protocols provided herein offer a framework for the continued investigation of this compound and other CXCR4 antagonists using this valuable humanized mouse model.

References

Application Notes and Protocols for KRH-3955 Studies in Cynomolgus Monkeys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, in conjunction with CD4, serves as a major co-receptor for the entry of X4-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[1] By blocking the interaction between the viral envelope glycoprotein gp120 and CXCR4, this compound effectively inhibits the replication of X4 HIV-1 strains.[1][2] Preclinical studies have been conducted in various animal models, including cynomolgus monkeys, to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound. This document provides a detailed summary of the available data and experimental protocols from these studies.

Mechanism of Action: CXCR4 Antagonism

This compound exerts its anti-HIV-1 activity by selectively binding to the CXCR4 receptor. This binding competitively inhibits the attachment of the HIV-1 gp120 envelope protein to the co-receptor, a critical step in the viral fusion and entry process for X4-tropic viruses. Additionally, this compound blocks the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), and inhibits subsequent intracellular calcium signaling.[1][2]

cluster_0 HIV-1 Entry (X4-tropic) cluster_1 Mechanism of this compound HIV-1 gp120 HIV-1 gp120 CD4 CD4 HIV-1 gp120->CD4 Binds CXCR4 CXCR4 HIV-1 gp120->CXCR4 Binds CD4->CXCR4 Conformational Change Viral Entry Viral Entry CXCR4->Viral Entry Mediates Cell Membrane Cell Membrane This compound This compound CXCR4_inhibited CXCR4 This compound->CXCR4_inhibited Antagonizes No Viral Entry No Viral Entry CXCR4_inhibited->No Viral Entry Blocks HIV-1 gp120_2->CXCR4_inhibited Binding Blocked

Mechanism of this compound Action

Pharmacokinetic Data

Detailed quantitative pharmacokinetic data for this compound in cynomolgus monkeys (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature. However, pharmacokinetic parameters have been determined in rats following a single 10 mg/kg oral or intravenous dose.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)
Bioavailability (%)-25.6
Half-life (h)99.0 ± 13.1Not Reported
Clearance (L/h/kg)3.9 ± 0.07Not Reported
Volume of Distribution (L/kg)374.0 ± 14Not Reported
Cmax (ng/mL)Not Applicable86.3 ± 23.6
Tmax (h)Not Applicable2.3 ± 1.53
AUC0-336 (ng·h/mL)Not Reported325.0 ± 38
Data from a study in Sprague-Dawley rats.[3]

Studies in Cynomolgus Monkeys

Pharmacodynamic and Safety Study

A study was conducted to evaluate the long-term effects of a single oral administration of this compound on white blood cell (WBC), neutrophil, and lymphocyte counts in normal cynomolgus monkeys.[4]

Table 2: Pharmacodynamic Effects of a Single Oral Dose of this compound on Blood Cell Counts in Cynomolgus Monkeys

Dose (mg/kg)Effect on WBC, Neutrophil, and Lymphocyte CountsDuration of Effect
0 (Control)No significant change-
2Dose-dependent increaseRemained elevated for 15 days
20Dose-dependent increaseRemained elevated for 15 days
200Dramatic, dose-dependent increaseRemained elevated for 15 days
Observations made 2 days post-treatment.[4]
SHIV Infection Model Study

A preliminary study assessed the efficacy of this compound in a Simian-Human Immunodeficiency Virus (SHIV-KS661c) infection model in cynomolgus monkeys.[4]

Table 3: Efficacy of a Single Oral Dose of this compound in SHIV-Infected Cynomolgus Monkeys

Treatment GroupThis compound Dose (mg/kg)Timing of AdministrationOutcome
Group 1100~24 hours before virus exposureDid not prevent infection, but prevented CD4 cell depletion in 3/3 monkeys.
Group 21002 weeks before virus exposureDid not prevent infection, but rescued CD4 cells in 1/3 monkeys.
Group 30 (Control)-Not treated with the drug.
SHIV-KS661c was used as the challenge virus.[4]

Experimental Protocols

Single-Dose Toxicity and Pharmacodynamic Study in Cynomolgus Monkeys

Objective: To assess the safety and pharmacodynamic effects of a single oral dose of this compound.

Animals: Male and female cynomolgus monkeys.

Groups:

  • Group 1: Vehicle control (water)

  • Group 2: 2 mg/kg this compound

  • Group 3: 20 mg/kg this compound

  • Group 4: 200 mg/kg this compound

Procedure:

  • This compound is formulated in water.

  • The compound is administered as a single dose intragastrically via a nasal feeding tube under anesthesia.

  • The tube is flushed with additional water to ensure complete delivery of the dose.

  • Animals are observed for general condition, appetite, activity, and body weight for a 15-day period.

  • Blood samples are collected at baseline and at specified time points post-dose for complete blood cell counts (CBC), WBC population analysis, and blood chemistry.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Baseline Blood Collection Baseline Blood Collection Animal Acclimatization->Baseline Blood Collection Randomization Randomization Baseline Blood Collection->Randomization Dose Administration Dose Administration Randomization->Dose Administration Post-dose Blood Collection Post-dose Blood Collection Dose Administration->Post-dose Blood Collection Clinical Observation Clinical Observation Dose Administration->Clinical Observation Data Analysis Data Analysis Post-dose Blood Collection->Data Analysis Clinical Observation->Data Analysis End End Data Analysis->End

Single-Dose Toxicity and PD Study Workflow
SHIV Infection Efficacy Study in Cynomolgus Monkeys

Objective: To evaluate the prophylactic efficacy of a single oral dose of this compound against SHIV infection.

Animals: Nine cynomolgus monkeys.

Groups:

  • Group 1 (n=3): 100 mg/kg this compound administered ~24 hours before viral exposure.

  • Group 2 (n=3): 100 mg/kg this compound administered 2 weeks before viral exposure.

  • Group 3 (n=3): Naïve control (no drug treatment).

Procedure:

  • This compound is formulated in water.

  • For Groups 1 and 2, a single 100 mg/kg dose is administered intragastrically.

  • All animals are challenged with SHIV-KS661c.

  • Blood samples are collected at regular intervals to monitor viral load and CD4+ T-cell counts.

  • Animals are monitored for clinical signs of disease.

cluster_0 Pre-Challenge cluster_1 Challenge and Monitoring Animal Selection Animal Selection Group Assignment Group Assignment Animal Selection->Group Assignment This compound Administration This compound Administration Group Assignment->this compound Administration SHIV Challenge SHIV Challenge This compound Administration->SHIV Challenge Blood Sampling Blood Sampling SHIV Challenge->Blood Sampling Viral Load & CD4 Count Viral Load & CD4 Count Blood Sampling->Viral Load & CD4 Count

SHIV Efficacy Study Workflow

References

Application Notes and Protocols for KRH-3955 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4, along with its cognate ligand Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[4] Notably, the CXCR4 receptor is also a major co-receptor for X4-tropic Human Immunodeficiency Virus type 1 (HIV-1) entry into host T-cells.[1][4][5] this compound selectively inhibits the binding of SDF-1α to CXCR4, thereby blocking downstream signaling pathways and inhibiting the entry of X4 HIV-1 strains.[1][2][3][4] These application notes provide detailed protocols for evaluating the in vitro activity of this compound.

Mechanism of Action

This compound exerts its biological effects by directly competing with SDF-1α for binding to the CXCR4 receptor. The binding of SDF-1α to CXCR4 typically induces a conformational change in the receptor, leading to the activation of intracellular G-protein signaling cascades and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1][6] this compound acts as an antagonist, effectively blocking this SDF-1α-induced calcium mobilization.[1][3] In the context of HIV-1, the virus's gp120 envelope protein interacts with the CD4 receptor and subsequently with the CXCR4 co-receptor to facilitate viral fusion and entry into the host cell. By occupying the CXCR4 receptor, this compound prevents this interaction, potently inhibiting viral replication.[1][5]

KRH3955_Mechanism_of_Action cluster_0 CXCR4 Signaling Pathway cluster_1 Inhibition by this compound cluster_2 HIV-1 Entry Pathway SDF1a SDF-1α (Ligand) CXCR4 CXCR4 Receptor SDF1a->CXCR4 Binds G_Protein G-Protein Activation CXCR4->G_Protein Activates Cell_Entry Viral Entry CXCR4->Cell_Entry Mediates Ca_Mobilization Ca2+ Mobilization (Downstream Signaling) G_Protein->Ca_Mobilization Leads to KRH3955 This compound Blocked_CXCR4 CXCR4 Receptor (Binding Site Blocked) KRH3955->Blocked_CXCR4 Antagonizes SDF1a_ext SDF-1α SDF1a_ext->Blocked_CXCR4 Binding Inhibited HIV1 X4 HIV-1 CD4 CD4 Receptor HIV1->CD4 Binds CD4->CXCR4 Interacts with HIV1_ext X4 HIV-1 HIV1_ext->Blocked_CXCR4 Co-receptor Binding Inhibited

Caption: Mechanism of this compound as a CXCR4 antagonist.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxic properties of this compound from published studies.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Parameter Virus Strain Cell Type Value Range Reference
EC50 X4 HIV-1 Activated PBMCs 0.3 - 1.3 nM [1]

| EC90 | NL4-3 | Activated PBMCs | 2.7 - 3.5 nM |[1] |

Table 2: CXCR4 Binding and Cytotoxicity of this compound

Parameter Assay Cell Type Value Reference
IC50 SDF-1α Binding Inhibition CXCR4-expressing CHO cells 0.61 nM [1][4]
CC50 Cytotoxicity Activated PBMCs 57 µM [1]

| Therapeutic Index | Anti-HIV-1 (NL4-3) | Activated PBMCs | 51,818 |[1] |

Experimental Protocols

Protocol 1: Anti-HIV-1 Activity Assay in Activated PBMCs

This protocol determines the 50% effective concentration (EC50) of this compound against X4-tropic HIV-1 strains in primary human cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • This compound stock solution (dissolved in DMSO)

  • X4-tropic HIV-1 viral stock (e.g., NL4-3)

  • 96-well cell culture plates

  • p24 Antigen ELISA kit

Procedure:

  • PBMC Activation: Isolate PBMCs from healthy donors. Culture the cells at a density of 2 x 106 cells/mL in RPMI 1640 medium containing PHA (5 µg/mL) for 3 days to activate.

  • Cell Plating: After activation, wash the PBMCs and resuspend in RPMI 1640 medium containing IL-2 (20 U/mL) at a density of 2 x 106 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound in IL-2-containing medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control.

  • Infection: Add 50 µL of a predetermined titer of X4 HIV-1 stock to each well.

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Analysis: On day 7, collect the culture supernatant. Measure the concentration of p24 viral antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Calculation: Determine the EC50 value by plotting the percentage of p24 inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Anti_HIV_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate_PBMC 1. Isolate PBMCs Activate_PBMC 2. Activate with PHA (3 days) Isolate_PBMC->Activate_PBMC Plate_Cells 3. Plate activated PBMCs in 96-well plate Activate_PBMC->Plate_Cells Add_Drug 4. Add serial dilutions of this compound Plate_Cells->Add_Drug Infect 5. Add X4 HIV-1 virus Add_Drug->Infect Incubate 6. Incubate for 7 days Infect->Incubate Harvest 7. Harvest supernatant Incubate->Harvest ELISA 8. Perform p24 ELISA Harvest->ELISA Calculate 9. Calculate EC50 ELISA->Calculate

Caption: Workflow for determining the anti-HIV-1 activity of this compound.
Protocol 2: Calcium Mobilization Assay

This protocol assesses the antagonist activity of this compound by measuring its ability to block SDF-1α-induced intracellular calcium flux.

Materials:

  • CXCR4-expressing cells (e.g., CHO-CXCR4 or Molt-4 T-cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • SDF-1α

  • This compound stock solution

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

  • Cell Loading: Harvest CXCR4-expressing cells and resuspend them in assay buffer. Load the cells with a calcium-sensitive dye (e.g., 1 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with assay buffer to remove extracellular dye and resuspend them at a suitable concentration (e.g., 1 x 106 cells/mL).

  • Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature. Include a "no drug" control.

  • Signal Measurement: Place the plate in a fluorometric plate reader. Establish a stable baseline fluorescence reading for approximately 20 seconds.

  • Ligand Addition: Add a pre-determined concentration of SDF-1α (typically the EC80 for calcium response) to all wells simultaneously using the instrument's injection system.

  • Data Acquisition: Continue to record the fluorescence intensity for at least 60-120 seconds post-injection to capture the peak response.

  • Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the SDF-1α-only control. Calculate the IC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Activated PBMCs (or other relevant cell line)

  • RPMI 1640 medium (as described in Protocol 1)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Plating: Plate cells (e.g., activated PBMCs) at 1 x 105 cells/well in a 96-well plate in a final volume of 100 µL of medium.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a "cells only" control (no drug).

  • Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the "cells only" control. Determine the CC50 value by plotting the percentage of viability against the log concentration of this compound.

References

KRH-3955: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of KRH-3955, a potent and orally bioavailable CXCR4 antagonist. The following sections detail recommended dosages, experimental protocols, and the underlying mechanism of action, designed to guide researchers in their preclinical studies.

Mechanism of Action: CXCR4 Antagonism

This compound functions as a selective inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It competitively binds to CXCR4, preventing the interaction of its natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12).[1][2][3][4] This antagonism blocks the downstream signaling pathways, including Ca2+ mobilization, which are crucial for the chemotaxis of lymphocytes and are exploited by X4-tropic HIV-1 for viral entry into host cells.[1][2][4]

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 GPCR G-protein CXCR4->GPCR Activates HIV_Entry X4 HIV-1 Entry CXCR4->HIV_Entry Mediates Ca_Signaling Ca²⁺ Signaling GPCR->Ca_Signaling Initiates SDF1a SDF-1α (CXCL12) SDF1a->CXCR4 Binds KRH3955 This compound KRH3955->Block Inhibits Block->CXCR4

Caption: this compound inhibits SDF-1α binding to CXCR4, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in rats and the effective dosages used in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Administration

ParameterOral (10 mg/kg)Intravenous (10 mg/kg)
Bioavailability (%) 25.6-
Cmax (ng/mL) 86.3 ± 23.6-
Tmax (h) 2.3 ± 1.53-
AUC0-336 (ng·h/mL) 325.0 ± 38-
Elimination Half-life (h) -99.0 ± 13.1
Clearance (L/h/kg) -3.9 ± 0.07
Volume of Distribution (L/kg) -374.0 ± 14
Data from a study in male Sprague-Dawley rats.[1]

Table 2: In Vivo Dosages of this compound in Preclinical Models

Animal ModelDosageAdministration RouteVehicleKey FindingsReference
hu-PBL-SCID Mice 10 mg/kg (single dose)Oral (p.o.)2% glucose solutionEfficiently suppressed X4 HIV-1 infection.[1][5]
Rats (Sprague-Dawley) 10 mg/kg (single dose)Oral (p.o.)Distilled waterUsed for pharmacokinetic profiling.[1]
Cynomolgus Monkeys 2, 20, 200 mg/kg (single dose)Oral (p.o.)Not specifiedDose-dependent increase in WBC, neutrophils, and lymphocytes.[6]
Cynomolgus Monkeys (SHIV-infected) 100 mg/kg (single dose)Oral (p.o.)Not specifiedPrevented CD4+ T cell depletion.[6]

Experimental Protocols

Protocol 1: Evaluation of Anti-HIV-1 Efficacy in hu-PBL-SCID Mice

This protocol describes the methodology to assess the in vivo efficacy of this compound against X4-tropic HIV-1 in a humanized mouse model.

Materials:

  • This compound

  • Vehicle: 2% glucose solution

  • C.B-17 SCID mice

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • X4 HIV-1NL4-3 viral stock

  • Recombinant human IL-4

  • Culture medium (e.g., RPMI 1640 with supplements)

  • p24 ELISA kit

Procedure:

  • Drug Administration: Administer a single oral dose of this compound (10 mg/kg) or vehicle to C.B-17 SCID mice.

  • Humanization: Two weeks post-treatment, engraft mice with human PBMCs (1 x 10^7 cells/animal) via intraperitoneal (i.p.) injection.

  • Infection: One day after PBMC engraftment, infect the mice with 1,000 infective units of X4 HIV-1NL4-3 i.p.

  • Enhancement of Infection: Administer recombinant human IL-4 (2 µ g/animal ) i.p. on days 0 and 1 post-PBMC engraftment.

  • Cell Harvest: Seven days post-infection, harvest human lymphocytes from the peritoneal cavity and spleens.

  • In Vitro Culture: Culture the harvested lymphocytes in vitro in the presence of rhIL-2 for 4 days.

  • Efficacy Assessment: Determine the level of HIV-1 infection by measuring the p24 antigen concentration in the culture supernatants using an ELISA.

Experimental_Workflow_Mice cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Phase Drug_Admin 1. This compound (10 mg/kg) or Vehicle (p.o.) PBMC_Engraft 2. Engraftment with human PBMCs (i.p.) (2 weeks post-drug) Drug_Admin->PBMC_Engraft HIV_Infection 3. Infection with X4 HIV-1 (i.p.) (1 day post-engraftment) PBMC_Engraft->HIV_Infection Cell_Harvest 4. Harvest Lymphocytes (7 days post-infection) HIV_Infection->Cell_Harvest In_Vitro_Culture 5. In Vitro Culture with rhIL-2 (4 days) Cell_Harvest->In_Vitro_Culture p24_ELISA 6. Measure p24 Antigen by ELISA In_Vitro_Culture->p24_ELISA

References

Application Notes and Protocols: p24 Antigen Assay for Evaluation of KRH-3955 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing the p24 antigen assay to evaluate the efficacy of KRH-3955, a potent and orally bioavailable CXCR4 antagonist for the inhibition of HIV-1 replication. The p24 antigen is a core structural protein of the human immunodeficiency virus (HIV) and its concentration in culture supernatants or patient samples is a reliable marker of viral replication. This compound is a derivative of KRH-1636 with significantly improved oral bioavailability and potent anti-HIV-1 activity.[1] It selectively inhibits the replication of X4-tropic HIV-1 strains by blocking the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor CXCR4, a critical step in viral entry.[1][2] The p24 antigen assay is a robust method to quantify the inhibitory effect of this compound on HIV-1 replication in vitro and in vivo.

Mechanism of Action of this compound

This compound is a non-peptide, small molecule antagonist of the CXCR4 receptor.[1][2] HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral envelope protein gp120 to the primary receptor CD4 on the surface of target cells, such as T-helper lymphocytes. This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, which is either CCR5 or CXCR4. X4-tropic strains of HIV-1 utilize the CXCR4 co-receptor for entry. This compound binds to the CXCR4 receptor, preventing its interaction with gp120 and thereby blocking the fusion of the viral and cellular membranes.[1][2] This inhibition of viral entry subsequently leads to a reduction in viral replication, which can be quantified by measuring the decrease in p24 antigen production.

cluster_cell Host Cell (T-cell) CD4 CD4 Receptor CXCR4 CXCR4 Co-receptor CD4->CXCR4 2. Conformational Change Viral_Entry Viral Entry CXCR4->Viral_Entry 4. Membrane Fusion KRH3955 This compound KRH3955->CXCR4 Inhibits HIV_gp120 HIV-1 gp120 HIV_gp120->CD4 1. Binding HIV_gp120->CXCR4 3. Co-receptor Binding Replication Viral Replication (p24 Production) Viral_Entry->Replication

Mechanism of this compound in preventing HIV-1 entry.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity of this compound as determined by the reduction in p24 antigen levels in infected cell cultures.

Table 1: Anti-HIV-1 Activities of this compound in Activated Peripheral Blood Mononuclear Cells (PBMCs) [2]

HIV-1 StrainCo-receptor TropismDonorp24 Antigen in Control (ng/mL)EC50 (nM)EC90 (nM)
NL4-3X411200.232.8
NL4-3X42171.33.5
NL4-3X43980.352.7
NL4-3X44450.413.1
NL4-3X45880.332.9
NL4-3X46620.523.3
NL4-3X47750.292.8
NL4-3X481050.383.0
89.6R5X41-0.3-
89.6R5X42-1.0-
JR-CSFR51->200-
JR-CSFR52->200-

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: Inhibitory Effect of this compound on SDF-1α Binding to CXCR4 [2]

Cell LineLigandIC50 (nM)
Molt-4 (T-cell line)SDF-1αSimilar to EC50 against HIV-1
CHO (CXCR4-expressing)SDF-1α0.61

IC50: 50% inhibitory concentration.

Experimental Protocols

Protocol 1: In Vitro Anti-HIV-1 Activity Assay Using p24 Antigen Quantification

This protocol describes the methodology to determine the efficacy of this compound in inhibiting HIV-1 replication in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Recombinant human interleukin-2 (rhIL-2)

  • HIV-1 stocks (e.g., NL4-3 for X4-tropic)

  • This compound

  • Phosphate-buffered saline (PBS)

  • HIV-1 p24 Antigen ELISA kit (e.g., ZeptoMetrix Corp. or equivalent)[2]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • PBMC Activation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs at a concentration of 1 x 106 cells/mL in RPMI 1640 medium supplemented with 10% FBS and PHA (5 µg/mL) for 3 days to stimulate cell division.

    • After 3 days, wash the cells and resuspend them in fresh medium containing rhIL-2 (50 U/mL).

  • Infection and Treatment:

    • Plate the activated PBMCs at 1 x 105 cells per well in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the wells containing PBMCs.

    • Infect the cells with a predetermined amount of HIV-1 stock (e.g., 100 TCID50). Include uninfected and untreated infected controls.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After 7 days of incubation, centrifuge the plates to pellet the cells.

    • Carefully collect the culture supernatants for p24 antigen analysis.

  • p24 Antigen ELISA:

    • Perform the p24 antigen ELISA according to the manufacturer's instructions. A general procedure is outlined below.

      • Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen.

      • Wash the plate and block non-specific binding sites.

      • Add the collected culture supernatants (and p24 standards) to the wells and incubate.

      • Wash the wells to remove unbound antigen.

      • Add a biotinylated detector antibody that binds to a different epitope of the p24 antigen.

      • Wash away the unbound detector antibody.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detector antibody.

      • Wash the wells and add a TMB substrate solution. The HRP enzyme will catalyze a color change.

      • Stop the reaction with a stop solution (e.g., sulfuric acid).

      • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known p24 standards.

    • Calculate the concentration of p24 antigen in each culture supernatant from the standard curve.

    • Determine the percentage of inhibition of p24 production for each concentration of this compound compared to the untreated infected control.

    • Calculate the EC50 and EC90 values using a suitable software (e.g., GraphPad Prism).

A Isolate & Activate PBMCs B Plate Activated PBMCs (1x10^5 cells/well) A->B C Add Serial Dilutions of this compound B->C D Infect with HIV-1 C->D E Incubate for 7 days at 37°C D->E F Collect Culture Supernatants E->F G Perform p24 Antigen ELISA F->G H Data Analysis: Calculate p24 concentration, % inhibition, EC50, EC90 G->H

Workflow for in vitro anti-HIV-1 activity assay.

Concluding Remarks

The p24 antigen assay is a fundamental tool for the preclinical evaluation of anti-HIV-1 compounds like this compound. Its high sensitivity and specificity allow for the accurate quantification of viral replication and the determination of key efficacy parameters such as EC50 and EC90. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to assess the in vitro potency of this compound and other CXCR4 antagonists. The significant anti-HIV-1 activity and favorable oral bioavailability of this compound make it a promising candidate for further development in the treatment of HIV-1 infection.[1][2]

References

Application Note: Measuring the Antagonistic Effect of KRH-3955 on CXCR4 Using a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

KRH-3955 is a potent, orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] The natural ligand for CXCR4 is stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[3][5] The SDF-1α/CXCR4 signaling axis is crucial for various physiological processes and is implicated in diseases such as HIV-1 infection and cancer metastasis.[3][6][7] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to SDF-1α, initiates intracellular signaling cascades, including the mobilization of intracellular calcium ([Ca2+]i).[1][8][9][10] This increase in cytosolic calcium acts as a critical second messenger, triggering downstream cellular responses.[6][11]

Measuring the ability of a compound to inhibit this agonist-induced calcium flux is a robust method for quantifying its antagonistic activity. This application note provides a detailed protocol for a fluorescence-based calcium mobilization assay to determine the inhibitory effect of this compound on SDF-1α-induced signaling in CXCR4-expressing cells.

Signaling Pathway and Principle of the Assay

Upon binding of the agonist SDF-1α, the CXCR4 receptor activates a Gq-protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. This compound exerts its antagonistic effect by binding to CXCR4 and preventing SDF-1α from initiating this signaling cascade.[1][12]

The assay quantifies this effect by using a cell-permeable, calcium-sensitive fluorescent dye, such as Fura-2 AM.[1][13][14] Inside the cell, esterases cleave the AM group, trapping the active Fura-2 dye.[15] When Fura-2 binds to free cytosolic Ca2+, its fluorescence properties change, which can be measured with a fluorescence plate reader.[15][16] By pre-incubating cells with this compound, the subsequent calcium response to SDF-1α stimulation is inhibited in a dose-dependent manner.[1][17]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SDF1 SDF-1α (Agonist) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binds KRH This compound KRH->CXCR4 Blocks Gq Gq Protein CXCR4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response Ca->Response

Caption: CXCR4 signaling pathway and antagonism by this compound.

Experimental Workflow

The general procedure involves seeding CXCR4-expressing cells, loading them with a calcium-sensitive dye, pre-incubating with various concentrations of the antagonist (this compound), stimulating with the agonist (SDF-1α), and immediately measuring the resulting fluorescence signal.

experimental_workflow start Start seed_cells Seed CXCR4-expressing cells in 96-well plate start->seed_cells culture Incubate overnight seed_cells->culture load_dye Load cells with Fura-2 AM dye solution culture->load_dye incubate_dye Incubate (e.g., 60 min, 37°C) load_dye->incubate_dye wash Wash cells to remove excess dye (optional) incubate_dye->wash add_antagonist Add this compound dilutions (Antagonist Plate) wash->add_antagonist incubate_antagonist Pre-incubate (e.g., 10-20 min) add_antagonist->incubate_antagonist measure Place plate in reader (e.g., FlexStation) incubate_antagonist->measure add_agonist Inject SDF-1α (Agonist) & begin reading measure->add_agonist analyze Analyze fluorescence data (Calculate % inhibition, IC₅₀) add_agonist->analyze end End analyze->end

Caption: Workflow for the this compound calcium mobilization assay.

Detailed Protocols

This protocol is adapted from methodologies used to assess this compound's effect on CXCR4.[1][17]

Materials and Reagents
  • Cells: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR4 (CHO-CXCR4).

  • Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well microplates.

  • Antagonist: this compound (dissolved in DMSO to create a stock, e.g., 10 mM).

  • Agonist: Recombinant Human SDF-1α (dissolved in PBS with 0.1% BSA).

  • Calcium Indicator: Fura-2 AM (e.g., 1 mg/mL stock in anhydrous DMSO).[13][14]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Optional Reagents: Probenecid (to prevent dye leakage), Pluronic F-127 (to aid dye solubilization).[14][16]

  • Equipment: Fluorescence microplate reader with kinetic reading and automated injection capabilities (e.g., FlexStation, FLIPR).

Experimental Procedure
  • Cell Plating:

    • Culture CHO-CXCR4 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000–80,000 cells per well in 100 µL.

    • Incubate overnight at 37°C, 5% CO₂.[18]

  • Dye Loading:

    • Prepare the Fura-2 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fura-2 AM. If used, include 0.02% Pluronic F-127 and 2.5 mM Probenecid.[14][16]

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.[16]

  • Compound and Agonist Plate Preparation:

    • Antagonist Plate: Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration. Include a "no antagonist" control (buffer only).

    • Agonist Plate: Prepare SDF-1α in Assay Buffer at a concentration that will yield a final EC₈₀ concentration after injection (e.g., if the final EC₈₀ is 1 µg/mL and injection volume is 50 µL into 100 µL, prepare at 3 µg/mL).

  • Assay Measurement:

    • After dye incubation, gently wash the cells once with 100 µL of Assay Buffer (if a wash protocol is used) to remove extracellular dye. Leave 100 µL of buffer in the wells.

    • Transfer the cell plate to the fluorescence plate reader, which should be pre-warmed to 37°C.

    • Add 100 µL of the this compound dilutions from the antagonist plate to the cell plate.

    • Incubate for 10-20 minutes.

    • Begin fluorescence measurement. Establish a stable baseline reading for ~15-20 seconds (ratiometric measurement for Fura-2: Excitation at 340 nm and 380 nm, Emission at ~510 nm).[16]

    • Using the instrument's injector, add 50 µL of the SDF-1α solution to each well.

    • Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.

Data Analysis
  • Calculate Ratio: For each well, calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

  • Determine Response: The response is the peak ratio value minus the baseline ratio value.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Response_with_KRH3955 - Response_min) / (Response_max - Response_min))

    • Response_max is the signal with SDF-1α alone.

    • Response_min is the signal from wells with no SDF-1α (buffer control).

  • Determine IC₅₀: Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The antagonistic effect of this compound is dose-dependent.[1] While the original study did not report a specific IC₅₀ for calcium mobilization, it noted potent inhibition. The IC₅₀ for SDF-1α binding inhibition was 0.61 nM.[1][3] The data below is representative of a typical result.

Table 1: Dose-Dependent Inhibition of SDF-1α-Induced Calcium Mobilization by this compound

This compound Conc. (nM)Log [this compound]Mean Fluorescence Response (Δ Ratio F340/F380)Standard Deviation% Inhibition
0 (No Agonist)-0.050.01(Baseline)
0 (+ Agonist)-1.550.120%
0.1-10.01.350.1113.3%
0.3-9.50.950.0940.0%
1.0-9.00.580.0764.7%
3.0-8.50.250.0586.7%
10-8.00.100.0396.7%
100-7.00.060.0299.3%
Calculated IC₅₀ ~0.5 nM

Note: Data are hypothetical and for illustrative purposes.

Logical Relationship Diagram

The concentration of this compound directly correlates with the degree of inhibition of the calcium signal. Higher concentrations of the antagonist lead to greater occupancy of the CXCR4 receptor, which in turn blocks more SDF-1α from binding and initiating the signaling cascade, resulting in a diminished calcium response.

logical_relationship conc Increase [this compound] occupancy Increased CXCR4 Receptor Occupancy conc->occupancy Leads to binding Decreased SDF-1α Binding occupancy->binding Results in signal Decreased [Ca²⁺]i Signal (Inhibition) binding->signal Causes

Caption: Logical flow of this compound's inhibitory action.

Conclusion

The calcium mobilization assay is a sensitive and reliable high-throughput method for characterizing the functional antagonism of compounds targeting Gq-coupled GPCRs like CXCR4. This application note provides a comprehensive protocol to quantify the potent inhibitory activity of this compound, demonstrating its utility in drug discovery and development for HIV and other CXCR4-related diseases.

References

Application Notes and Protocols for Oral Administration of KRH-3955 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the preclinical evaluation of KRH-3955, a novel, orally bioavailable CXCR4 antagonist. The information is intended for researchers, scientists, and drug development professionals investigating its therapeutic potential, particularly in the context of HIV-1 infection.

Introduction

This compound is a potent and selective inhibitor of the CXCR4 chemokine receptor, which serves as a major co-receptor for X4-tropic human immunodeficiency virus type 1 (HIV-1) entry into host cells.[1] Developed as a derivative of KRH-1636, this compound overcomes the poor oral bioavailability of its predecessor, making it a promising candidate for anti-HIV-1 therapy.[2][3] Animal studies have been crucial in characterizing its pharmacokinetic profile, in vivo efficacy, and pharmacodynamic effects.

Mechanism of Action

This compound functions as a CXCR4 antagonist. It selectively binds to the CXCR4 receptor, inhibiting the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[1][4] This action prevents the conformational changes in the gp120 envelope glycoprotein of X4-tropic HIV-1, which are necessary for viral fusion and entry into CD4+ T cells.[4] Furthermore, this compound has been shown to inhibit SDF-1α-induced calcium signaling through the CXCR4 receptor.[1][2] Its binding site on CXCR4 is thought to involve the first, second, and third extracellular loops of the receptor.[1][2][5]

G cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor Ca_signaling Ca²+ Signaling CXCR4->Ca_signaling Activates Infection Viral Entry & Infection CXCR4->Infection Mediates SDF1a SDF-1α (Ligand) SDF1a->CXCR4 Binds to KRH3955 This compound KRH3955->CXCR4 Blocks KRH3955->Ca_signaling Inhibits KRH3955->Infection Inhibits HIV1 X4 HIV-1 HIV1->CXCR4 Binds to

Mechanism of this compound as a CXCR4 Antagonist.

Quantitative Data from Animal Studies

The following tables summarize the key quantitative data from animal studies involving the oral administration of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
ParameterOral Administration (10 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL) 86.3-
Tmax (h) 0.5-
AUC (ng·h/mL) 11,50044,900
t1/2 (h) 99-
Oral Bioavailability (%) 25.6-
Data sourced from Murakami et al., 2009.[1][2][4][6]
Table 2: In Vivo Efficacy of a Single Oral Dose of this compound in a hu-PBL-SCID Mouse Model of HIV-1 Infection
Treatment GroupDose (mg/kg)Mean p24 Antigen Titer (pg/mL) ± SDInhibition (%)
Control (Vehicle) -1,450 ± 630-
This compound 10120 ± 11091.7
Mice were administered a single oral dose of this compound two weeks prior to infection with X4 HIV-1. Data sourced from Murakami et al., 2009.[1]
Table 3: Pharmacodynamic Effects of a Single Oral Dose of this compound in Cynomolgus Monkeys
Dose (mg/kg)Peak Mean WBC Count (x10³/µL)Peak Mean Neutrophil Count (x10³/µL)Peak Mean Lymphocyte Count (x10³/µL)
0 (Control) ~5~2~2.5
2 ~10~5~4
20 ~15~8~6
200 ~25~15~8
Cell counts increased dramatically at 2 days post-treatment and remained elevated for 15 days. Data sourced from a preliminary study on SHIV-infected macaques.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Dosing:

    • Oral Administration: A single dose of 10 mg/kg of this compound was administered orally. The free form of this compound, R-176211, was used, with distilled water as the vehicle.[1]

    • Intravenous Administration: A single dose of 10 mg/kg was administered intravenously.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: The concentration of R-176211 in plasma was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: Pharmacokinetic parameters were calculated using appropriate software (e.g., WinNonlin).[1]

G cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis oral Oral Gavage (10 mg/kg) blood Serial Blood Collection oral->blood iv Intravenous Injection (10 mg/kg) iv->blood plasma Plasma Separation blood->plasma lcms LC-MS/MS Analysis plasma->lcms pk_params Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) lcms->pk_params bioavailability Determine Oral Bioavailability pk_params->bioavailability

Workflow for the Rat Pharmacokinetic Study.
In Vivo Efficacy Study in hu-PBL-SCID Mice

  • Objective: To evaluate the in vivo efficacy of orally administered this compound against X4 HIV-1 infection.

  • Animal Model: C.B-17 severe combined immunodeficiency (SCID) mice engrafted with human peripheral blood mononuclear cells (PBMCs).[1][5]

  • Experimental Groups:

    • Treatment Group: Received a single oral dose of this compound (10 mg/kg) in a 2% glucose solution.[1]

    • Control Group: Received the vehicle (2% glucose solution with tartrate) orally.[1]

  • Procedure:

    • Mice were administered this compound or vehicle and fed for 2 weeks.[1]

    • Mice were then engrafted with human PBMCs (1 x 10⁷ cells/animal, intraperitoneally).[1]

    • One day after engraftment, mice were infected intraperitoneally with 1,000 infective units of X4 HIV-1 (NL4-3 strain).[1]

    • To enhance infection, interleukin-4 (IL-4) was administered on days 0 and 1 post-engraftment.[1]

    • Seven days post-infection, cells were recovered from peritoneal lavage.[5]

  • Analysis: The level of HIV-1 infection was determined by measuring the p24 antigen concentration in the supernatant of ex vivo cell cultures using an ELISA.[5]

G start SCID Mice drug_admin Single Oral Dose (this compound or Vehicle) start->drug_admin wait 2 Weeks drug_admin->wait pbmc_engraft Engraft with Human PBMCs (i.p.) wait->pbmc_engraft infection Infect with X4 HIV-1 (i.p.) pbmc_engraft->infection peritoneal_lavage Peritoneal Lavage (Day 7 post-infection) infection->peritoneal_lavage culture Ex vivo Culture of Recovered Cells peritoneal_lavage->culture p24_elisa Measure p24 Antigen by ELISA culture->p24_elisa end Determine Efficacy p24_elisa->end

Experimental Workflow for Efficacy Testing in Mice.
Pharmacodynamic and Efficacy Study in Cynomolgus Monkeys

  • Objective: To assess the effect of this compound on white blood cell counts and its ability to prevent CD4+ T cell depletion in a simian immunodeficiency virus (SHIV) infection model.[7]

  • Animal Model: Cynomolgus monkeys.[7]

  • Pharmacodynamics Study:

    • Dosing: Single oral administration of this compound at doses of 0, 2, 20, and 200 mg/kg.[7]

    • Analysis: White blood cell (WBC), neutrophil, and lymphocyte counts were monitored over time.[7]

  • Efficacy Study (SHIV Infection):

    • Dosing: A single oral dose of this compound (100 mg/kg) was administered either ~24 hours or 2 weeks before intravenous exposure to SHIV-KS661c.[7]

    • Analysis: CD4+ T cell counts in both blood and lymphoid tissues were monitored to assess for depletion.[7]

Safety and Toxicology

In a study involving cynomolgus monkeys, single oral doses of this compound up to 200 mg/kg were administered.[7] The primary observed effect was a dose-dependent and reversible increase in white blood cell, neutrophil, and lymphocyte counts.[5][7] No other treatment-associated toxicities were reported in this preliminary study.[5] Further studies in other animal models, such as dogs and monkeys, were noted as ongoing to more fully determine the safety and pharmacokinetic profile of the compound.[1]

Conclusion

The animal studies conducted on this compound demonstrate its potential as an orally bioavailable anti-HIV-1 agent. It exhibits favorable pharmacokinetic properties in rats, including good oral bioavailability, and shows potent in vivo efficacy in a mouse model of HIV-1 infection.[1][2][6] Furthermore, it induces a significant and long-lasting mobilization of white blood cells in non-human primates, which may have therapeutic implications.[7] These data support the continued investigation and development of this compound for the treatment of HIV-1 infection.

References

Troubleshooting & Optimization

KRH-3955 cytotoxicity and therapeutic index

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the experimental use of KRH-3955, a potent and orally bioavailable CXCR4 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the CXCR4 chemokine receptor.[1][2][3] It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[2][3][4] This blockage prevents downstream signaling events, such as intracellular calcium mobilization.[2][4][5]

Q2: What is the in vitro cytotoxicity and therapeutic index of this compound?

A2: this compound exhibits low cytotoxicity in vitro. In activated peripheral blood mononuclear cells (PBMCs), the 50% cytotoxic concentration (CC50) was determined to be 57 μM.[4] This low cytotoxicity, combined with its high anti-HIV-1 potency, results in a very high therapeutic index of 51,818 for NL4-3 infection in PBMCs.[4]

Q3: In which experimental systems has this compound demonstrated activity?

A3: this compound has shown potent activity in a variety of experimental systems, including:

  • Inhibition of X4 HIV-1 replication in activated human PBMCs from various donors.[2][4]

  • Blocking SDF-1α binding to Chinese Hamster Ovary (CHO) cells engineered to express CXCR4.[4]

  • Inhibition of SDF-1α-induced calcium signaling in CXCR4-expressing CHO cells.[4][5]

  • Suppression of X4 HIV-1 replication in a human peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse model following oral administration.[2][4][6]

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected anti-HIV-1 potency (EC50 values) in vitro.

  • Possible Cause 1: Cell Type and Activation State. The anti-HIV-1 activity of this compound is highly dependent on the target cell type and its activation status. The compound is most effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic strains) for entry.[4]

    • Troubleshooting Tip: Ensure you are using an appropriate cell line or primary cells that express sufficient levels of CD4 and CXCR4. For experiments with PBMCs, proper activation is crucial for robust HIV-1 replication and, consequently, for observing potent inhibition.

  • Possible Cause 2: Viral Strain. this compound is a CXCR4 antagonist and will not be effective against HIV-1 strains that exclusively use the CCR5 co-receptor (R5-tropic strains).[4]

    • Troubleshooting Tip: Confirm the co-receptor tropism of your HIV-1 strain. If you are working with dual-tropic (R5X4) strains, the inhibitory effect of this compound might be less pronounced compared to its effect on purely X4-tropic strains.[4]

  • Possible Cause 3: Assay Conditions. Suboptimal assay conditions, such as incorrect compound concentration ranges or inappropriate incubation times, can lead to inaccurate EC50 values.

    • Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations to accurately determine the EC50. Ensure that the incubation time is sufficient for the virus to replicate and for an inhibitory effect to be observed.

Issue 2: High background or unexpected cytotoxicity in cell-based assays.

  • Possible Cause 1: Compound Solubility. While this compound is generally soluble, high concentrations may lead to precipitation in certain media, causing non-specific effects.

    • Troubleshooting Tip: Visually inspect your stock solutions and final assay wells for any signs of precipitation. If solubility is a concern, consider preparing fresh stock solutions and ensuring the final solvent concentration in your assay is not cytotoxic.

  • Possible Cause 2: Off-target effects at high concentrations. Although this compound is selective for CXCR4, extremely high concentrations might lead to off-target effects in sensitive cell lines.[7]

    • Troubleshooting Tip: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to assess the baseline cytotoxicity. If you observe cytotoxicity, perform a dose-response curve to determine the concentration at which it becomes significant and ensure your experimental concentrations are well below this level. The reported CC50 in activated PBMCs is 57 μM.[4]

Data Presentation

Table 1: Cytotoxicity and Therapeutic Index of this compound

ParameterCell TypeValueReference
50% Cytotoxic Concentration (CC50)Activated PBMCs57 µM[4]
Therapeutic Index (vs. NL4-3)Activated PBMCs51,818[4]

Table 2: In Vitro Anti-HIV-1 Activity of this compound

HIV-1 StrainCell TypeEC50 Range (nM)Reference
X4 HIV-1 (NL4-3)Activated PBMCs0.23 - 1.3[4]
R5X4 HIV-1 (89.6)Activated PBMCs0.3 - 1.0[4]
R5 HIV-1 (JR-CSF)Activated PBMCs> 200[4]

Table 3: Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
Oral BioavailabilityRat25.6%[1][2][4]

Experimental Protocols

1. In Vitro Anti-HIV-1 Assay in Activated PBMCs

  • Cell Preparation: Isolate PBMCs from healthy donors. Activate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.

  • Assay Procedure:

    • Seed activated PBMCs in a 96-well plate.

    • Prepare serial dilutions of this compound and add to the cells.

    • Infect the cells with an X4-tropic HIV-1 strain (e.g., NL4-3).

    • Incubate the plate at 37°C in a CO2 incubator.

    • Supernatants are collected at regular intervals (e.g., day 7 post-infection) to measure HIV-1 p24 antigen levels by ELISA.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by determining the concentration of this compound that inhibits p24 antigen production by 50% compared to the virus control.

2. SDF-1α Binding Inhibition Assay

  • Cell Line: Use a stable cell line expressing human CXCR4, such as CHO-CXCR4 cells.

  • Assay Procedure:

    • Incubate CHO-CXCR4 cells with various concentrations of this compound.

    • Add a fixed concentration of labeled SDF-1α (e.g., radiolabeled or fluorescently tagged).

    • Incubate to allow binding to reach equilibrium.

    • Wash the cells to remove unbound SDF-1α.

    • Measure the amount of bound labeled SDF-1α.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by calculating the concentration of this compound that reduces the specific binding of SDF-1α by 50%.

3. Calcium Mobilization Assay

  • Cell Line: CXCR4-expressing CHO cells.

  • Assay Procedure:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-acetoxymethyl ester).

    • Incubate the loaded cells with different concentrations of this compound.

    • Stimulate the cells with SDF-1α.

    • Measure the changes in intracellular calcium concentration using a fluorescence spectrophotometer.

  • Data Analysis: Assess the ability of this compound to inhibit the SDF-1α-induced increase in intracellular calcium in a dose-dependent manner.

Visualizations

KRH3955_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein Signaling CXCR4->G_protein Activates HIV_entry HIV-1 Entry (X4-tropic) CXCR4->HIV_entry Mediates SDF1a SDF-1α (Ligand) SDF1a->CXCR4 Binds KRH3955 This compound KRH3955->CXCR4 Blocks KRH3955->HIV_entry Inhibits Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization Leads to

Caption: this compound mechanism of action as a CXCR4 antagonist.

Experimental_Workflow_Anti_HIV cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PBMC_isolation Isolate PBMCs PBMC_activation Activate PBMCs (PHA, IL-2) PBMC_isolation->PBMC_activation Cell_seeding Seed Activated PBMCs PBMC_activation->Cell_seeding Compound_addition Add this compound Dilutions Cell_seeding->Compound_addition Virus_infection Infect with X4 HIV-1 Compound_addition->Virus_infection Incubation Incubate (e.g., 7 days) Virus_infection->Incubation Supernatant_collection Collect Supernatant Incubation->Supernatant_collection p24_ELISA Measure p24 Antigen (ELISA) Supernatant_collection->p24_ELISA EC50_calculation Calculate EC50 p24_ELISA->EC50_calculation

Caption: Workflow for in vitro anti-HIV-1 activity assessment.

References

Technical Support Center: KRH-3955 and HIV-1 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR4 antagonist, KRH-3955. The information is designed to address potential issues encountered during experiments related to HIV-1 resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and orally bioavailable small molecule antagonist of the human chemokine receptor CXCR4.[1][2] In the context of HIV-1, the virus utilizes CXCR4 as a co-receptor to enter and infect CD4+ T cells. This compound functions by binding to CXCR4 and blocking the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry.[1] Specifically, it inhibits the binding of the natural CXCR4 ligand, SDF-1α, and subsequent calcium signaling.[1][2]

Q2: Against which types of HIV-1 is this compound effective?

A2: this compound is specifically active against HIV-1 strains that use the CXCR4 co-receptor for entry, known as X4-tropic viruses. It is not effective against strains that exclusively use the CCR5 co-receptor (R5-tropic).

Q3: Is this compound effective against HIV-1 strains that are resistant to other antiretroviral drugs?

A3: Yes. Studies have shown that this compound is active against recombinant X4 HIV-1 strains that harbor resistance mutations to reverse transcriptase inhibitors and protease inhibitors.[1][2]

Q4: What is the primary viral target for the development of resistance to this compound?

A4: As a CXCR4 antagonist, the selective pressure of this compound will lead to the emergence of resistance mutations in the HIV-1 envelope glycoprotein (Env), which is composed of gp120 and gp41 subunits. These proteins are responsible for binding to the CD4 receptor and the CXCR4 co-receptor.

Q5: Have specific mutations conferring resistance to this compound been identified?

A5: To date, specific amino acid mutations in the HIV-1 envelope that confer resistance to this compound have not been reported in the public scientific literature. However, resistance to CXCR4 antagonists, in general, often involves mutations in the V3 loop of gp120, as this region is a key determinant of co-receptor tropism and binding.

Troubleshooting Guides

Issue 1: Apparent Lack of this compound Efficacy in an In Vitro Assay

Potential Cause 1: Incorrect Viral Tropism.

  • Troubleshooting Step: Confirm the co-receptor tropism of your HIV-1 strain. This compound is only effective against X4-tropic viruses. Use a tropism assay (genotypic or phenotypic) to verify that your viral stock utilizes CXCR4.

Potential Cause 2: Suboptimal Drug Concentration.

  • Troubleshooting Step: Verify the concentration and purity of your this compound stock. Perform a dose-response experiment to determine the 50% effective concentration (EC50) for your specific viral isolate and cell line.

Potential Cause 3: Cell Line Issues.

  • Troubleshooting Step: Ensure that the cell line used in your assay expresses adequate levels of both CD4 and CXCR4. Confirm receptor expression using flow cytometry.

Issue 2: Development of this compound Resistance During In Vitro Selection Experiments

Potential Cause: Emergence of Resistance Mutations.

  • Troubleshooting Step 1: Genotypic Analysis. Sequence the env gene (gp120 and gp41) of the resistant viral population. Pay close attention to the V3 loop and other regions of gp120 known to interact with CXCR4. Compare the sequences to the parental virus to identify potential resistance mutations.

  • Troubleshooting Step 2: Phenotypic Analysis. Perform antiviral susceptibility assays to quantify the level of resistance. Determine the fold-change in EC50 of the resistant virus compared to the parental strain.

  • Troubleshooting Step 3: Site-Directed Mutagenesis. To confirm the role of identified mutations, introduce them individually or in combination into the parental viral clone and assess their impact on this compound susceptibility.

Data Presentation

While specific quantitative data for this compound resistance is not yet available, the following table illustrates how such data would be presented.

Table 1: Hypothetical Resistance Profile of HIV-1 Mutants to this compound

Viral MutantAmino Acid Substitution(s) in gp120Fold-Change in EC50 vs. Wild-Type
Mutant AV3-Loop: A316V5.2
Mutant BV3-Loop: S306G8.9
Mutant CC4 Region: T421A3.1
Mutant DV3-Loop: A316V + S306G15.7

Note: This table is for illustrative purposes only. Specific mutations and fold-changes for this compound have not been publicly reported.

Experimental Protocols

Protocol: In Vitro Selection of this compound Resistant HIV-1

This protocol provides a general framework for the selection of drug-resistant HIV-1 in cell culture.

  • Virus and Cell Preparation:

    • Propagate a well-characterized, clonal stock of X4-tropic HIV-1 (e.g., NL4-3) in a suitable T-cell line (e.g., MT-4 or SupT1) that expresses high levels of CD4 and CXCR4.

    • Determine the baseline susceptibility of the virus to this compound by performing a standard antiviral assay to establish the EC50.

  • Dose Escalation:

    • Initiate viral cultures in the presence of this compound at a concentration equal to the EC50.

    • Monitor viral replication by measuring p24 antigen levels in the culture supernatant every 3-4 days.

    • When viral replication is robust (p24 levels are high and increasing), passage the virus to fresh cells with a 2-fold higher concentration of this compound.

    • If viral replication is suppressed, maintain the culture at the same drug concentration until signs of viral breakthrough are observed.

  • Characterization of Resistant Virus:

    • Once the virus can replicate efficiently at a significantly higher concentration of this compound (e.g., >10-fold the initial EC50), harvest the cell-free virus.

    • Perform a phenotypic assay to confirm and quantify the level of resistance (fold-change in EC50).

    • Isolate viral RNA from the supernatant or infected cells and perform RT-PCR to amplify the env gene.

    • Sequence the amplified env gene to identify mutations associated with resistance.

Visualizations

KRH_3955_Mechanism_of_Action cluster_0 HIV-1 Entry (X4-tropic) cluster_1 Inhibition by this compound HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 Receptor gp120->CD4 1. Binds to CXCR4 CXCR4 Co-receptor gp120->CXCR4 3. Binds to BlockedCXCR4 CXCR4 (Blocked) gp120->BlockedCXCR4 Binding Prevented CD4->CXCR4 2. Conformational change exposes CXCR4 binding site Fusion Membrane Fusion CXCR4->Fusion 4. Triggers Cell Host Cell KRH3955 This compound KRH3955->BlockedCXCR4 Binds to NoFusion No Fusion BlockedCXCR4->NoFusion Prevents Resistance_Selection_Workflow start Start with wild-type X4-tropic HIV-1 culture Culture virus in presence of This compound (starting at EC50) start->culture monitor Monitor viral replication (p24 ELISA) culture->monitor decision Viral Breakthrough? monitor->decision increase_dose Increase this compound concentration (2-fold) decision->increase_dose Yes characterize Characterize resistant virus decision->characterize No (resistance established) increase_dose->culture phenotype Phenotypic analysis (Fold-change in EC50) characterize->phenotype genotype Genotypic analysis (env sequencing) characterize->genotype

References

KRH-3955 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for the CXCR4 antagonist, KRH-3955. While this compound is known for its high potency and selectivity, a thorough evaluation of its off-target profile is a critical aspect of preclinical and clinical development.

Summary of Known On-Target Activity and Selectivity

This compound is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key receptor involved in HIV-1 entry into host cells.[1][2][3][4][5] It effectively inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), and subsequent intracellular calcium mobilization.[1][6][7] Studies have demonstrated that this compound does not inhibit ligand binding to other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, or CXCR1, highlighting its high selectivity for CXCR4.[1] One reported in-vivo effect is a reversible increase in white blood cell count, which is a known physiological response to CXCR4 antagonism and is likely an on-target effect.[8]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a highly selective compound like this compound?

A1: Off-target effects occur when a drug interacts with unintended molecular targets. Even for highly selective compounds, off-target binding can lead to unexpected pharmacological effects, toxicity, or adverse drug reactions.[9][10] Investigating these effects is crucial for a comprehensive safety assessment and to understand the full biological activity of this compound.

Q2: I'm observing an unexpected phenotype in my cell-based assay with this compound. How can I determine if it's an off-target effect?

A2: First, confirm the phenotype is dose-dependent and reproducible. To distinguish between on-target and off-target effects, consider the following:

  • Use a structurally unrelated CXCR4 antagonist: If a different CXCR4 antagonist with a distinct chemical structure does not produce the same phenotype, it suggests an off-target effect of this compound.

  • Knockdown or knockout of CXCR4: If the phenotype persists in cells lacking CXCR4, it is likely an off-target effect.

  • SDF-1α competition: If the phenotype cannot be rescued or competed away by the addition of excess SDF-1α, it may not be mediated by CXCR4.

Q3: What are the initial steps to identify potential off-targets of this compound?

A3: A tiered approach is recommended, starting with computational methods and followed by experimental validation.

  • In Silico Profiling: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. These methods compare the compound's structure to libraries of known ligands for various targets.[1][2][3][11][12]

  • Broad Panel Screening: Employ commercially available screening panels, such as kinase panels or receptor binding assays, to experimentally test for interactions with a wide range of common off-target candidates.[13][14]

Q4: My in silico analysis predicted several potential kinase off-targets. How can I validate these predictions?

A4: Validate the predicted kinase interactions using in vitro kinase activity assays. These assays directly measure the ability of this compound to inhibit the activity of the purified kinase enzyme.[15][16] If inhibition is confirmed, you can further characterize the interaction by determining the IC50 value.

Q5: How can I confirm that this compound is engaging with a potential off-target protein within a cellular context?

A5: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells or cell lysates.[8][17][18][19][20] This technique is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. An observed thermal shift in the presence of this compound provides strong evidence of direct binding.

Q6: Can transcriptomic analysis help identify off-target effects?

A6: Yes, transcriptomic profiling (e.g., RNA-seq) can provide an unbiased view of the global cellular response to this compound treatment.[21] By analyzing changes in gene expression, you can identify perturbed signaling pathways that may be indicative of off-target activity. Comparing the gene expression signature of this compound to those of known compounds can also provide clues about its mechanism of action and potential off-targets.

Troubleshooting Guides

Guide 1: Inconsistent Results in Off-Target Screening Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells.- Pipetting errors.- Poor compound solubility.- Cell plating inconsistency.- Use calibrated pipettes and proper technique.- Check the solubility of this compound in the assay buffer. Consider using a lower concentration of DMSO.- Ensure even cell distribution when seeding plates.
High background signal.- Non-specific binding of detection reagents.- Autofluorescence of the compound.- Optimize antibody concentrations and washing steps.- Run a control plate with this compound and without detection reagents to measure its intrinsic fluorescence.
No signal or weak signal.- Inactive enzyme or protein.- Incorrect assay conditions (pH, temperature).- Insufficient incubation time.- Verify the activity of the recombinant protein or enzyme.- Optimize assay buffer components and incubation conditions.- Perform a time-course experiment to determine the optimal incubation time.
Guide 2: Interpreting CETSA Results
Observed Problem Potential Cause Recommended Solution
No thermal shift observed for the putative off-target.- this compound does not bind to the target in the cellular environment.- The protein is already very stable or unstable.- Insufficient drug concentration.- The protein may not be a true off-target.- Adjust the temperature range of the experiment.- Increase the concentration of this compound, if possible, without causing cytotoxicity.
A negative thermal shift (destabilization) is observed.- The compound binds to a less stable conformation of the protein.- The compound disrupts protein-protein interactions.- This is still evidence of binding and should be further investigated. Consider it a confirmed off-target interaction.
High variability in the melt curves.- Inconsistent heating.- Variable protein extraction efficiency.- Use a thermal cycler with precise temperature control.- Optimize the cell lysis and protein extraction protocol.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling
  • Objective: To assess the inhibitory activity of this compound against a panel of purified kinases.

  • Materials: this compound, purified active kinases, appropriate substrates and ATP, kinase reaction buffer, detection reagents (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a multi-well plate, incubate each kinase with the corresponding substrate and different concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time at the appropriate temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.[13][16]

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the binding of this compound to a potential off-target protein in intact cells.

  • Materials: Cell line expressing the protein of interest, this compound, cell culture medium, PBS, lysis buffer with protease inhibitors, equipment for western blotting.

  • Procedure:

    • Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time.

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature.

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by western blotting.[18]

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Protocol 3: Transcriptomic Analysis for Off-Target Identification
  • Objective: To identify global changes in gene expression in response to this compound treatment.

  • Materials: Cell line of interest, this compound, cell culture reagents, RNA extraction kit, reagents and equipment for next-generation sequencing (NGS).

  • Procedure:

    • Treat cells with this compound at a relevant concentration and for a suitable duration. Include a vehicle control.

    • Harvest the cells and extract total RNA.

    • Assess RNA quality and quantity.

    • Prepare RNA sequencing libraries according to the manufacturer's protocol.

    • Sequence the libraries on an NGS platform.

    • Perform bioinformatic analysis of the sequencing data to identify differentially expressed genes.

    • Conduct pathway analysis and gene ontology enrichment to identify biological processes and signaling pathways affected by this compound.[21]

Data Presentation

Table 1: Hypothetical Kinase Profiling Results for this compound
Kinase Target% Inhibition at 1 µM this compoundIC50 (µM)
Kinase A85%0.25
Kinase B12%> 10
Kinase C5%> 10
CXCR4 (On-target) 98% 0.001
Table 2: Hypothetical CETSA Data for a Putative Off-Target
Temperature (°C)Vehicle Control (Relative Protein Amount)This compound (10 µM) (Relative Protein Amount)
451.001.00
500.950.98
550.750.92
600.400.78
650.150.55
700.050.20

Mandatory Visualizations

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SDF1a SDF-1α CXCR4 CXCR4 SDF1a->CXCR4 Binds & Activates KRH3955 This compound KRH3955->CXCR4 Antagonizes G_protein Gαi/Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_response Cellular Response (e.g., Migration, Proliferation) Ca_release->Cell_response ERK ERK PKC->ERK ERK->Cell_response

Caption: this compound antagonizes the CXCR4 signaling pathway.

Off_Target_Investigation_Workflow start Unexpected Phenotype Observed with this compound in_silico In Silico Off-Target Prediction start->in_silico broad_screening Broad Panel Screening (e.g., Kinase Panel) start->broad_screening prioritize Prioritize Potential Hits in_silico->prioritize broad_screening->prioritize in_vitro_validation In Vitro Validation (e.g., Kinase Assay) prioritize->in_vitro_validation target_engagement Cellular Target Engagement (CETSA) in_vitro_validation->target_engagement phenotypic_validation Phenotypic Validation (e.g., siRNA, CRISPR) target_engagement->phenotypic_validation end Confirmed Off-Target phenotypic_validation->end

Caption: General workflow for off-target investigation.

Troubleshooting_Decision_Tree start Inconsistent Assay Results check_reproducibility Are positive and negative controls working correctly? start->check_reproducibility check_reagents Check Reagent Quality (Enzyme activity, Ab validation) check_reproducibility->check_reagents No check_compound Is the issue compound-specific? check_reproducibility->check_compound Yes check_protocol Review Assay Protocol (Incubation times, concentrations) check_reagents->check_protocol optimize_assay Optimize Assay Conditions (e.g., buffer, temperature) check_protocol->optimize_assay check_solubility Assess this compound Solubility and Stability in Assay Buffer check_compound->check_solubility Yes check_compound->optimize_assay No check_interference Test for Assay Interference (e.g., autofluorescence) check_solubility->check_interference

Caption: Decision tree for troubleshooting inconsistent assay results.

References

KRH-3955 Technical Support Center: Managing Drug-Induced Leukocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing the increase in white blood cells (WBCs) observed during preclinical studies with KRH-3955. This compound is a potent and orally bioavailable antagonist of the CXCR4 receptor.[1][2][3][4] Its mechanism of action involves blocking the interaction of stromal cell-derived factor-1α (SDF-1α) with CXCR4, a key signaling pathway in cell trafficking.[1][5][6] A predictable pharmacological consequence of this antagonism is a dose-dependent and reversible increase in circulating white blood cells, primarily neutrophils and lymphocytes.[7][8] This document offers troubleshooting guidance and frequently asked questions to help you navigate this expected physiological response in your experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Higher-than-expected WBC count - Individual animal variability.- Incorrect dosing or formulation.- Underlying inflammatory condition in the animal model.- Review dosing calculations and preparation procedures.- Perform health checks on animals to rule out underlying conditions.- Consult veterinary staff if health concerns are present.- Establish a baseline WBC count for each animal before starting the experiment.
Unexpected changes in specific WBC differentials (e.g., significant increase in eosinophils or basophils) - Potential off-target effects at high concentrations.- Allergic or hypersensitivity reaction.- Concomitant, unrelated inflammatory process.- Analyze a complete blood count (CBC) with differential to identify the specific cell types affected.- Lower the dose of this compound to see if the effect is dose-dependent.- Observe animals for any clinical signs of an allergic reaction.- If the issue persists, consider using a different animal model or consult with a toxicologist.
WBC count does not return to baseline after cessation of treatment - Long-lasting pharmacological effect of this compound.- Development of a hematological condition unrelated to the drug.- Continue monitoring the WBC count for an extended period. The leukocytosis induced by this compound has been observed to be long-lasting.[7]- If the count remains significantly elevated for an excessive period post-treatment, a veterinary pathologist should be consulted to investigate potential underlying causes.
Inconsistent WBC increases between animals in the same dose group - Inconsistent drug administration (e.g., gavage variability).- Differences in individual animal physiology and metabolism.- Stress-induced leukocytosis in some animals.- Ensure consistent and accurate dosing techniques for all animals.- Acclimatize animals to handling and procedures to minimize stress.- Increase the number of animals per group to improve statistical power and account for individual variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced leukocytosis?

A1: this compound is a CXCR4 antagonist. The SDF-1α/CXCR4 signaling pathway plays a crucial role in the retention and trafficking of white blood cells in the bone marrow. By blocking this interaction, this compound disrupts the "homing" signal that keeps leukocytes in the bone marrow, leading to their mobilization and release into the peripheral circulation.[7][9] This results in a temporary increase in the number of circulating white blood cells.

Q2: What is the expected magnitude and duration of the white blood cell increase?

A2: The increase in WBCs is dose-dependent and can be significant. In a study with cynomolgus monkeys, administration of this compound at doses of 2, 20, and 200 mg/kg resulted in a dramatic increase in WBC, neutrophil, and lymphocyte counts two days after treatment.[7] This effect was sustained, with cell counts remaining elevated for up to 15 days.[7] While specific quantitative data for mice is less detailed in the provided results, a similar reversible increase in white blood cells has been noted.[8]

Q3: Is the this compound-induced increase in white blood cells considered a toxic effect?

A3: No, the available preclinical data suggest that the increase in white blood cells is a reversible, pharmacological effect of CXCR4 antagonism and is not considered a treatment-associated toxicity.[8]

Q4: How should I monitor the white blood cell count in my animal studies?

A4: Regular monitoring of the complete blood count (CBC) with differential is recommended. Blood samples can be collected via standard methods such as retro-orbital or tail vein sampling in mice. It is crucial to establish a baseline WBC count for each animal before initiating treatment with this compound. Monitoring should be performed at time points relevant to your study design, for example, at peak plasma concentration and at various intervals after dosing to understand the kinetics of the leukocytosis.

Q5: What should I do if I observe clinical signs of illness in my animals along with the leukocytosis?

A5: While the leukocytosis itself is an expected pharmacological effect, any concurrent clinical signs of illness (e.g., lethargy, weight loss, ruffled fur) should be investigated immediately. These signs are likely unrelated to the direct pharmacological action of this compound. A thorough health assessment by veterinary staff is essential to rule out any underlying conditions or infections.

Quantitative Data

Table 1: Dose-Dependent Effect of a Single Oral Administration of this compound on White Blood Cell (WBC), Neutrophil, and Lymphocyte Counts in Cynomolgus Monkeys

Dose (mg/kg)Time PointWBC Count (cells/µL)Neutrophil Count (cells/µL)Lymphocyte Count (cells/µL)
0 (Vehicle)Day 2BaselineBaselineBaseline
2Day 2IncreasedIncreasedIncreased
20Day 2Dramatically IncreasedDramatically IncreasedDramatically Increased
200Day 2Dramatically IncreasedDramatically IncreasedDramatically Increased

Source: Adapted from a study on the effects of this compound in cynomolgus monkeys.[7] The term "Increased" and "Dramatically Increased" are used as the precise quantitative values were not provided in the abstract.

Experimental Protocols

Protocol 1: Monitoring White Blood Cell Counts in Mice

1. Blood Sample Collection (Retro-orbital Sinus)

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Positioning: Place the anesthetized mouse in lateral recumbency.

  • Collection: Gently insert a sterile micro-hematocrit capillary tube into the medial canthus of the eye, advancing it with a slight twisting motion until blood flows freely into the tube.

  • Volume: Collect the required volume of blood (typically 50-100 µL for a CBC) into an appropriate anticoagulant-coated micro-collection tube (e.g., EDTA).

  • Hemostasis: After collection, remove the capillary tube and apply gentle pressure with a sterile gauze pad to the site to ensure hemostasis.

  • Post-procedure care: Monitor the animal until it has fully recovered from anesthesia.

2. Hematology Analysis

  • Instrumentation: Analyze the collected blood sample using a calibrated automated hematology analyzer validated for mouse blood.

  • Parameters: At a minimum, measure the total white blood cell count (WBC), and the differential counts for neutrophils, lymphocytes, monocytes, eosinophils, and basophils.

  • Blood Smear: Prepare a blood smear for microscopic examination to confirm the automated differential and to assess for any morphological abnormalities in the white blood cells.

3. Monitoring Schedule

  • Baseline: Collect a blood sample from each animal 1-3 days before the first dose of this compound to establish a baseline.

  • During Treatment: Collect blood samples at time points relevant to the pharmacokinetic profile of this compound (e.g., 2, 6, 24, and 48 hours after a single dose, or at regular intervals during chronic dosing).

  • Post-Treatment: Collect blood samples at several time points after the last dose to monitor the return of WBC counts to baseline.

Visualizations

SDF1a_CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SDF-1α SDF-1α CXCR4 CXCR4 SDF-1α->CXCR4 Binds to G_protein G-protein CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis Chemotaxis PLC->Chemotaxis Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival KRH3955 This compound KRH3955->CXCR4 Blocks

Caption: SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.

KRH3955_Leukocytosis_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_analysis Analysis cluster_post_treatment Post-Treatment Acclimatization Animal Acclimatization Baseline_Blood_Sample Baseline Blood Sample (Day -1 to -3) Acclimatization->Baseline_Blood_Sample Dosing This compound Administration Baseline_Blood_Sample->Dosing Monitoring_Blood_Samples Monitoring Blood Samples (e.g., 2, 6, 24, 48h post-dose) Dosing->Monitoring_Blood_Samples Recovery_Blood_Samples Recovery Blood Samples Dosing->Recovery_Blood_Samples After last dose CBC_Analysis Complete Blood Count (CBC) & Differential Monitoring_Blood_Samples->CBC_Analysis Data_Analysis Data Analysis and Comparison to Baseline CBC_Analysis->Data_Analysis Recovery_Blood_Samples->CBC_Analysis

Caption: Experimental workflow for monitoring this compound-induced leukocytosis.

References

Optimizing KRH-3955 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of KRH-3955 in in vitro assays. It includes frequently asked questions, a troubleshooting guide, experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism involves blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to the CXCR4 receptor.[1][2][3] This inhibition prevents the initiation of downstream signaling cascades, such as intracellular calcium mobilization.[2][3][4] Due to its role in blocking a key viral co-receptor, this compound is a potent inhibitor of X4 HIV-1 replication.[3][5][6]

cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor Signaling Downstream Signaling (e.g., Ca²+ Mobilization) CXCR4->Signaling Activates SDF1a SDF-1α (Ligand) SDF1a->CXCR4 Binds KRH3955 This compound KRH3955->CXCR4 Blocks Response Cellular Response (Migration, HIV-1 Entry) Signaling->Response

Caption: Mechanism of this compound as a CXCR4 antagonist.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: Based on published data, this compound is effective in the low nanomolar range. For initial experiments, a dose-response curve ranging from 0.1 nM to 100 nM is recommended. The 50% inhibitory concentration (IC50) for blocking SDF-1α binding is approximately 0.61 nM.[2][3] The 50% effective concentration (EC50) for inhibiting HIV-1 replication in peripheral blood mononuclear cells (PBMCs) typically falls between 0.23 nM and 1.4 nM.[2][3][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound hydrochloride is reported to be soluble in both water and DMSO up to 100 mM.

  • Preparation: For a 10 mM stock solution, dissolve 5.89 mg of this compound (MW: 589.09 g/mol ) in 1 mL of high-purity DMSO or sterile water.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The supplier recommends desiccating at room temperature for the solid compound.

Q4: Is this compound cytotoxic?

A4: this compound exhibits low cytotoxicity at its effective concentrations. The 50% cytotoxic concentration (CC50) in activated PBMCs was reported as 57 µM (57,000 nM).[7] This provides a very high therapeutic index, suggesting that cytotoxicity is unlikely to be a concern within the typical effective concentration range.[7] However, it is always best practice to perform a cytotoxicity assay in your specific cell system.

Quantitative Data Summary

The following tables summarize the reported potency and activity of this compound across various in vitro assays.

Table 1: Inhibitory Potency of this compound

Assay Type Target/Cell Line Parameter Value (nM) Reference
Ligand Binding CXCR4-expressing CHO cells IC50 0.61 [2][3]
HIV-1 Inhibition Activated PBMCs (NL4-3 virus) EC50 0.23 - 1.3 [2][3][5]
HIV-1 Inhibition CD4/CXCR4 cells (Drug-resistant virus) IC50 0.4 - 0.8 [2][5]
Calcium Signaling CXCR4-expressing CHO cells - Dose-dependent (10-100) [2][3]

| Antibody Binding | Molt-4 cells (MAb 12G5) | IC50 | 0.5 - 14.1 |[2] |

Table 2: Cytotoxicity of this compound

Cell Type Parameter Value (µM) Therapeutic Index (vs. HIV-1) Reference

| Activated PBMCs | CC50 | 57 | >50,000 |[7] |

Troubleshooting Guide

Problem: I am not observing any inhibition of my CXCR4-mediated process (e.g., migration, signaling).

  • Question 1: Is your this compound stock solution viable?

    • Answer: Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare a fresh stock solution from the solid compound. Confirm solubility in your chosen solvent (water or DMSO).

  • Question 2: Is the concentration range appropriate for your assay?

    • Answer: While this compound is potent, the required concentration can vary based on cell type, ligand concentration, and receptor expression levels. Widen your dose-response range (e.g., 0.01 nM to 1000 nM) to ensure you capture the full inhibitory curve.

  • Question 3: Does your biological system rely exclusively on CXCR4?

    • Answer: this compound is highly selective for CXCR4 and will not inhibit pathways mediated by other chemokine receptors, such as CCR5.[3] Verify that the cellular response you are measuring is indeed CXCR4-dependent using appropriate controls (e.g., cells that do not express CXCR4, or using a neutralizing antibody).

Start Start: No Inhibition Observed CheckStock Is this compound stock fresh and properly stored? Start->CheckStock CheckConc Is concentration range (0.1-100 nM) appropriate? CheckStock->CheckConc Yes NewStock Action: Prepare fresh stock from solid compound. CheckStock->NewStock No CheckTarget Is the pathway CXCR4-dependent? CheckConc->CheckTarget Yes WidenRange Action: Test a wider concentration range (e.g., 0.01-1000 nM). CheckConc->WidenRange No ValidateTarget Action: Use controls to confirm CXCR4 dependence (e.g., knockout cells, antibody). CheckTarget->ValidateTarget No / Unsure Success Problem Solved CheckTarget->Success Yes NewStock->Success WidenRange->Success ValidateTarget->Success

Caption: Troubleshooting logic for lack of this compound activity.

Problem: I am observing high cell death or unexpected effects at higher concentrations.

  • Question 1: Have you performed a cytotoxicity assay?

    • Answer: Although this compound has a high therapeutic index, it is crucial to determine the CC50 in your specific cell line. Run a cell viability assay (e.g., MTS, MTT, or live/dead staining) with a concentration range extending up to and beyond the reported CC50 of 57 µM.[7]

  • Question 2: Could there be off-target effects?

    • Answer: At very high concentrations (typically >10 µM for potent inhibitors), the risk of off-target activity increases.[8] If you observe effects at concentrations significantly above the known IC50 for CXCR4, consider them potential off-target effects. Always use the lowest effective concentration possible to maintain selectivity.

  • Question 3: Is the solvent concentration too high?

    • Answer: If using a DMSO stock, ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.5%). Prepare a vehicle control (medium with the same final DMSO concentration but without this compound) to test for solvent-induced toxicity.

Experimental Protocols

Protocol 1: CXCR4 Ligand Binding Competition Assay

This protocol determines the ability of this compound to inhibit the binding of SDF-1α to cells expressing CXCR4.

  • Cell Preparation: Culture CXCR4-expressing cells (e.g., Molt-4 T-cells or transfected CHO cells) to a density of ~1x10⁶ cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations from 0.01 nM to 1000 nM.

  • Assay Execution: a. In a 96-well plate, add 50 µL of cells (2x10⁵ cells/well). b. Add 25 µL of the this compound dilution or vehicle control to the wells. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind. d. Add 25 µL of a labeled competitor (e.g., biotinylated SDF-1α or a fluorescently-tagged anti-CXCR4 antibody like 12G5) at a final concentration near its Kd. e. Incubate for 1-2 hours at 4°C or room temperature, as optimized for your system.

  • Detection: a. Wash the cells three times with cold assay buffer to remove unbound ligand. b. If using a fluorescent antibody, read the plate on a flow cytometer or fluorescence plate reader. c. If using a biotinylated ligand, add a labeled streptavidin conjugate, incubate, wash, and read the appropriate signal (e.g., fluorescence, luminescence).

  • Data Analysis: Plot the signal against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: SDF-1α-Induced Calcium Mobilization Assay

This protocol measures the ability of this compound to block the intracellular calcium flux induced by SDF-1α.

  • Cell Preparation: a. Resuspend CXCR4-expressing cells in a suitable buffer (e.g., HBSS with calcium and magnesium). b. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: a. Aliquot the dye-loaded cells into a 96-well plate. b. Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and incubate for 10-20 minutes. Include a vehicle-only control.

  • Signal Measurement: a. Place the plate in a fluorescence plate reader equipped with an automated injection system. b. Record a baseline fluorescence reading for ~30 seconds. c. Inject a pre-determined concentration of SDF-1α (typically at its EC80) into each well. d. Immediately continue recording the fluorescence signal for another 2-3 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the peak fluorescence intensity after SDF-1α addition and normalize it to the baseline reading. Compare the response in this compound-treated wells to the vehicle control to determine the percent inhibition.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 1. Prepare Serial Dilution of this compound A1 3. Add Cells and This compound to Plate P1->A1 P2 2. Prepare CXCR4+ Cell Suspension P2->A1 A2 4. Pre-incubate A1->A2 A3 5. Add Labeled Ligand/Antibody A2->A3 A4 6. Incubate A3->A4 D1 7. Wash & Detect Signal (Flow Cytometry/Reader) A4->D1 D2 8. Plot Dose-Response Curve & Calculate IC50 D1->D2

Caption: Experimental workflow for a ligand binding assay.

References

KRH-3955 long half-life and potential for tissue accumulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRH-3955, focusing on its characteristic long half-life and potential for tissue accumulation.

Frequently Asked Questions (FAQs)

Q1: We are observing a longer-than-expected duration of action for this compound in our in vivo models. Is this consistent with its known properties?

A1: Yes, this is consistent with the known pharmacokinetic profile of this compound. The compound has a notably long terminal elimination half-life, which has been reported to be approximately 99 hours in rats.[1][2] This extended half-life is believed to be a result of tissue accumulation.[3][4] Therefore, a prolonged pharmacodynamic effect is an expected outcome of its administration.

Q2: What is the oral bioavailability of this compound?

A2: The oral bioavailability of this compound has been determined to be 25.6% in rats.[1][2][3][5]

Q3: Is there evidence of this compound accumulating in specific tissues?

A3: While specific quantitative data on the concentration of this compound in various tissues is not extensively published in publicly available literature, studies suggest that its long half-life is likely due to tissue accumulation.[3][4][6] One study mentions that its pharmacokinetic properties were determined in rats using autoradiography (ARG), a technique that visualizes the distribution of a radiolabeled compound in tissues. This suggests that tissue distribution data exists. In contrast to this compound, the CXCR4 antagonist GSK812397 showed no evidence of tissue accumulation.[6]

Q4: How does the long half-life of this compound impact the design of multi-dose studies?

A4: The long half-life necessitates careful consideration in the design of multi-dose studies to avoid unintended compound accumulation and potential toxicity. It is crucial to allow for a sufficient washout period between doses if the goal is to assess the effects of single doses. For chronic dosing studies, the long half-life means that a steady-state concentration will be reached more slowly. Dosing intervals should be selected based on the half-life to achieve and maintain the desired therapeutic concentration without excessive accumulation.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][3][5] It acts by selectively inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[1][2][3] This blockade prevents the downstream signaling cascades initiated by SDF-1α binding, which are involved in processes such as HIV-1 entry into host cells and cancer cell migration.[1][7][8]

Troubleshooting Guides

Problem 1: Difficulty in establishing a clear dose-response relationship in vivo.

  • Possible Cause: The long half-life and tissue accumulation of this compound may be masking the expected dose-dependent effects, as the compound from previous doses could still be present and active.

  • Troubleshooting Steps:

    • Increase Washout Period: If conducting a study with multiple doses in the same animal cohort, significantly extend the washout period between doses to ensure complete clearance of the compound.

    • Use Naive Animals for Each Dose Level: For establishing a precise dose-response curve, it is advisable to use separate groups of naive animals for each dose level.

    • Measure Plasma Concentrations: Correlate the observed pharmacological effects with measured plasma concentrations of this compound at the time of assessment to better understand the exposure-response relationship.

Problem 2: Observing unexpected toxicity in long-term studies.

  • Possible Cause: The gradual accumulation of this compound in tissues over a prolonged dosing regimen may lead to unforeseen toxicity in certain organs.

  • Troubleshooting Steps:

    • Conduct a Pilot Tolerability Study: Before initiating a long-term efficacy study, perform a pilot study with escalating doses and extended duration to identify the maximum tolerated dose (MTD) for the specific dosing regimen.

    • Monitor Organ Function: Regularly monitor markers of organ function (e.g., liver enzymes, kidney function markers) throughout the study.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs to identify any signs of tissue damage.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference(s)
Terminal Elimination Half-life (t½) 99.0 ± 13.1 hours[1][2]
Oral Bioavailability (F%) 25.6%[1][2][3][5]
Maximum Plasma Concentration (Cmax) 86.3 ng/mL[1]
Plasma Clearance 3.9 L/h/kg[1]
Volume of Distribution 374 L/kg[1]

Table 2: Potential for Tissue Accumulation of this compound

EvidenceObservationReference(s)
Long Half-Life The extended half-life is suggestive of long-term accumulation in tissues.[3][4]
Pharmacokinetic Studies Autoradiography studies have been performed, indicating investigation into tissue distribution.
Comparative Compounds In contrast, GSK812397, another CXCR4 antagonist, showed no evidence of tissue accumulation.[6]
Qualitative Assessment The compound is expected to distribute to and accumulate in various tissues, though specific quantitative data is limited in public sources.[3][4]

Experimental Protocols

Protocol 1: Determination of Plasma Half-Life of this compound in a Rodent Model (e.g., Rats)

  • Animal Model: Use adult male Sprague-Dawley rats (n=3-5 per group).

  • Compound Administration:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle.

    • Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data for both IV and PO groups.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.

    • Calculate key parameters including:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Terminal elimination half-life (t½)

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Assessment of Tissue Distribution of this compound in a Rodent Model

This protocol is based on general guidelines for tissue distribution studies.

  • Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) for detection.

  • Animal Model: Use adult male Sprague-Dawley rats (n=3 per time point).

  • Compound Administration: Administer a single dose of radiolabeled this compound via the intended clinical route (e.g., oral gavage).

  • Tissue Collection: At selected time points post-administration (e.g., corresponding to Cmax and at later time points to assess accumulation), euthanize the animals and collect a comprehensive set of tissues and organs (e.g., liver, kidney, spleen, lung, heart, brain, muscle, adipose tissue, etc.). Also, collect blood, urine, and feces.

  • Quantitative Tissue Distribution:

    • Homogenize the collected tissues.

    • Determine the total radioactivity in an aliquot of each tissue homogenate using liquid scintillation counting.

    • Calculate the concentration of this compound equivalents (parent compound and metabolites) in each tissue.

  • Whole-Body Autoradiography (Optional but recommended):

    • At each time point, euthanize one animal and freeze it in a carboxymethylcellulose matrix.

    • Obtain thin sagittal sections of the whole animal using a cryomicrotome.

    • Expose the sections to a phosphor imaging plate to visualize the distribution of radioactivity throughout the body.

  • Data Analysis:

    • Present the quantitative data as tissue-to-plasma concentration ratios at different time points.

    • Analyze the autoradiography images to identify tissues with high levels of compound accumulation.

Mandatory Visualization

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SDF-1a SDF-1α (Ligand) CXCR4 CXCR4 Receptor SDF-1a->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (Migration, Survival, Proliferation) Ca_release->Cellular_Response ERK ERK PKC->ERK Akt Akt PI3K->Akt Akt->Cellular_Response ERK->Cellular_Response KRH3955 This compound KRH3955->CXCR4 Blocks

Caption: CXCR4 signaling pathway and the inhibitory action of this compound.

PK_Workflow cluster_study_design Study Design cluster_execution In-Life Phase cluster_analysis Bioanalysis & Data Interpretation animal_model Select Animal Model (e.g., Rat) dose_selection Dose Selection (IV and PO) animal_model->dose_selection dosing Compound Administration dose_selection->dosing sampling Serial Blood Sampling dosing->sampling tissue_collection Tissue Collection (Terminal) dosing->tissue_collection sample_prep Plasma/Tissue Processing sampling->sample_prep tissue_collection->sample_prep bioanalysis LC-MS/MS Analysis sample_prep->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis report Data Reporting (t½, F%, Tissue Conc.) pk_analysis->report

Caption: Experimental workflow for pharmacokinetic and tissue distribution studies.

References

Troubleshooting inconsistent results with KRH-3955

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRH-3955 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally bioavailable antagonist of the CXCR4 chemokine receptor.[1][2] Its primary mechanism of action is to selectively block the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to the CXCR4 receptor.[1] This inhibition disrupts the downstream signaling pathways, including calcium mobilization, which are crucial for the lifecycle of certain viruses and the migration of cells.[1]

Q2: What are the primary research applications for this compound?

A2: this compound is predominantly used in HIV-1 research. It is a highly potent inhibitor of X4-tropic HIV-1 strains, which utilize the CXCR4 receptor to enter and infect host cells.[1][2] It has demonstrated efficacy against a range of HIV-1 isolates, including those with resistance to other antiretroviral drugs.[1] Beyond virology, as a CXCR4 antagonist, it has potential applications in cancer research to study tumor metastasis and in immunology to investigate leukocyte trafficking.

Q3: What are the key physicochemical and pharmacokinetic properties of this compound?

A3: The hydrochloride salt of this compound is soluble in water and DMSO up to 100 mM.[2] It exhibits good oral bioavailability, with studies in rats showing a rate of 25.6%.[1] A notable characteristic is its long terminal elimination half-life, which was observed to be 99 hours in rats, suggesting a prolonged presence in tissues.[3]

Q4: Is this compound cytotoxic?

A4: this compound has a high therapeutic index. For instance, in one study, the 50% cytotoxic concentration (CC50) in activated peripheral blood mononuclear cells (PBMCs) was 57 μM, which is significantly higher than its effective concentration for inhibiting HIV-1 replication.[1] However, it is always recommended to perform a cytotoxicity assay with your specific cell type and experimental conditions.

Troubleshooting Guides

Inconsistent Anti-HIV-1 Activity

Q: My anti-HIV-1 assay with this compound is showing variable or lower-than-expected potency (EC50). What are the possible causes and solutions?

A: Inconsistent anti-HIV-1 activity can arise from several factors. Below is a table outlining potential causes and troubleshooting steps.

Possible Cause Troubleshooting Steps
Cellular CXCR4 Expression Levels Verify the CXCR4 expression levels on your target cells (e.g., PBMCs, T-cell lines) using flow cytometry. CXCR4 expression can vary between donors and with cell passage number. Low expression will lead to reduced apparent potency of the antagonist.[4]
Viral Tropism Confirm the tropism of your HIV-1 strain. This compound is specific for X4-tropic or dual-tropic (R5X4) HIV-1 and will not be effective against R5-tropic strains that use the CCR5 co-receptor.[1] Use a tropism assay if you are unsure.
Compound Stability and Storage Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C.[5] Avoid repeated freeze-thaw cycles of the stock solution.
Assay Conditions Optimize the concentration of the viral inoculum and the timing of compound addition. High viral loads may require higher concentrations of the antagonist to achieve effective inhibition.
Donor Variability in PBMCs The anti-HIV-1 activity of compounds can vary between PBMC donors.[1] While studies have shown this compound's activity to be largely independent of the PBMC donor, it is good practice to test on cells from multiple donors to ensure the robustness of your findings.[1]
Variability in SDF-1α/CXCR4 Signaling Assays (e.g., Calcium Mobilization)

Q: I am observing a weak or inconsistent response in my SDF-1α-induced calcium mobilization assay when using this compound as an inhibitor. How can I troubleshoot this?

A: A stable and robust calcium mobilization assay is crucial for characterizing the antagonistic properties of this compound. Here are some common issues and their solutions.

Possible Cause Troubleshooting Steps
Inactive SDF-1α SDF-1α is sensitive to degradation. Aliquot the chemokine upon receipt and avoid repeated freeze-thaw cycles. Test a fresh aliquot to ensure its activity.[4]
Suboptimal SDF-1α Concentration Perform a dose-response curve for SDF-1α with your specific cell line to determine the optimal concentration that elicits a robust and consistent calcium signal.[4]
Low CXCR4 Expression Similar to antiviral assays, low CXCR4 expression on the cell surface will result in a weak signal. Confirm receptor expression via flow cytometry.[4][6]
Poor Dye Loading Optimize the concentration and incubation time of the calcium indicator dye (e.g., Fluo-4, Indo-1). Inadequate loading will lead to a poor signal-to-noise ratio.[4][6]
Cell Health Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells will not respond optimally to stimuli.

Experimental Protocols

1. Anti-HIV-1 Activity Assay in PBMCs

This protocol is a generalized procedure for determining the anti-HIV-1 efficacy of this compound.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. Activate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.

  • Assay Setup: Seed the activated PBMCs in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound and add them to the designated wells.

  • Viral Infection: Add a pre-titered amount of X4-tropic HIV-1 to the wells.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified incubator with 5% CO2.

  • Readout: On day 7, collect the culture supernatants and measure the amount of HIV-1 p24 antigen using an ELISA kit.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

2. Calcium Mobilization Assay

This protocol outlines a general method for assessing the antagonistic effect of this compound on SDF-1α-induced calcium signaling.

  • Cell Preparation: Harvest a CXCR4-expressing cell line (e.g., Molt-4) and wash the cells with a suitable buffer.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound for a specified time.

  • Signal Measurement: Measure the baseline fluorescence using a flow cytometer or a fluorescence plate reader.

  • Stimulation: Add a pre-determined optimal concentration of SDF-1α to induce calcium influx.

  • Data Acquisition: Immediately record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the inhibition of the calcium signal by this compound and determine the IC50 value.

Visualizations

SDF1a_CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates SDF1a SDF-1α SDF1a->CXCR4 Binds KRH3955 This compound KRH3955->CXCR4 Blocks IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Downstream Downstream Signaling (e.g., HIV-1 Entry, Cell Migration) Ca_release->Downstream Initiates

Caption: SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis cluster_troubleshooting Troubleshooting Cell_Culture 1. Culture CXCR4+ Target Cells Incubation 3. Pre-incubate Cells with this compound Cell_Culture->Incubation Compound_Prep 2. Prepare this compound Serial Dilutions Compound_Prep->Incubation Stimulation 4. Add Stimulus (e.g., HIV-1 or SDF-1α) Incubation->Stimulation Assay_Incubation 5. Incubate for Assay Duration Stimulation->Assay_Incubation Measurement 6. Measure Endpoint (e.g., p24 ELISA, Fluorescence) Assay_Incubation->Measurement Analysis 7. Calculate EC50/IC50 Measurement->Analysis Inconsistent_Results Inconsistent Results? Analysis->Inconsistent_Results Check_Reagents Check Reagent Activity Inconsistent_Results->Check_Reagents Check_Cells Verify Cell CXCR4 Expression Inconsistent_Results->Check_Cells

Caption: General experimental workflow for evaluating this compound activity.

References

KRH-3955 Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of KRH-3955 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Summary of this compound Properties

PropertyValueSource
Molecular Weight 589.09 g/mol (hydrochloride salt)[1]
Formula C₂₈H₄₅N₇·3HCl
Solubility Soluble to 100 mM in water and DMSO
Purity ≥98%
Storage (Solid) Desiccate at Room Temperature
Biological Activity Potent CXCR4 antagonist (IC₅₀ = 0.61 nM)[1]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound hydrochloride is soluble up to 100 mM in both water and Dimethyl Sulfoxide (DMSO). For cell-based assays, DMSO is a common choice for initial stock solutions, which can then be further diluted in aqueous buffers or cell culture media.

2. How should I store this compound stock solutions?

  • Short-term storage (days to weeks): Aliquot stock solutions and store at 4°C.

  • Long-term storage (months to years): For optimal stability, it is recommended to store aliquots of stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Is this compound stable in aqueous solutions?

This compound is soluble in water. However, the long-term stability in aqueous buffers has not been explicitly documented in the provided results. For critical experiments, it is advisable to prepare fresh dilutions from a frozen DMSO stock or to perform a stability study for your specific buffer conditions.

4. The provided information mentions this compound as a hydrochloride and a tartrate salt. Does this affect its use?

The commercially available form is typically the hydrochloride salt[1]. One research article mentions the synthesis of a tartrate salt for in vivo studies[2]. It is crucial to use the batch-specific molecular weight provided on the product vial and Certificate of Analysis for accurate concentration calculations. The choice of salt can affect solubility and hygroscopicity, but the core biological activity of the this compound molecule as a CXCR4 antagonist remains the same.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution - Exceeded solubility limit.- Temperature fluctuations.- Gently warm the solution and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the clear supernatant. Prepare a fresh stock solution at a slightly lower concentration.
Precipitation upon dilution in aqueous buffer - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The pH or ionic strength of the buffer is incompatible.- Increase the percentage of the organic solvent in the final dilution if the experiment allows.- Test different aqueous buffers to find a more suitable one.- Prepare fresh dilutions immediately before use.
Inconsistent or lower than expected biological activity - Degradation of this compound in solution.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate initial concentration.- Prepare fresh stock solutions from solid material.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the molecular weight from the Certificate of Analysis and recalculate the concentration.
Variability between experiments - Differences in solution preparation or storage between experimental runs.- Standardize the protocol for solution preparation, including the solvent, concentration, and storage conditions.- Use aliquots from the same stock solution for a series of related experiments.

Experimental Protocols & Visualizations

CXCR4 Signaling Pathway Inhibition by this compound

This compound is a potent antagonist of the CXCR4 receptor[1]. It functions by inhibiting the binding of the natural ligand, SDF-1α (also known as CXCL12), to CXCR4. This blockage prevents the initiation of downstream signaling cascades, such as the mobilization of intracellular calcium[2][3]. This mechanism of action is crucial for its anti-HIV-1 activity, as the virus uses CXCR4 as a co-receptor for entry into host cells[2][4].

CXCR4_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor Ca_Mobilization Ca²⁺ Mobilization CXCR4->Ca_Mobilization Activates Downstream Downstream Signaling (e.g., HIV-1 Entry) CXCR4->Downstream Activates SDF1a SDF-1α (Ligand) SDF1a->CXCR4 Binds KRH3955 This compound KRH3955->CXCR4 Inhibits

Caption: this compound inhibits SDF-1α binding to CXCR4, blocking downstream signaling.

General Workflow for Preparing this compound Working Solutions

The following diagram outlines a standard procedure for preparing working solutions of this compound from a solid compound for use in biological assays.

KRH3955_Workflow Solid This compound (Solid) Weigh Weigh Compound Solid->Weigh Solvent Add Solvent (e.g., DMSO) Weigh->Solvent Stock Prepare High-Concentration Stock Solution (e.g., 100 mM) Solvent->Stock Aliquot Aliquot and Store (-20°C or -80°C) Stock->Aliquot Working Prepare Fresh Working Dilutions in Assay Buffer/Media Aliquot->Working Assay Use in Experiment Working->Assay

References

Technical Support Center: KRH-3955 and PBMC Donor Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in Peripheral Blood Mononuclear Cell (PBMC) donor responses to the CXCR4 antagonist, KRH-3955. Our goal is to help you achieve more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by selectively binding to CXCR4 and blocking the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[1][4] This inhibition prevents the downstream signaling cascade, including calcium mobilization, which is crucial for various cellular processes.[3][4]

Q2: We are observing significant donor-to-donor variability in our PBMC assays with this compound. Is this expected?

A2: Yes, significant inter-donor variability in PBMC functional assays is a well-documented phenomenon.[5][6] This variability can stem from a multitude of factors including the donor's genetic background, age, sex, health status, and recent environmental exposures.[5][7] While studies on the anti-HIV-1 activity of this compound in activated PBMCs showed that its efficacy was largely independent of the donor, other functional responses in PBMCs can be more susceptible to donor-specific differences.[4]

Q3: What are the primary sources of variability when working with PBMCs?

A3: The primary sources of variability can be broadly categorized into two groups:

  • Biological Variability (Donor-Specific):

    • Genetics: Polymorphisms in genes related to the CXCR4 signaling pathway, immune response, or drug metabolism can influence cellular responses.[8][9]

    • Health and Immune Status: The activation state of a donor's immune system, recent infections, or underlying inflammatory conditions can alter PBMC composition and reactivity.

    • Lifestyle and Environmental Factors: Diet, exercise, and exposure to toxins can impact immune cell function.[10][11]

  • Technical Variability (Process-Specific):

    • Sample Handling and Processing: Delays in processing blood samples can alter immune profiles. It is recommended to process samples within 4-6 hours of collection.[1]

    • PBMC Isolation Technique: The method of PBMC isolation (e.g., density gradient centrifugation) needs to be standardized to ensure consistency in cell purity and recovery.[12]

    • Cryopreservation and Thawing: Improper freezing or thawing techniques are a major source of variability, affecting cell viability and function.[12]

    • Assay Conditions: Variations in cell density, reagent concentrations, and incubation times can lead to inconsistent results.[5]

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues related to PBMC donor variability when studying the effects of this compound.

Guide 1: Inconsistent Inhibition of Cell Migration

Problem: You are performing a chemotaxis assay to measure the inhibitory effect of this compound on SDF-1α-induced PBMC migration, but the level of inhibition varies significantly between donors.

Possible Cause Recommended Solution
Variable CXCR4 Expression Quantify CXCR4 surface expression on relevant PBMC subsets (e.g., T cells, monocytes) from each donor using flow cytometry prior to the migration assay. This will allow you to normalize the migration data to CXCR4 expression levels.
Differences in Basal Migration Include a control condition with no chemoattractant for each donor to determine the basal (unstimulated) migration rate. Subtract this from the SDF-1α-induced migration to get the net migration.
Suboptimal SDF-1α Concentration Perform a dose-response curve for SDF-1α for each donor to determine the optimal concentration that induces a robust but not maximal migratory response. This will ensure you are working in a dynamic range where inhibition by this compound is clearly observable.
Poor Cell Viability Assess PBMC viability using a method like Trypan Blue exclusion or a viability stain for flow cytometry before and after the assay. Low viability can impair migratory capacity.[13]
Guide 2: Variable Downstream Signaling Readouts (e.g., Calcium Flux, Phosphoprotein Levels)

Problem: The inhibitory effect of this compound on SDF-1α-induced calcium flux or the phosphorylation of downstream signaling molecules (e.g., ERK1/2) is inconsistent across donors.

Possible Cause Recommended Solution
Donor-Specific Signaling Kinetics Perform a time-course experiment for each donor to identify the peak of the signaling response to SDF-1α. Subsequent experiments with this compound should be conducted at this optimal time point.
Variations in Basal Phosphorylation Measure the basal phosphorylation levels of the target proteins in unstimulated cells from each donor. This baseline can vary and should be accounted for when analyzing the effect of this compound.
Flow Cytometer Setup Variability For phosphoprotein analysis by flow cytometry, ensure consistent instrument settings (e.g., laser power, PMT voltages) across all experiments. Use standardized beads for calibration.
Cell Subset-Specific Responses Use multi-color flow cytometry to analyze signaling responses in specific PBMC subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells, monocytes). The effect of this compound may be more pronounced in certain cell types.
Guide 3: Discrepancies in T-Cell Proliferation Assays

Problem: You are assessing the impact of this compound on T-cell proliferation (e.g., in response to anti-CD3/CD28 stimulation), and the results are highly variable between donors.

Possible Cause Recommended Solution
Differences in Proliferative Capacity Include a positive control (e.g., stimulation with anti-CD3/CD28 without this compound) for each donor to establish their baseline proliferative response. This allows for the normalization of this compound's effect.
Variable Cell Density Optimize the cell density for the proliferation assay. Too high or too low a density can affect the proliferative response.[5]
Inconsistent Staining with Proliferation Dyes If using a dye dilution assay (e.g., CFSE), ensure consistent staining concentrations and incubation times. Protect cells from light after staining.[2]
Presence of Regulatory T Cells (Tregs) The frequency of Tregs can vary between donors and may influence the overall proliferative response. Consider quantifying the percentage of Tregs in your PBMC samples.

Experimental Protocols

Protocol 1: PBMC Isolation and Cryopreservation

This protocol is designed to maximize the viability and functionality of PBMCs, thereby reducing technical variability.

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA). Process blood within 4-6 hours of collection.[1]

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube. Centrifuge according to the manufacturer's instructions, ensuring the brake is off during deceleration.[14]

  • Harvesting: Aspirate the upper layer (plasma) and carefully collect the buffy coat containing the PBMCs.

  • Washing: Wash the collected PBMCs with PBS and centrifuge. Repeat the wash step.

  • Cell Counting and Viability Assessment: Resuspend the cell pellet in a known volume of culture medium and perform a cell count and viability assessment using Trypan Blue or a suitable viability stain.

  • Cryopreservation: Resuspend the cells at a controlled concentration in a cryopreservation medium containing fetal bovine serum (FBS) and dimethyl sulfoxide (DMSO). Use a controlled-rate freezing container to freeze the cells at approximately -1°C per minute to -80°C before transferring to liquid nitrogen for long-term storage.[12]

Protocol 2: Phosphoprotein Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the phosphorylation status of intracellular proteins in PBMCs following stimulation and treatment with this compound.

  • Cell Preparation: Thaw cryopreserved PBMCs rapidly in a 37°C water bath and wash with pre-warmed culture medium. Rest the cells for at least 2 hours before stimulation.

  • This compound Treatment: Pre-incubate the PBMCs with the desired concentration of this compound or vehicle control for the specified time.

  • Stimulation: Add SDF-1α to the cell suspension at the predetermined optimal concentration and incubate for the optimal duration to induce phosphorylation.

  • Fixation: Immediately stop the stimulation by adding a fixative solution (e.g., paraformaldehyde) to the cells. This cross-links the proteins and preserves the phosphorylation state.

  • Permeabilization: Wash the fixed cells and then add a permeabilization buffer (e.g., ice-cold methanol) to allow antibodies to access intracellular epitopes.

  • Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (to identify cell subsets) and intracellular phosphoproteins.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, ensuring proper compensation for spectral overlap.

  • Data Analysis: Gate on the cell populations of interest and quantify the median fluorescence intensity (MFI) of the phosphoprotein-specific antibody.

Visualizations

KRH_3955_Signaling_Pathway This compound Mechanism of Action SDF1a SDF-1α CXCR4 CXCR4 Receptor SDF1a->CXCR4 Binds G_protein G-protein Activation CXCR4->G_protein Activates KRH3955 This compound KRH3955->CXCR4 Blocks Ca_signaling Calcium Signaling G_protein->Ca_signaling Initiates Downstream Downstream Cellular Responses (e.g., Migration, Proliferation) Ca_signaling->Downstream Leads to

Caption: this compound blocks SDF-1α binding to CXCR4, inhibiting downstream signaling.

Experimental_Workflow General Experimental Workflow cluster_pre Pre-Analytical cluster_exp Experimental cluster_post Post-Analytical Blood_Collection Blood Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Cryopreservation Cryopreservation PBMC_Isolation->Cryopreservation Thawing_Rest Thawing & Rest Cryopreservation->Thawing_Rest KRH3955_Treatment This compound Treatment Thawing_Rest->KRH3955_Treatment Stimulation Stimulation (e.g., SDF-1α) KRH3955_Treatment->Stimulation Functional_Assay Functional Assay (e.g., Migration, Flow Cytometry) Stimulation->Functional_Assay Data_Analysis Data Analysis Functional_Assay->Data_Analysis

Caption: Standardized workflow for PBMC experiments to minimize technical variability.

Troubleshooting_Logic Troubleshooting Donor Variability cluster_bio Biological Checks cluster_tech Technical Checks Variability High Donor-to-Donor Variability Observed Biological Assess Biological Factors Variability->Biological Technical Review Technical Procedures Variability->Technical Genetics Consider Genetic Differences Biological->Genetics Health Review Donor Health Status Biological->Health CXCR4_Exp Quantify CXCR4 Expression Biological->CXCR4_Exp Isolation Standardize PBMC Isolation Technical->Isolation Cryo Optimize Cryopreservation/Thawing Technical->Cryo Assay Validate Assay Parameters Technical->Assay

Caption: A logical approach to troubleshooting sources of PBMC donor variability.

References

KRH-3955 In Vivo Toxicity Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity profile of KRH-3955, a potent and orally bioavailable CXCR4 antagonist. The following resources, including troubleshooting guides and frequently asked questions, are designed to address specific issues that may be encountered during preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the CXCR4 chemokine receptor. It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[1][2][3][4][5] This interaction blocks the signaling pathways that are crucial for the entry of certain strains of HIV-1 into host cells and are also involved in various physiological processes, including cell trafficking.[1][6]

Q2: What is the most commonly observed in vivo effect of this compound administration?

A2: The most frequently reported in vivo finding associated with this compound administration is a dose-dependent and reversible increase in the counts of white blood cells (WBCs), neutrophils, and lymphocytes.[7][8] This is considered a pharmacological effect stemming from the blockade of CXCR4, which plays a role in retaining these cells in the bone marrow.

Q3: Has any significant treatment-associated toxicity been reported in animal studies?

A3: In studies conducted on hu-PBL-SCID mice, the only treatment-associated effect noted was the reversible increase in white blood cell counts.[7] Preliminary studies in cynomolgus monkeys also highlighted this effect, which was observed to be long-lasting.[8] While the long half-life of the compound suggests potential for tissue accumulation, specific toxicities related to this have not been detailed in the available literature.[1] Further safety studies in other animal models like dogs and monkeys were planned to further evaluate its safety profile.[1]

Q4: What is the oral bioavailability of this compound?

A4: this compound has demonstrated an oral bioavailability of 25.6% in rats.[1][2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high white blood cell, neutrophil, or lymphocyte counts in treated animals. This is a known pharmacological effect of this compound due to its mechanism as a CXCR4 antagonist, leading to the mobilization of these cells from the bone marrow.[7][8]- Monitor the cell counts over time to confirm reversibility. - Correlate the changes with the pharmacokinetic profile of the compound. - For long-term studies, establish a new baseline for these hematological parameters in the context of this compound treatment.
Difficulty in achieving desired plasma concentrations. This compound has a very long half-life and may accumulate in tissues.[1] This could affect the plasma concentration-time profile.- Review the dosing regimen and vehicle used for administration.[1] - Conduct thorough pharmacokinetic studies to understand the distribution and elimination kinetics in your specific animal model.
Inconsistent anti-HIV-1 efficacy in in vivo models. The efficacy of this compound is highly dependent on the HIV-1 strain (specifically X4-tropic strains) and the experimental model used.[1][7]- Confirm the co-receptor tropism of the HIV-1 strain being used. This compound is not effective against R5-tropic HIV-1.[1] - Ensure the animal model is appropriately reconstituted with human peripheral blood mononuclear cells (PBMCs) for HIV-1 infection studies.[1][7]

Quantitative Data Summary

The following table summarizes the key quantitative data available for the in vivo profile of this compound.

Parameter Animal Model Value Reference
Oral BioavailabilityRat25.6%[1][2][3]
Single Oral Dose (Efficacy Study)hu-PBL-SCID mice10 mg/kg[5][7]
Dose Range (WBC Effect Study)Cynomolgus Monkey2, 20, 200 mg/kg[8]
Single Oral Dose (SHIV Study)Cynomolgus Monkey100 mg/kg[8]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Anti-HIV-1 Efficacy in hu-PBL-SCID Mice

This protocol is based on methodologies described in studies evaluating the efficacy of this compound against X4-tropic HIV-1.[1][7]

  • Animal Model: C.B-17 severe combined immunodeficient (SCID) mice are used.

  • Humanization: The mice are reconstituted with human peripheral blood mononuclear cells (PBMCs) to create the hu-PBL-SCID model.

  • Drug Administration: this compound is administered orally. A single dose of 10 mg/kg has been shown to be effective.[5][7]

  • HIV-1 Challenge: One day after PBMC reconstitution, the mice are challenged intraperitoneally with an X4-tropic HIV-1 strain (e.g., HIV-1NL4-3).

  • Endpoint Analysis: Seven days post-infection, peritoneal lavage is performed to collect cells. These cells are then cultured in vitro in an IL-2-containing medium.

  • Quantification of Infection: The level of HIV-1 infection is determined by measuring the p24 antigen concentration in the cell culture supernatants using an ELISA.

Protocol 2: Assessment of Hematological Effects in Cynomolgus Monkeys

This protocol is derived from a study investigating the pharmacological effects of this compound on white blood cell counts.[8]

  • Animal Model: Healthy, normal cynomolgus monkeys are used.

  • Dosing: this compound is administered as a single oral dose. The study evaluated doses of 2, 20, and 200 mg/kg. A control group receives a vehicle.

  • Blood Sampling: Blood samples are collected at baseline (before dosing) and at multiple time points post-administration (e.g., 2 days, 15 days).

  • Hematological Analysis: A complete blood count (CBC) is performed on the collected samples to determine the white blood cell (WBC), neutrophil, and lymphocyte counts.

  • Data Analysis: The changes in cell counts from baseline are calculated and compared between the different dose groups and the control group.

Visualizations

G cluster_0 Experimental Workflow: In Vivo Anti-HIV-1 Efficacy start Reconstitute SCID mice with human PBMCs administer Administer this compound (e.g., 10 mg/kg, p.o.) start->administer Day -1 challenge Challenge with X4-tropic HIV-1 administer->challenge Day 0 wait Incubate for 7 days challenge->wait collect Collect peritoneal lavage cells wait->collect Day 7 culture Culture cells in vitro with IL-2 collect->culture measure Measure p24 antigen by ELISA culture->measure end Determine level of HIV-1 infection measure->end G cluster_1 CXCR4 Signaling Pathway and this compound Inhibition SDF1 SDF-1α (Ligand) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binds to G_protein G-protein Activation CXCR4->G_protein Activates HIV_entry X4 HIV-1 Entry CXCR4->HIV_entry Co-receptor for KRH3955 This compound KRH3955->CXCR4 Blocks Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Leads to

References

Validation & Comparative

A Comparative Guide to CXCR4 Antagonists in HIV-1 Inhibition: KRH-3955 vs. AMD3100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two notable CXCR4 antagonists, KRH-3955 and AMD3100 (also known as Plerixafor), in the context of their efficacy as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). Both molecules function by blocking the CXCR4 coreceptor, a critical pathway for the entry of X4-tropic HIV-1 strains into host cells. This document synthesizes experimental data on their performance, outlines the methodologies used in these assessments, and visually represents their mechanisms of action and experimental workflows.

Mechanism of Action: Targeting HIV-1 Entry

HIV-1 entry into host T-cells is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which for X4-tropic HIV-1 strains is CXCR4. The interaction with CXCR4 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm.

Both this compound and AMD3100 are small molecule antagonists of the CXCR4 receptor.[1][2] They act by binding to CXCR4 and blocking its interaction with the viral gp120 protein, thereby preventing the membrane fusion step and inhibiting viral entry.[3][4] This mechanism makes them effective only against HIV-1 strains that use the CXCR4 coreceptor (X4-tropic viruses).[5]

This compound is a derivative of a previous CXCR4 antagonist, KRH-1636, and was specifically developed for improved oral bioavailability.[6] In contrast, AMD3100 has poor oral bioavailability and must be administered via subcutaneous injection.

cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitors Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CXCR4 CXCR4 Co-receptor CD4->CXCR4 2. Conformational Change & Co-receptor Binding Membrane CXCR4->Membrane 3. Membrane Fusion & Viral Entry KRH3955 This compound KRH3955->CXCR4 Inhibition AMD3100 AMD3100 AMD3100->CXCR4 Inhibition

HIV-1 entry and CXCR4 antagonist inhibition pathway.

Performance Data: A Quantitative Comparison

Experimental data consistently demonstrates that this compound is a significantly more potent inhibitor of X4 HIV-1 replication than AMD3100. The following tables summarize key quantitative metrics from comparative studies.

Table 1: Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
CompoundVirus StrainEC₅₀ (nM)EC₉₀ (nM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound NL4-3 (X4)0.23 - 1.32.7 - 3.5>10>7,692 - 43,478
AMD3100 NL4-3 (X4)4.4 - 2325 - 110>100>4,348 - 22,727
This compound 89.6 (R5X4)0.3 - 1.0->10>10,000 - 33,333
AMD3100 89.6 (R5X4)2.0 - 13->100>7,692 - 50,000
This compound JR-CSF (R5)>200->10-
AMD3100 JR-CSF (R5)>1660->100-

EC₅₀ (50% effective concentration) and EC₉₀ (90% effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50% and 90%, respectively. Data is presented as a range from experiments with PBMCs from different donors.[6] As expected, neither compound showed activity against the R5-tropic strain, which uses the CCR5 coreceptor.

Table 2: Inhibition of SDF-1α Binding and Signaling
CompoundAssayIC₅₀ (nM)
This compound SDF-1α Binding to CXCR40.61
AMD3100 SDF-1α Binding to CXCR457
This compound SDF-1α-induced Ca²⁺ SignalingPotent Inhibition
AMD3100 SDF-1α-induced Ca²⁺ SignalingPotent Inhibition

IC₅₀ (50% inhibitory concentration) is the concentration of the compound required to inhibit 50% of the binding of the natural CXCR4 ligand, SDF-1α.[6] this compound demonstrates substantially stronger inhibition of SDF-1α binding, with an IC₅₀ value nearly 100-fold lower than that of AMD3100.[6] This suggests a higher affinity for the CXCR4 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and AMD3100.

Anti-HIV-1 Replication Assay

This assay quantifies the ability of a compound to inhibit HIV-1 replication in susceptible cells, typically activated PBMCs or T-cell lines.

  • Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells and make them permissive to HIV-1 infection.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, AMD3100) in cell culture medium.

  • Infection: Pre-incubate the activated PBMCs with the various concentrations of the test compounds for 1-2 hours. Subsequently, infect the cells with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3).

  • Culture: Culture the infected cells in the presence of the test compounds and IL-2 for a period of 7 days.

  • Quantification of Viral Replication: At the end of the culture period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit. The amount of p24 is directly proportional to the extent of viral replication.

  • Data Analysis: Plot the percentage of inhibition of p24 production against the log of the compound concentration. Use non-linear regression analysis to determine the EC₅₀ and EC₉₀ values.

Cytotoxicity Assay (CC₅₀ Determination)

This assay is crucial to ensure that the observed antiviral activity is not due to the death of the host cells.

  • Cell Seeding: Seed uninfected, activated PBMCs in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the cells for the same duration as the anti-HIV-1 assay (e.g., 7 days).

  • Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or XTT. These assays measure the metabolic activity of viable cells.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to untreated control cells. Determine the CC₅₀ (the concentration that reduces cell viability by 50%) by plotting the percentage of cytotoxicity against the log of the compound concentration.

SDF-1α Binding Assay

This competitive binding assay measures how effectively a compound prevents the natural ligand, SDF-1α, from binding to the CXCR4 receptor.

  • Cell Preparation: Use a cell line that expresses a high level of CXCR4, such as MOLT-4 T-cells.

  • Compound Incubation: Incubate the cells with various concentrations of the test compounds (this compound, AMD3100).

  • Competitive Binding: Add a fixed concentration of radioactively labeled SDF-1α (e.g., ¹²⁵I-SDF-1α) to the cell suspension and incubate to allow binding to CXCR4.

  • Washing: Separate the cells from the unbound labeled SDF-1α by washing.

  • Quantification: Measure the amount of radioactivity associated with the cells using a gamma counter.

  • Data Analysis: The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the percentage of inhibition of SDF-1α binding for each concentration and determine the IC₅₀ value.

Calcium Flux (Ca²⁺ Signaling) Assay

This functional assay determines if the compound acts as an antagonist by blocking the intracellular signaling cascade initiated by SDF-1α binding to CXCR4.

  • Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-3. Intracellular esterases cleave the AM group, trapping the dye inside the cells.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a flow cytometer or a fluorometric imaging plate reader (FLIPR).

  • Compound Pre-incubation: Pre-incubate the dye-loaded cells with the test compound.

  • Stimulation: Add SDF-1α to the cell suspension to stimulate CXCR4 signaling, which results in a transient increase in intracellular calcium concentration.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a calcium flux.

  • Data Analysis: In the presence of an effective CXCR4 antagonist like this compound or AMD3100, the SDF-1α-induced calcium flux will be inhibited in a dose-dependent manner.

A Prepare Serial Dilutions of this compound & AMD3100 C Pre-incubate PBMCs with Compounds A->C B Prepare Activated PBMCs B->C D Infect with X4-tropic HIV-1 C->D E Culture for 7 Days D->E F Quantify Viral Replication (p24 ELISA) E->F G Determine EC50 / EC90 F->G I Calculate Selectivity Index (SI = CC50/EC50) G->I H Perform Cytotoxicity Assay (CC50) in Parallel H->I

Experimental workflow for comparing HIV-1 inhibitors.

Conclusion

The experimental evidence strongly indicates that this compound is a more potent inhibitor of X4-tropic HIV-1 than AMD3100. This is demonstrated by its significantly lower EC₅₀ values in anti-HIV-1 replication assays and its superior ability to block the binding of the natural ligand SDF-1α to the CXCR4 receptor.[6] Furthermore, a key advantage of this compound is its oral bioavailability, a characteristic that AMD3100 lacks.[6] This makes this compound a more promising candidate for development as an oral anti-HIV-1 therapeutic agent. Both compounds are highly selective for X4-tropic viruses and demonstrate a favorable safety profile in vitro, as indicated by their high selectivity indices. Further clinical investigation is warranted to fully assess the therapeutic potential of this compound in the management of HIV-1 infection.

References

KRH-3955 vs. KRH-1636: A Comparative Analysis of Two Generations of CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of KRH-3955 and its parent compound, KRH-1636, reveals significant advancements in the development of orally bioavailable CXCR4 antagonists for potential therapeutic applications, primarily in the context of HIV-1 infection. this compound, a derivative of KRH-1636, was specifically engineered to overcome the poor oral bioavailability that limited the clinical development of its predecessor.[1] This guide provides a comprehensive analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and KRH-1636 are potent and selective antagonists of the CXCR4 receptor, a key coreceptor for X4-tropic HIV-1 entry into host cells.[2][3][4] Their primary mechanism of action involves blocking the interaction of the viral envelope glycoprotein gp120 with CXCR4, thereby inhibiting viral entry and subsequent replication.[5] While both compounds demonstrate significant anti-HIV-1 activity, this compound exhibits substantially greater potency and, crucially, possesses good oral bioavailability, a critical attribute for a viable therapeutic agent.[1][6][7]

Quantitative Performance Comparison

The following table summarizes the key quantitative data comparing the performance of this compound and KRH-1636.

ParameterThis compoundKRH-1636Reference
Anti-HIV-1 Activity (EC50 in PBMCs) 0.3 - 1.0 nM~40 times less potent than this compound[6][7]
Anti-HIV-1 Activity (EC50 in MT-4 cells) Not explicitly stated19.3 nM[2][8]
SDF-1α Binding Inhibition (IC50) 0.61 nM13 nM[6][7][9]
Oral Bioavailability (in rats) 25.6%Poor (~7% for the base compound)[1][6][7][9]
Cytotoxicity (CC50 in MT-4 cells) Not explicitly stated406.21 µM[2][8]
Selectivity Index (CC50/EC50) Not explicitly stated>10,000[2][8]

Mechanism of Action: CXCR4 Antagonism

Both this compound and KRH-1636 function by directly antagonizing the CXCR4 receptor. This involves several key molecular events:

  • Inhibition of SDF-1α Binding: Both compounds effectively block the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α).[2][3][6] This is a crucial step as SDF-1α plays a role in lymphocyte trafficking and signaling.

  • Blockade of HIV-1 Entry: By binding to CXCR4, these antagonists prevent the conformational changes in the HIV-1 gp120 envelope protein that are necessary for fusion with the host cell membrane.[5] This action is specific to X4-tropic HIV-1 strains that utilize CXCR4 as a coreceptor.

  • Inhibition of Intracellular Signaling: The binding of SDF-1α to CXCR4 triggers intracellular signaling pathways, including calcium mobilization. Both this compound and KRH-1636 have been shown to inhibit this SDF-1α-induced Ca2+ signaling.[1][7][10]

The following diagram illustrates the signaling pathway inhibited by this compound and KRH-1636.

CXCR4 Signaling Pathway Inhibition cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor Ca_signaling Intracellular Ca²⁺ Signaling CXCR4->Ca_signaling Activates Viral_Entry Viral Entry & Fusion CXCR4->Viral_Entry Mediates SDF1a SDF-1α (Ligand) SDF1a->CXCR4 Binds to HIV1 HIV-1 (X4-tropic) HIV1->CXCR4 Binds to KRH This compound / KRH-1636 KRH->CXCR4 Blocks

Caption: Inhibition of CXCR4 signaling by KRH compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are outlined below.

In Vitro Anti-HIV-1 Activity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit HIV-1-induced cell death.

  • Cell Culture: MT-4 cells, which are highly susceptible to HIV-1 infection, are cultured in appropriate media.

  • Compound Preparation: Serial dilutions of this compound or KRH-1636 are prepared.

  • Infection: MT-4 cells are infected with an X4-tropic HIV-1 strain (e.g., IIIB) in the presence or absence of the test compounds.

  • Incubation: The infected cells are incubated for a period that allows for viral replication and cytopathic effects to become apparent.

  • MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cell cultures. Viable cells metabolize MTT into a purple formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The 50% effective concentration (EC50), the concentration at which 50% of the cells are protected from virus-induced death, is calculated.

p24 Antigen Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the level of HIV-1 p24 capsid protein in the supernatant of infected cell cultures as an indicator of viral replication.

  • PBMC Isolation and Activation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.

  • Infection: Activated PBMCs are infected with an X4 HIV-1 strain (e.g., NL4-3) in the presence of varying concentrations of the test compounds.

  • Culture and Sampling: The infected cells are cultured, and supernatant samples are collected at specific time points.

  • p24 ELISA: The concentration of p24 antigen in the collected supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The EC50 is determined as the compound concentration that inhibits p24 production by 50% compared to untreated control cultures.

In Vivo Anti-HIV-1 Efficacy in a Humanized Mouse Model (hu-PBL-SCID)

This in vivo model assesses the ability of a compound to inhibit HIV-1 replication in a living organism.

  • Mouse Model: Severe combined immunodeficient (SCID) mice are engrafted with human peripheral blood lymphocytes (hu-PBLs) to create a humanized immune system.

  • Drug Administration: this compound or KRH-1636 is administered to the mice, typically orally for this compound to assess its bioavailability and efficacy.

  • Viral Challenge: The mice are subsequently infected with an X4-tropic HIV-1 strain.

  • Monitoring: Viral replication is monitored over time by measuring the levels of p24 antigen in the plasma of the mice.

  • Data Analysis: The efficacy of the compound is determined by comparing the viral load in treated mice to that in untreated control mice.

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of these compounds.

In Vivo Efficacy Workflow start Start engraft Engraft SCID mice with human PBLs start->engraft drug_admin Administer KRH compound (e.g., oral gavage) engraft->drug_admin infection Infect mice with X4 HIV-1 drug_admin->infection monitoring Monitor plasma p24 levels over time infection->monitoring analysis Compare viral load vs. control group monitoring->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of KRH compounds.

Conclusion

The comparative analysis of this compound and KRH-1636 highlights a clear progression in the development of CXCR4 antagonists. While KRH-1636 established the potential of this class of molecules as potent anti-HIV-1 agents, its poor oral bioavailability was a significant hurdle for clinical translation.[1][2] this compound successfully addresses this limitation, demonstrating not only superior potency but also the crucial characteristic of being orally bioavailable.[1][6][7] This makes this compound a more promising candidate for further development as a component of antiretroviral therapy, particularly for combating X4-tropic HIV-1 strains. The experimental data consistently support the enhanced profile of this compound, underscoring the value of targeted medicinal chemistry in optimizing drug candidates.

References

KRH-3955: A Comparative Guide to its High Selectivity for CXCR4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the landscape of chemokine receptor antagonists, KRH-3955 stands out as a highly potent and selective inhibitor of CXCR4. This guide provides a detailed comparison of this compound's selectivity for CXCR4 over other chemokine receptors, supported by experimental data and methodologies. Its performance is contrasted with AMD3100, another well-known CXCR4 antagonist.

High Selectivity of this compound for CXCR4

This compound, a derivative of KRH-1636, is an orally bioavailable small molecule that demonstrates exceptional potency against CXCR4.[1][2] It effectively inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to CXCR4 and consequently blocks downstream signaling pathways, such as calcium mobilization.[1][2] This antagonistic action also translates to potent inhibition of X4-tropic HIV-1 entry into host cells.[1][3][4]

Comparative Selectivity Profile

The selectivity of this compound for CXCR4 is a key attribute that distinguishes it from other compounds. Experimental data demonstrates that this compound has a strong inhibitory effect on SDF-1α binding to CXCR4, with a 50% inhibitory concentration (IC50) in the nanomolar range.[1][3] In contrast, it shows negligible activity against a panel of other chemokine receptors, highlighting its specific mechanism of action.

Receptor Ligand This compound Activity Alternative: AMD3100 Activity
CXCR4 SDF-1αIC50 = 0.61 nM [1][3]Weaker inhibitory activity against SDF-1α binding compared to its anti-HIV-1 activity[1]
CXCR1 IL-8No effect on ligand binding[1]Not specified in the provided results
CCR1 RANTESNo effect on ligand binding[1]Not specified in the provided results
CCR2b MCP-1No effect on ligand binding[1]Not specified in the provided results
CCR4 TARCNo effect on ligand binding[1]Not specified in the provided results
CCR5 RANTESNo effect on ligand binding[1]Not specified in the provided results

Experimental Protocols

The selectivity of this compound was determined through a series of binding and functional assays.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled natural ligand from its receptor.

Objective: To determine the inhibitory effect of this compound on chemokine binding to various chemokine receptors.

Methodology:

  • Cell Lines: Chinese hamster ovary (CHO) cells individually expressing one of the following human chemokine receptors were used: CXCR4, CXCR1, CCR1, CCR2b, CCR4, or CCR5.[1]

  • Radioligands: The following 125I-labeled chemokines were used for their respective receptors: SDF-1α for CXCR4, IL-8 for CXCR1, RANTES for CCR1 and CCR5, MCP-1 for CCR2b, and TARC for CCR4.[1]

  • Procedure:

    • The chemokine receptor-expressing CHO cells were incubated with various concentrations of this compound.[1]

    • The corresponding 125I-labeled chemokine was added to the incubation mixture.[1]

    • The binding reaction was conducted on ice to prevent receptor internalization.[1]

    • Unbound ligand was removed by washing.[1]

    • The amount of cell-associated radioactivity was quantified using a scintillation counter.[1]

  • Data Analysis: The 50% inhibitory concentration (IC50) was calculated, representing the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled chemokine to its receptor.[1]

Calcium Mobilization Assay

This functional assay assesses the antagonist's ability to block the intracellular signaling cascade initiated by ligand-receptor binding.

Objective: To determine if this compound can inhibit SDF-1α-induced calcium signaling through CXCR4.

Methodology:

  • Cell Lines: CXCR4-expressing CHO cells were loaded with a calcium-sensitive fluorescent dye, Fura-2-acetoxymethyl ester.[5]

  • Procedure:

    • The dye-loaded cells were incubated with or without various concentrations of this compound.[5]

    • The cells were then stimulated with SDF-1α.[1][5]

    • Changes in intracellular calcium levels were measured using a fluorescence spectrophotometer.[1][5]

  • Data Analysis: The dose-dependent inhibition of the SDF-1α-induced calcium signal by this compound was determined.[3]

Visualizing the Mechanism and Workflow

To further illustrate the context of this compound's action and the experimental procedures, the following diagrams are provided.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SDF-1a SDF-1a CXCR4 CXCR4 SDF-1a->CXCR4 Binds This compound This compound This compound->CXCR4 Blocks G_Protein G-protein Activation CXCR4->G_Protein Activates PLC PLC Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Downstream Downstream Signaling Ca_Mobilization->Downstream

Caption: CXCR4 signaling pathway and the antagonistic action of this compound.

Radioligand_Binding_Assay_Workflow start Start prepare_cells Prepare Chemokine Receptor-Expressing CHO Cells start->prepare_cells incubate_krh3955 Incubate cells with various concentrations of this compound prepare_cells->incubate_krh3955 add_radioligand Add 125I-labeled chemokine incubate_krh3955->add_radioligand incubate_on_ice Incubate on ice add_radioligand->incubate_on_ice wash Wash to remove unbound ligand incubate_on_ice->wash measure Measure cell-associated radioactivity wash->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the radioligand binding assay.

References

KRH-3955: A Comparative Guide to its Mechanism of Action as a CXCR4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KRH-3955's performance with other alternatives, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development, particularly those focused on HIV-1 therapeutics and CXCR4 antagonism.

Mechanism of Action: Targeting HIV-1 Entry

This compound is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4 is a critical co-receptor, along with CD4, for the entry of X4-tropic human immunodeficiency virus type 1 (HIV-1) into host T-cells.[2][4] The natural ligand for CXCR4 is the stromal cell-derived factor-1α (SDF-1α).[2][4] By binding to CXCR4, this compound effectively blocks the interaction of the viral glycoprotein gp120 with the co-receptor, thereby inhibiting viral entry and subsequent replication.[4]

The mechanism of this compound involves several key actions:

  • Inhibition of SDF-1α Binding: this compound potently inhibits the binding of SDF-1α to CXCR4.[1][3][5] This competitive inhibition prevents the natural ligand from interacting with the receptor.

  • Blockade of Ca²+ Signaling: Consequently, it inhibits the downstream signaling cascade, including the mobilization of intracellular calcium (Ca²+), which is a hallmark of G-protein coupled receptor activation.[1][3][5]

  • Allosteric Antagonism: this compound's binding site on CXCR4 appears to be distinct from that of the natural ligand, involving the first, second, and third extracellular loops of the receptor.[3][5][6] This suggests an allosteric mechanism of inhibition.

Comparative Performance Data

This compound has demonstrated significantly more potent anti-HIV-1 activity compared to the well-characterized CXCR4 antagonist, AMD3100 (Plerixafor).[5] The following tables summarize the quantitative data from comparative studies.

Compound EC₅₀ against X4 HIV-1 (NL4-3) in PBMCs (nM) IC₅₀ for SDF-1α Binding (nM) Oral Bioavailability (in rats)
This compound 0.23 - 1.3[2][5]0.61[2][5]25.6%[1][3][5]
AMD3100 Significantly higher than this compound[5]Weaker than its anti-HIV-1 activity[5]Poor[4]

Table 1: Comparative efficacy and pharmacokinetic properties of this compound and AMD3100.

HIV-1 Strain This compound EC₅₀ (nM) in PBMCs SCH-D (CCR5 antagonist) EC₅₀ (nM) in PBMCs
X4 HIV-1 (NL4-3) 0.3 - 1.0[5]>200[5]
R5X4 HIV-1 (89.6) 0.3 - 1.0[5]>200[5]
R5 HIV-1 (JR-CSF) >200[5]Not specified, but effective

Table 2: Specificity of this compound against different HIV-1 tropisms.

Experimental Protocols

The validation of this compound's mechanism of action relies on several key in vitro and in vivo experiments.

SDF-1α Binding Assay
  • Objective: To determine the ability of this compound to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.

  • Methodology:

    • CXCR4-expressing cells (e.g., CHO or Molt-4 cells) are incubated with varying concentrations of this compound.[5]

    • Radiolabeled or fluorescently tagged SDF-1α is then added to the cell suspension.

    • After an incubation period, unbound ligand is washed away.

    • The amount of bound SDF-1α is quantified using a scintillation counter or flow cytometry.

    • The concentration of this compound that inhibits 50% of SDF-1α binding (IC₅₀) is calculated.[5]

Calcium Mobilization Assay
  • Objective: To assess the functional consequence of CXCR4 antagonism by measuring the inhibition of SDF-1α-induced intracellular calcium signaling.

  • Methodology:

    • CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with different concentrations of this compound.

    • SDF-1α is added to stimulate the cells, and the change in intracellular calcium concentration is monitored over time using a fluorometer or a fluorescence microscope.

    • The inhibitory effect of this compound on the calcium influx is quantified.

Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
  • Objective: To evaluate the potency of this compound in inhibiting the replication of X4-tropic HIV-1 in primary human immune cells.

  • Methodology:

    • Human PBMCs are isolated from healthy donors and activated with phytohemagglutinin (PHA).

    • The activated PBMCs are infected with an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of varying concentrations of this compound.[5]

    • The viral replication is monitored over several days by measuring the level of p24 antigen in the culture supernatant using an ELISA.[6]

    • The effective concentration of this compound that inhibits 50% of viral replication (EC₅₀) is determined.[5]

In Vivo Efficacy in hu-PBL-SCID Mice
  • Objective: To assess the in vivo anti-HIV-1 activity of orally administered this compound.

  • Methodology:

    • Severe combined immunodeficient (SCID) mice are reconstituted with human peripheral blood lymphocytes (hu-PBL-SCID).[5][6]

    • The mice are treated with this compound via oral administration.[5][6]

    • The treated mice are then challenged with an X4 HIV-1 strain.[6]

    • Viral load in the plasma or peritoneal lavage is measured at different time points post-infection to determine the protective effect of the compound.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of CXCR4 and the general workflow for evaluating CXCR4 antagonists.

HIV_Entry_and_Inhibition cluster_virus HIV-1 cluster_cell Host T-Cell cluster_ligand Natural Ligand cluster_drug Antagonist gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CXCR4 CXCR4 Co-Receptor gp120->CXCR4 3. Co-receptor Binding CD4->CXCR4 2. Conformational Change Cell_Membrane CXCR4->Cell_Membrane 4. Viral Fusion & Entry SDF1a SDF-1α SDF1a->CXCR4 Natural Activation KRH3955 This compound KRH3955->CXCR4 Inhibition

Caption: HIV-1 entry mechanism via CD4 and CXCR4 and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Binding SDF-1α Binding Assay Signaling Ca²+ Mobilization Assay Binding->Signaling Functional Consequence Activity Anti-HIV-1 Activity (PBMCs) Signaling->Activity Cellular Efficacy Animal_Model hu-PBL-SCID Mouse Model Activity->Animal_Model Preclinical Validation PK Pharmacokinetics Animal_Model->PK Efficacy In Vivo Efficacy Animal_Model->Efficacy

Caption: Workflow for the preclinical evaluation of this compound.

References

Control Experiments for KRH-3955 In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of control experiments for in vivo studies of KRH-3955, a potent and orally bioavailable CXCR4 antagonist. The focus is on its application as an anti-HIV-1 agent, with comparisons to the well-characterized CXCR4 antagonist, AMD3100. This document outlines appropriate control groups, experimental protocols, and presents available data to aid in the design and interpretation of in vivo studies.

Introduction to this compound

This compound is a small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), a key coreceptor for X4-tropic human immunodeficiency virus type 1 (HIV-1) entry into host cells. By blocking the interaction between the viral envelope glycoprotein gp120 and CXCR4, this compound effectively inhibits viral replication.[1][2] Its notable characteristic is its oral bioavailability, a significant advantage over earlier CXCR4 antagonists like AMD3100, which requires subcutaneous administration.[3]

Comparative Analysis of this compound and Alternatives

This section compares the performance of this compound with a vehicle control and the alternative CXCR4 antagonist, AMD3100.

Table 1: In Vivo Efficacy of this compound in the hu-PBL-SCID Mouse Model of HIV-1 Infection
Treatment GroupDosage and RouteHIV-1 p24 Antigen Levels (Qualitative)Outcome
This compound 10 mg/kg, single oral administrationEfficiently protected from X4 HIV-1 infectionPotent antiviral efficacy
Vehicle Control 2% glucose solution with tartrate, oralUninhibited viral replicationNo antiviral effect
AMD3100 Daily injection (dosage varies)Statistically significant viral load reductionAntiviral efficacy (parenteral)

Note: Quantitative p24 levels from a head-to-head comparative study are not publicly available. The data presented is a qualitative summary from existing research.[3][4]

Table 2: Pharmacokinetic Properties of this compound and AMD3100 in Rats
CompoundRoute of AdministrationOral Bioavailability (%)Key Findings
This compound Oral25.6%[1][2]Orally bioavailable with a long half-life.
AMD3100 Oral3.9% (poor and variable)[3]Not suitable for oral administration.
AMD3100 SubcutaneousHigh (87% in humans)[5]Requires parenteral administration.

Experimental Protocols

In Vivo Anti-HIV-1 Efficacy Study in a Humanized Mouse Model

This protocol is based on studies using human peripheral blood lymphocyte-engrafted severe combined immunodeficient (hu-PBL-SCID) mice.

a. Control Groups:

  • Vehicle Control (Negative Control): This group receives the same formulation as the active drug but without the active pharmaceutical ingredient. For this compound, a 2% glucose solution containing tartrate administered orally is an appropriate vehicle control.[1] This group is essential to demonstrate that the observed antiviral effect is due to this compound and not the vehicle.

  • Untreated Control: An additional negative control group that receives no treatment can be included to monitor the natural course of HIV-1 infection in the animal model.

  • Positive Control: This group receives a compound with known efficacy against X4-tropic HIV-1. AMD3100, administered via subcutaneous injection, serves as a suitable positive control to validate the experimental model and provide a benchmark for the efficacy of this compound.

b. Experimental Procedure:

  • Animal Model: C.B-17 SCID mice are typically used.

  • Humanization: Mice are intraperitoneally engrafted with human peripheral blood mononuclear cells (PBMCs) to create the hu-PBL-SCID model.[4]

  • Treatment Administration:

    • This compound Group: A single oral gavage of this compound (e.g., 10 mg/kg) is administered.[4]

    • Vehicle Control Group: An equivalent volume of the 2% glucose solution with tartrate is administered orally.

    • Positive Control Group: AMD3100 is administered via subcutaneous injection at a pre-determined effective dose.

  • HIV-1 Challenge: One day after PBMC engraftment, mice are challenged with an intraperitoneal injection of a standardized dose of X4-tropic HIV-1 (e.g., HIV-1NL4-3).[4]

  • Endpoint Analysis:

    • Seven days post-infection, cells from the peritoneal lavage are collected.[4]

    • These cells are cultured in vitro in the presence of IL-2.

    • After a set culture period (e.g., 4 days), the supernatant is collected, and HIV-1 p24 antigen levels are quantified by ELISA to determine the extent of viral replication.[4]

Visualizing Mechanisms and Workflows

Signaling Pathway of CXCR4 and its Inhibition

The following diagram illustrates the CXCR4 signaling pathway and the points of inhibition by this compound and AMD3100.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds to HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CXCR4 Binds to Viral Entry / Replication Viral Entry / Replication HIV-1 gp120->Viral Entry / Replication Mediates This compound This compound This compound->CXCR4 Inhibits (Extracellular Loops) AMD3100 AMD3100 AMD3100->CXCR4 Inhibits (Transmembrane Pocket) G-protein signaling G-protein signaling CXCR4->G-protein signaling Activates Ca2+ mobilization Ca2+ mobilization G-protein signaling->Ca2+ mobilization Leads to

Caption: CXCR4 signaling and inhibition by this compound and AMD3100.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the workflow for assessing the in vivo efficacy of this compound.

Start Start Humanize_Mice Humanize SCID Mice (PBMC Engraftment) Start->Humanize_Mice Group_Allocation Allocate Mice to Treatment Groups (this compound, Vehicle, AMD3100) Humanize_Mice->Group_Allocation Treatment Administer Treatment (Oral Gavage / Subcutaneous Injection) Group_Allocation->Treatment Infection Infect with X4-tropic HIV-1 Treatment->Infection Incubation Incubate for 7 Days Infection->Incubation Sample_Collection Collect Peritoneal Lavage Cells Incubation->Sample_Collection In_Vitro_Culture In Vitro Culture with IL-2 Sample_Collection->In_Vitro_Culture Endpoint_Analysis Quantify p24 Antigen by ELISA In_Vitro_Culture->Endpoint_Analysis Data_Analysis Compare p24 Levels Between Groups Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound in vivo efficacy testing.

Conclusion

Properly designed control experiments are fundamental to the rigorous evaluation of novel therapeutics like this compound. The use of both negative (vehicle) and positive (AMD3100) controls in a validated in vivo model, such as the hu-PBL-SCID mouse, allows for a clear interpretation of the compound's efficacy and provides a valuable comparison to existing alternatives. The oral bioavailability of this compound represents a significant potential advantage in a clinical setting. Future studies should aim to provide quantitative, head-to-head comparisons of this compound and other CXCR4 antagonists to further delineate its therapeutic potential.

References

Verifying KRH-3955's Engagement with CXCR4: A Comparative Guide to Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of assays to confirm the binding of the novel CXCR4 antagonist, KRH-3955, to its target receptor. We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations of key pathways and workflows.

The C-X-C chemokine receptor type 4 (CXCR4) is a critical G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including HIV-1 entry, cancer metastasis, and hematopoietic stem cell mobilization. Its central role makes it a prime target for therapeutic intervention. This compound is a potent, orally bioavailable CXCR4 antagonist that has demonstrated significant promise, particularly as an anti-HIV-1 agent.[1][2] This guide explores the essential assays used to validate the binding of this compound to CXCR4 and compares its performance with other notable CXCR4 antagonists such as AMD3100 (Plerixafor) and Motixafortide.

Comparative Analysis of CXCR4 Antagonist Binding

The efficacy of a CXCR4 antagonist is primarily determined by its binding affinity and ability to inhibit the downstream signaling initiated by the natural ligand, CXCL12 (SDF-1α). The following table summarizes key quantitative data for this compound and its comparators.

CompoundAssay TypeParameterValueCell Type
This compound SDF-1α Binding InhibitionIC₅₀0.61 nMCXCR4-expressing CHO cells
HIV-1 Replication InhibitionEC₅₀0.3 - 1.0 nMActivated PBMCs
AMD3100 (Plerixafor) CXCR4 BindingKᵢ652 nM-
Motixafortide CXCR4 BindingKᵢ0.32 nM-
  • IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to block 50% of a specific biological activity.

  • EC₅₀ (Half-maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

  • Kᵢ (Inhibition constant): An indication of the binding affinity of an inhibitor to a receptor. A lower Kᵢ value signifies a higher binding affinity.

Key Assays to Confirm this compound Binding to CXCR4

Three primary in vitro assays are crucial for characterizing the binding of this compound to CXCR4: the SDF-1α Competition Binding Assay, the Calcium Flux Assay, and the Antibody Competition Binding Assay.

SDF-1α Competition Binding Assay

This assay directly measures the ability of this compound to compete with the natural ligand, SDF-1α, for binding to CXCR4. A reduced signal from labeled SDF-1α in the presence of this compound indicates successful binding of the antagonist to the receptor. This compound has been shown to selectively inhibit SDF-1α binding to CXCR4.[1][3]

Experimental Protocol: SDF-1α Competition Binding Assay

  • Cell Preparation:

    • Culture a CXCR4-expressing cell line (e.g., CHO-CXCR4 or Molt-4 T-cells).

    • Harvest and wash the cells with an appropriate assay buffer (e.g., PBS with 1% FBS).

    • Resuspend the cells to a final concentration of 50,000 cells per well in a 96-well plate.

  • Competition Reaction:

    • Prepare serial dilutions of this compound and competitor compounds (e.g., AMD3100) in the assay buffer.

    • Add the diluted compounds to the wells containing the CXCR4-expressing cells.

    • Add a constant, predetermined concentration of radiolabeled or fluorescently-labeled SDF-1α to each well.

    • Incubate the plate at 4°C for 2 hours to allow for competitive binding to reach equilibrium.

  • Detection and Analysis:

    • Wash the cells to remove unbound SDF-1α.

    • Measure the remaining signal (e.g., radioactivity or fluorescence) using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

    • Plot the signal against the log concentration of the competitor compound.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay

Upon binding of SDF-1α, CXCR4 activates intracellular signaling pathways, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i). A true antagonist will block this SDF-1α-induced calcium mobilization. This compound has been demonstrated to inhibit this calcium signaling in a dose-dependent manner, confirming its antagonistic activity.[3][4]

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation and Dye Loading:

    • Culture a CXCR4-expressing cell line (e.g., CHO-CXCR4 or Jurkat cells) to 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating at 37°C for 45-60 minutes in the dark.

    • Wash the cells to remove excess dye and resuspend them in the assay buffer.

  • Antagonist Pre-incubation:

    • Dispense the dye-loaded cells into a 96-well plate.

    • Add serial dilutions of this compound or other test antagonists to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the antagonist to bind to CXCR4.

  • Stimulation and Detection:

    • Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

    • Establish a baseline fluorescence reading for each well.

    • Add a pre-determined concentration of SDF-1α to all wells to stimulate calcium flux.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after SDF-1α addition.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized fluorescence response against the log concentration of the antagonist.

    • Calculate the IC₅₀ value from the dose-response curve.

Antibody Competition Binding Assay

This assay helps to localize the binding site of this compound on the CXCR4 receptor. It involves competing the binding of this compound with monoclonal antibodies (mAbs) that recognize specific extracellular loops (ECLs) of CXCR4. Studies have shown that this compound inhibits the binding of mAbs that recognize the first, second, and third extracellular loops of CXCR4, suggesting a broad interaction with the receptor's extracellular domain.[3]

Experimental Protocol: Antibody Competition Binding Assay

  • Cell Preparation:

    • Use a cell line with high CXCR4 expression, such as Molt-4 cells.

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with 1% FBS).

    • Adjust the cell concentration to 50,000 cells per well in a 96-well V-bottom plate.

  • Competition and Staining:

    • Pre-cool the plate at 4°C.

    • Add serial dilutions of this compound or other antagonists to the wells.

    • Add a fluorescently-labeled anti-CXCR4 monoclonal antibody (e.g., 12G5-PE, which binds to ECL2) at a constant concentration to all wells.

    • Incubate the plate at 4°C for 2 hours in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire the fluorescence data for each sample using a flow cytometer.

  • Data Interpretation:

    • Calculate the median fluorescence intensity (MFI) for each sample.

    • Plot the MFI against the log concentration of the antagonist.

    • A decrease in MFI in the presence of the antagonist indicates competition for the same or an overlapping binding site as the antibody.

    • Determine the IC₅₀ value for the inhibition of antibody binding.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the CXCR4 signaling pathway and the workflows for the described binding assays.

CXCR4_Signaling_Pathway CXCR4 Signaling Pathway and Antagonist Inhibition SDF1a SDF-1α (CXCL12) CXCR4 CXCR4 Receptor SDF1a->CXCR4 Binds G_protein G-protein (Gαi) CXCR4->G_protein Activates KRH3955 This compound / Antagonist KRH3955->CXCR4 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling (e.g., Cell Migration) Ca_release->Downstream

Caption: CXCR4 signaling and antagonist inhibition.

Assay_Workflows Experimental Workflows for CXCR4 Binding Assays cluster_0 SDF-1α Competition Binding Assay cluster_1 Calcium Flux Assay cluster_2 Antibody Competition Assay A1 Prepare CXCR4-expressing cells A2 Add this compound dilutions A1->A2 A3 Add labeled SDF-1α A2->A3 A4 Incubate & Wash A3->A4 A5 Measure Signal A4->A5 A6 Calculate IC₅₀ A5->A6 B1 Load CXCR4-expressing cells with Ca²⁺ dye B2 Pre-incubate with this compound B1->B2 B3 Stimulate with SDF-1α B2->B3 B4 Measure Fluorescence B3->B4 B5 Calculate IC₅₀ B4->B5 C1 Prepare CXCR4-expressing cells C2 Add this compound dilutions C1->C2 C3 Add labeled anti-CXCR4 mAb C2->C3 C4 Incubate & Wash C3->C4 C5 Analyze by Flow Cytometry C4->C5 C6 Determine Inhibition C5->C6

Caption: Workflows for CXCR4 binding assays.

Conclusion

The confirmation of this compound's binding to CXCR4 is a multi-faceted process that relies on a series of well-established in vitro assays. The SDF-1α competition binding assay, calcium flux assay, and antibody competition binding assay collectively provide a comprehensive characterization of the antagonist's binding affinity, functional antagonism, and interaction with the receptor's extracellular domains. The experimental data strongly supports this compound as a highly potent and selective CXCR4 antagonist, with binding characteristics that compare favorably to other well-known inhibitors in the field. For researchers and drug developers, the application of these rigorous assay methodologies is paramount in the evaluation and advancement of new CXCR4-targeted therapeutics.

References

KRH-3955: A Potent Oral Antagonist Against Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel CXCR4 antagonist KRH-3955 reveals significant potential in the landscape of HIV-1 entry inhibitors, demonstrating potent activity against a range of drug-resistant viral strains. This guide provides a comprehensive overview of its performance against other entry inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, an orally bioavailable derivative of KRH-1636, distinguishes itself as a highly potent and selective inhibitor of CXCR4-tropic (X4) HIV-1.[1][2][3] Its mechanism of action involves blocking the CXCR4 co-receptor, a critical pathway for the entry of X4 HIV-1 strains into host cells.[4][5][6] This targeted approach not only inhibits viral replication of wild-type X4 strains but also proves effective against HIV-1 variants harboring resistance mutations to other classes of antiretroviral drugs, including reverse transcriptase inhibitors, protease inhibitors, and the fusion inhibitor enfuvirtide.[1][2][7]

Comparative Antiviral Activity

This compound exhibits significantly more potent anti-HIV-1 activity compared to the well-established CXCR4 antagonist, AMD3100.[1][2][3] Experimental data consistently demonstrates lower 50% effective concentrations (EC50) for this compound across various HIV-1 strains.

The following table summarizes the in vitro antiviral activity of this compound and comparator drugs against wild-type and drug-resistant HIV-1 strains.

DrugHIV-1 StrainResistance ProfileEC50 (nM)IC50 (nM)
This compound NL4-3 (X4)Wild-type0.23 - 1.3[7][8]-
89.6 (R5X4)Wild-type0.3 - 1.0[2][7]-
Recombinant X4PI, NRTI, NNRTI resistant-0.4 - 0.8[8]
NL4-3 (Q40H)Enfuvirtide (T-20) resistant-Not specified, but active[7]
A018GAZT-resistant1.3[7]-
AMD3100 LAI (X4)Wild-type~1 ng/ml (~2.1 nM)[9]-
Recombinant X4PI, NRTI, NNRTI resistant-Active, specific values not provided[7]
Maraviroc Group M (R5)Wild-type0.1 - 1.25[10]-
BaL (R5)Wild-type0.74[11]-
CC1/85 (R5)Wild-type0.34[11]-
Enfuvirtide -Baseline in treatment-experienced patients--
Ibalizumab Baseline Isolates (MDR)Multi-drug resistant31 ng/mL (median)[2]-
Clade A, B, C, D, CRF01_AE, etc.Wild-type0.02 - 0.23 µg/mL[3]-

Experimental Protocols

Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the inhibition of HIV-1 replication in the presence of an antiviral compound by measuring the concentration of the viral core protein p24.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to activate them for HIV-1 infection.

  • Infection: Activated PBMCs are infected with a known amount of HIV-1 virus stock (e.g., NL4-3 for X4-tropic virus) in the presence of serial dilutions of the test compound (e.g., this compound).

  • Incubation: The infected cells are cultured for a defined period (e.g., 7 days) to allow for viral replication.

  • p24 Quantification: After incubation, the cell culture supernatant is collected and the amount of p24 antigen is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[12][13][14] The assay typically involves capturing the p24 antigen with a specific antibody coated on a microtiter plate, followed by detection with a second, enzyme-linked antibody.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve.

SDF-1α Binding Assay

This competitive binding assay measures the ability of a compound to inhibit the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to the CXCR4 receptor.

  • Cell Preparation: Cells expressing the CXCR4 receptor (e.g., CHO/CXCR4 or Molt-4 cells) are prepared.

  • Competition: The cells are incubated with a fixed concentration of radiolabeled or fluorescently labeled SDF-1α and varying concentrations of the test compound.

  • Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by washing the cells.

  • Detection: The amount of labeled SDF-1α bound to the cells is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ligands or flow cytometry for fluorescently labeled ligands).

  • Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of SDF-1α (IC50) is determined. This compound has an IC50 of 0.61 nM for SDF-1α binding to CXCR4.[7][8]

Calcium Signaling Assay

This functional assay assesses the antagonist activity of a compound by measuring its ability to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.

  • Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[15][16]

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Ligand Stimulation: A fixed concentration of SDF-1α is added to the cells to stimulate calcium release from intracellular stores.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[15][16]

  • Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the maximum calcium response induced by SDF-1α.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate the HIV-1 entry signaling pathway and a typical experimental workflow for evaluating CXCR4 antagonists.

HIV_Entry_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV-1 gp120 HIV-1 gp120 CD4 CD4 HIV-1 gp120->CD4 1. Binding CXCR4 CXCR4 HIV-1 gp120->CXCR4 3. Co-receptor Binding CD4->CXCR4 2. Conformational Change G-Protein G-Protein CXCR4->G-Protein 4. Activation Viral Entry Viral Entry CXCR4->Viral Entry 6. Fusion & Entry This compound This compound This compound->CXCR4 Inhibition Pyk2 Pyk2 G-Protein->Pyk2 5. Signaling Cascade MEK MEK Pyk2->MEK ERK ERK MEK->ERK

Caption: HIV-1 Entry Signaling Pathway via CXCR4 and Inhibition by this compound.

Antiviral_Activity_Workflow Start Start PBMC Isolation & Activation PBMC Isolation & Activation Start->PBMC Isolation & Activation Prepare Drug Dilutions Prepare Drug Dilutions Start->Prepare Drug Dilutions Infect PBMCs with HIV-1 Infect PBMCs with HIV-1 PBMC Isolation & Activation->Infect PBMCs with HIV-1 Prepare Drug Dilutions->Infect PBMCs with HIV-1 Incubate for 7 days Incubate for 7 days Infect PBMCs with HIV-1->Incubate for 7 days Collect Supernatant Collect Supernatant Incubate for 7 days->Collect Supernatant p24 Antigen ELISA p24 Antigen ELISA Collect Supernatant->p24 Antigen ELISA Data Analysis (EC50) Data Analysis (EC50) p24 Antigen ELISA->Data Analysis (EC50) End End Data Analysis (EC50)->End

Caption: Experimental Workflow for Antiviral Activity Assay.

References

KRH-3955: A Comparative Guide to its Anti-HIV-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-HIV-1 effects of KRH-3955, a potent and orally bioavailable CXCR4 antagonist.[1][2] Its performance is objectively compared with an alternative CXCR4 antagonist, AMD3100, and a class of widely used anti-HIV-1 drugs, the non-nucleoside reverse transcriptase inhibitors (NNRTIs). This comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting Viral Entry vs. Replication

This compound represents a targeted approach to inhibiting HIV-1 by blocking the virus from entering host cells. It acts as a selective antagonist of the CXCR4 chemokine receptor, one of the two major co-receptors, along with CCR5, that HIV-1 uses to infect CD4+ T cells.[1][3] Specifically, this compound is a potent inhibitor of X4 HIV-1 strains, which utilize the CXCR4 co-receptor.[1][3] By binding to CXCR4, this compound prevents the viral envelope glycoprotein gp120 from interacting with the co-receptor, a critical step in the fusion of the viral and cellular membranes.[2] This mechanism effectively halts the viral lifecycle before it can begin within the host cell.

In contrast, non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Efavirenz, Nevirapine, Delavirdine, Etravirine, and Rilpivirine, act at a later stage of the HIV-1 lifecycle.[4] After the virus has entered the cell, it uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, a process essential for its replication. NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[4] This prevents the synthesis of viral DNA and, consequently, blocks the replication of the virus.

Comparative Performance: Potency and Specificity

The following tables summarize the in vitro anti-HIV-1 activity of this compound in comparison to AMD3100 and various NNRTIs. The data is presented as 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral replication or receptor binding by 50%, respectively. Lower values indicate higher potency.

Table 1: Comparative Anti-HIV-1 Activity of CXCR4 Antagonists

CompoundHIV-1 StrainCell TypeEC50 (nM)IC50 (nM) for SDF-1α bindingReference
This compound X4 (NL4-3)Activated PBMCs (Donor A)0.30.61[1]
X4 (NL4-3)Activated PBMCs (Donor B)1.0[1]
R5X4 (89.6)Activated PBMCs (Donor A)0.3[1]
AMD3100 X4 (NL4-3)Activated PBMCs (Donor A)48570[1]
X4 (NL4-3)Activated PBMCs (Donor B)110[1]
R5X4 (89.6)Activated PBMCs (Donor A)150[1]

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Anti-HIV-1 Activity of Selected Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

CompoundHIV-1 StrainCell TypeEC50 (nM)Reference
Efavirenz Wild-typeMT-41.7[4]
Nevirapine Wild-typeMT-410 - 100[4]
Etravirine Wild-typeMT-40.3 - 1.5[4]
Rilpivirine Wild-typeMT-40.1 - 1.2[4]

Experimental Protocols

HIV-1 p24 Antigen Capture Assay

This assay is used to quantify the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • 96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24

  • Test samples (cell culture supernatants)

  • HIV-1 p24 antigen standard

  • Disruption buffer (e.g., containing Triton X-100)

  • Biotinylated polyclonal antibody to HIV-1 p24

  • Streptavidin-peroxidase conjugate

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS with Tween 20)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the HIV-1 p24 antigen standard to generate a standard curve.

  • Add disruption buffer to the wells of the antibody-coated microtiter plate.

  • Add standards, controls, and test samples to the wells and incubate to allow the p24 antigen to bind to the capture antibody.

  • Wash the plate to remove unbound materials.

  • Add the biotinylated detector antibody and incubate.

  • Wash the plate again.

  • Add the streptavidin-peroxidase conjugate and incubate.

  • Wash the plate a final time.

  • Add the substrate solution and incubate in the dark for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Calculate the concentration of p24 antigen in the test samples by interpolating from the standard curve.[5][6][7]

Calcium Mobilization Assay

This assay is used to determine the ability of a compound to block the intracellular signaling induced by the natural ligand of CXCR4, SDF-1α. Inhibition of this signaling pathway is indicative of the compound's antagonist activity at the CXCR4 receptor.

Materials:

  • Cells expressing CXCR4 (e.g., U87.CD4.CXCR4 cells)

  • 96-well black-walled, clear-bottom plates

  • Fluorescent calcium indicator dye (e.g., Fluo-2 AM)

  • Assay buffer

  • CXCL12 (SDF-1α)

  • Test compounds (e.g., this compound, AMD3100)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed the CXCR4-expressing cells into the 96-well plates and incubate overnight.

  • Load the cells with the fluorescent calcium indicator dye and incubate.

  • Prepare serial dilutions of the test compounds.

  • Add the diluted test compounds to the cells and incubate.

  • Measure the baseline fluorescence.

  • Inject CXCL12 into the wells to stimulate the cells.

  • Immediately measure the transient increase in fluorescence resulting from intracellular calcium release.

  • The inhibitory effect of the test compounds is determined by the reduction in the CXCL12-induced fluorescence signal.[8][9][10]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CXCR4 CXCR4 Co-receptor gp120->CXCR4 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 4. gp41-mediated Membrane Fusion CD4->gp120 2. Conformational Change in gp120 KRH3955 This compound KRH3955->CXCR4 Blocks Binding

HIV-1 entry via the CXCR4 co-receptor and the inhibitory action of this compound.

NNRTI_Mechanism Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT 1. Template Binding RT->Viral_RNA Inhibits Enzyme Function Viral_DNA Viral DNA RT->Viral_DNA 2. Reverse Transcription NNRTI NNRTI NNRTI->RT Binds to Allosteric Site Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Culture 1. Culture HIV-1 permissive cells Infection 3. Infect cells with HIV-1 Cell_Culture->Infection Compound_Prep 2. Prepare serial dilutions of test compounds Treatment 4. Add test compounds to infected cells Compound_Prep->Treatment Infection->Treatment Incubation 5. Incubate for a defined period Treatment->Incubation Supernatant_Collection 6. Collect cell culture supernatant Incubation->Supernatant_Collection p24_Assay 7. Perform p24 Antigen Assay Supernatant_Collection->p24_Assay Data_Analysis 8. Analyze data and determine EC50 p24_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of KRH-3955: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for KRH-3955 is not publicly available. The following procedures are based on general best practices for the disposal of potent, research-grade chemical compounds and information from a functionally similar CXCR4 antagonist, AMD3100 (Plerixafor). Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound, a potent CXCR4 antagonist used in HIV research, is critical to ensure laboratory safety and environmental protection.[1] As with any research chemical, this compound should be handled as a potentially hazardous substance.[1] Adherence to established protocols for chemical waste management is essential.

I. Pre-Disposal Safety and Handling

Before beginning any procedure that will generate this compound waste, it is imperative to have a designated waste disposal plan. The following personal protective equipment (PPE) should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side shields are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[1]

  • Body Protection: A laboratory coat must be worn to protect personal clothing.[1]

  • Respiratory Protection: When handling the compound in powdered form or when there is a risk of aerosolization, work should be conducted in a certified chemical fume hood.[1]

Direct contact with the compound should be avoided. In case of exposure, refer to the first aid measures outlined for similar compounds. For instance, skin contact with Plerixafor (AMD3100) can cause skin irritation.[2]

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process.[3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Solid Waste:

    • Place all materials contaminated with solid this compound, such as weighing papers, pipette tips, gloves, and contaminated labware, into a dedicated, leak-proof hazardous waste container.[1][4]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard information.[3]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.[1][5] Plastic containers are often preferred to avoid breakage.[4][6]

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[3]

    • Ensure the pH of aqueous waste is within the neutral range (typically 5.5-9.5) before collection, unless otherwise specified by your EHS department.[5]

  • Sharps Waste:

    • Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[1][4]

III. Storage of this compound Waste

All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[5][6]

  • Keep waste containers securely capped at all times, except when adding waste.[5][6][7]

  • Ensure containers are stored in secondary containment to prevent spills from reaching drains.[7]

  • Do not overfill waste containers; leave at least 10% headspace to allow for expansion.[8]

IV. Disposal Procedures

Never dispose of this compound down the drain or in the regular trash.[7] All this compound waste is considered hazardous and must be collected by your institution's EHS department for proper disposal.

  • Request Pickup: Once a waste container is nearly full (approximately 90%), submit a hazardous waste pickup request to your EHS department.[6][7]

  • Documentation: Ensure all labels and tags are accurately and completely filled out as required by your institution.[3][4]

V. Quantitative Data and Safety Information

The table below summarizes key data for handling and disposal, with some information inferred from the similar CXCR4 antagonist, Plerixafor (AMD3100), due to the lack of a specific SDS for this compound.

ParameterInformationSource/Comment
Chemical Name This compoundN/A
CAS Number Not readily availableN/A
Known Hazards Potent biological modulator. Handle as potentially hazardous.Based on general practice for research chemicals.[1]
Toxicity Data not available. Assume high toxicity.Prudent practice for unknown compounds.[1]
Plerixafor (AMD3100) Hazards Causes skin and serious eye irritation. May cause respiratory irritation.Safety Data Sheet for a similar compound.[2]
Storage Temperature -20°C or -80°C (for pure compound)Recommended for preserving stability of research biochemicals.[1]
Waste Container Type Chemically compatible, leak-proof, with secure screw cap.General laboratory waste guidelines.[3][5]
Waste Segregation Separate solid, liquid, and sharps waste streams.Essential for proper disposal.[1][3]

Mandatory Visualizations

Experimental Workflow: Cell Migration Assay with this compound

The following diagram illustrates a typical experimental workflow that would generate this compound waste, highlighting the points at which waste is generated and requires proper disposal.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Cleanup cluster_waste Waste Generation A Prepare this compound Stock Solution C Prepare experimental dilutions A->C B Culture CXCR4-expressing cells (e.g., Jurkat cells) D Pre-treat cells with this compound B->D W2 Liquid Waste (Stock/working solutions, culture media) C->W2 Unused dilutions E Seed cells in Transwell insert D->E W1 Solid Waste (Tips, tubes, gloves) D->W1 Contaminated tips/tubes F Add CXCL12 chemoattractant E->F G Incubate to allow migration F->G H Fix and stain migrated cells G->H G->W2 Contaminated media I Quantify migration via microscopy H->I J Decontaminate surfaces and equipment I->J J->W1 Contaminated wipes

Caption: Workflow for a cell migration assay using this compound, indicating waste generation points.

Logical Diagram: this compound Disposal Decision Pathway

This diagram provides a logical pathway for researchers to follow when handling and disposing of this compound waste.

cluster_waste_type Waste Type cluster_containers Containment Start Handling this compound PPE Wear appropriate PPE? (Gloves, Goggles, Lab Coat) Start->PPE WasteGenerated Waste Generated PPE->WasteGenerated Yes Stop STOP Consult EHS PPE->Stop No Solid Solid? WasteGenerated->Solid Solid Liquid Liquid? WasteGenerated->Liquid Liquid Sharp Sharp? WasteGenerated->Sharp Sharp SolidContainer Collect in labeled 'Solid Hazardous Waste' container Solid->SolidContainer LiquidContainer Collect in labeled 'Liquid Hazardous Waste' container Liquid->LiquidContainer SharpContainer Collect in labeled 'Sharps' container Sharp->SharpContainer Store Store in designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store SharpContainer->Store Full Container >90% Full? Store->Full Full->Store No Request Request EHS Pickup Full->Request Yes End Disposal Complete Request->End

Caption: Decision pathway for the safe segregation and disposal of this compound laboratory waste.

References

Essential Safety and Logistical Information for Handling KRH-3955

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and safety procedures for handling KRH-3955, a potent CXCR4 antagonist used in research. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are based on general best practices for handling potentially hazardous research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Personal Protective Equipment (PPE)

The primary goal of PPE is to create a barrier between the researcher and the chemical to minimize exposure.[1] The minimum required PPE for handling this compound in a laboratory setting includes:

  • Body Protection: A lab coat should be worn to protect the body and personal clothing from contamination.[2] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] When there is a splash hazard, chemical splash goggles and a face shield must be worn.[3][4]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3] It is crucial to change gloves immediately if they become contaminated. For prolonged handling or when working with stock solutions, double-gloving or using gloves with a higher level of chemical resistance is advised.

  • Foot Protection: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[5]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryMinimum RequirementRecommended for High-Risk Procedures
Body Protection Lab CoatChemically Resistant Apron over Lab Coat
Eye/Face Protection Safety Glasses with Side ShieldsChemical Splash Goggles and Face Shield
Hand Protection Single Pair of Nitrile GlovesDouble Gloving or Chemically Resistant Gloves
Foot Protection Closed-Toe ShoesShoe Covers (if extensive contamination is possible)
Respiratory Not generally required for small quantitiesRespirator with appropriate cartridge (if aerosolization is likely)

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package in a designated area, preferably within a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials.

  • Follow the specific storage temperature recommendations provided by the supplier. MedChemExpress suggests storing the product under the recommended conditions in the Certificate of Analysis.[6]

Weighing and Solution Preparation:

  • All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.

  • Prepare solutions in appropriate, clearly labeled containers.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive and Inspect this compound Store Store Appropriately Receive->Store Weigh Weigh Solid Compound in Fume Hood Store->Weigh Prepare Prepare Stock Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Dispose Dispose of Waste Experiment->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a designated hazardous waste bag.

Disposal Procedures:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's EHS department for specific disposal guidelines and to schedule a waste pickup.

  • Do not pour any this compound solutions down the drain.

Experimental Protocols Cited

This compound is a CXCR4 antagonist with potent anti-HIV-1 activity.[6] It has been used in various in vitro and in vivo studies to inhibit the replication of X4 HIV-1.[6][7]

In Vitro Anti-HIV-1 Activity Assay:

  • Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in cell culture.

  • Methodology:

    • MT-4 cells are used as the target cells.

    • Cells are infected with HIV-1IIIB.

    • Varying concentrations of this compound are added to the cell cultures.

    • After a set incubation period (e.g., 7 days), the level of HIV-1 replication is measured by quantifying the p24 antigen in the cell culture supernatant using an ELISA.[8]

    • The EC50 (50% effective concentration) is calculated as the concentration of this compound that inhibits HIV-1 replication by 50%.

In Vivo Anti-HIV-1 Activity in a hu-PBL-SCID Mouse Model:

  • Objective: To evaluate the efficacy of this compound in inhibiting HIV-1 replication in a living organism.

  • Methodology:

    • C.B-17 SCID mice are reconstituted with human peripheral blood mononuclear cells (PBMCs).[8]

    • This compound is administered orally to the mice.[8]

    • The mice are then challenged with an intraperitoneal injection of HIV-1NL4-3.[8]

    • After a specified period (e.g., 7 days), peritoneal lavage is performed to collect cells.[8]

    • These cells are then cultured in vitro, and the level of HIV-1 infection is determined by a p24 ELISA.[8]

Signaling Pathway Inhibition by this compound

G cluster_pathway CXCR4 Signaling Pathway SDF1 SDF-1α (Ligand) CXCR4 CXCR4 (Receptor) SDF1->CXCR4 Binds to Signaling Downstream Signaling (e.g., Calcium Mobilization) CXCR4->Signaling Activates HIV X4 HIV-1 HIV->CXCR4 Uses as Co-receptor for Entry KRH3955 This compound KRH3955->CXCR4 Antagonizes

Caption: this compound acts as a CXCR4 antagonist, blocking ligand binding and viral entry.

References

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Retrosynthesis Analysis

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Reactant of Route 1
KRH-3955
Reactant of Route 2
KRH-3955

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